2-Methyl-7H-purin-6-ol
Description
Properties
IUPAC Name |
2-methyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWCABYHOMQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355762 | |
| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5167-18-0 | |
| Record name | 2-Methyl-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-7H-purin-6-ol: Chemical Properties, Structure, and Experimental Methodologies
Abstract: This technical guide provides a comprehensive overview of 2-Methyl-7H-purin-6-ol (CAS 5167-18-0), a pivotal purine derivative in medicinal chemistry and drug discovery. It details the compound's chemical structure, physicochemical properties, and established experimental protocols for its synthesis. Furthermore, this document explores its biological activities, particularly its role as a scaffold for developing novel anticancer agents that target key signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of technical data and methodologies.
Chemical Structure and Identification
This compound, also widely known as 2-methylhypoxanthine, is a heterocyclic aromatic organic compound. Its structure consists of a purine core, which is fundamental to various biological molecules like DNA and RNA, featuring a methyl group at the second position and a hydroxyl group at the sixth position.[1] The tautomeric form, 2-methyl-1,7-dihydropurin-6-one, is also commonly used to describe its structure.
| Identifier | Data |
| IUPAC Name | 2-methyl-1,7-dihydropurin-6-one[2] |
| Synonyms | 2-methylhypoxanthine, 6-Hydroxy-2-methylpurine, 2-methyl-1H-purin-6(7H)-one, 1,7-Dihydro-2-methyl-6-purinone[2] |
| CAS Number | 5167-18-0[1][3] |
| Molecular Formula | C₆H₆N₄O[1][2] |
| Molecular Weight | 150.14 g/mol [1][2] |
| Canonical SMILES | CC1=NC2=C(C(=O)N1)NC=N2[2] |
| InChI | InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11)[2] |
| InChIKey | JXLWCABYHOMQHE-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its application in chemical synthesis and drug formulation. A summary of its key properties is presented below.
| Property | Value |
| Melting Point | >300 °C |
| Boiling Point | 484.3 ± 37.0 °C at 760 mmHg |
| Density | 1.7 ± 0.1 g/cm³ |
| XLogP3 | -0.5[2] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Topological Polar Surface Area | 70.1 Ų[2] |
| Rotatable Bond Count | 0[2] |
Note: Some properties are computationally predicted and should be confirmed experimentally.
Experimental Protocols
This compound serves as a key intermediate, and its synthesis is a critical step in the development of more complex derivatives. The following protocols outline established methods for its preparation.
Synthesis via Chlorination and Hydrolysis
A foundational route to synthesize this compound involves a two-step process starting from a xanthine precursor. This method leverages the reactivity of the purine core to first introduce a chloro group, which is a good leaving group, and subsequently hydrolyze it to the desired hydroxyl group.
Caption: General synthesis workflow for this compound.
Protocol 1: Chlorination of 7-Methylxanthine Precursors [1]
-
Objective: To synthesize the key intermediate, 6-chloro-7-methylpurine.
-
Materials: 7-methylxanthine derivative, thionyl chloride (SOCl₂), anhydrous dichloromethane.
-
Procedure:
-
Suspend the 7-methylxanthine derivative in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride (SOCl₂) to the suspension.
-
Heat the reaction mixture to reflux at 70–80°C.
-
Maintain the reaction for 4–6 hours, monitoring for the consumption of the starting material by an appropriate method (e.g., TLC).
-
Upon completion, carefully quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting crude 6-chloro-7-methylpurine intermediate, typically yielding 68–72%.
-
Protocol 2: Hydrolysis of 6-Chloro-7-methylpurine
-
Objective: To produce the final product, this compound.
-
Materials: 6-chloro-7-methylpurine, 1M aqueous sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve or suspend the 6-chloro-7-methylpurine intermediate in 1M aqueous sodium hydroxide.
-
Heat the mixture to 60°C.
-
Stir the reaction for 3 hours to achieve complete conversion.
-
After the reaction is complete, cool the mixture and neutralize with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound.
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Biological Activity and Applications
This compound is a versatile scaffold for synthesizing novel therapeutic agents, with significant potential demonstrated in oncology.[1] Its derivatives have been investigated for a range of biological activities.
Anticancer Activity
Derivatives of this compound have shown promise as potent anticancer agents. Specifically, certain 6,7-disubstituted-7H-purine analogues act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[1] Overexpression and aberrant signaling of EGFR and HER2 are implicated in the proliferation and survival of various cancer cells.[4][5] Inhibition of these pathways can block downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and survival.[4][6][7] This mechanism of action makes these compounds promising candidates for cancer therapy, including for treatment-resistant cancers.[1]
Furthermore, this purine scaffold is used to design purine-linked 1,2,3-triazole derivatives that exhibit significant cytotoxicity against human lung, cervical, and colorectal cancer cell lines.[1] At high doses, the parent compound itself can interfere with DNA synthesis and induce cell death.[1]
Caption: Inhibition of the EGFR/HER2 signaling cascade by derivatives.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile structure make it an ideal starting point for the synthesis of complex, biologically active molecules. The established protocols for its synthesis provide a reliable foundation for further chemical exploration. With its demonstrated role as a scaffold for potent dual inhibitors of EGFR and HER2, this compound will likely continue to be a valuable tool in the ongoing search for novel and effective cancer therapeutics.
References
- 1. This compound|CAS 5167-18-0|RUO [benchchem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: 2-Methyl-7H-purin-6-ol (CAS 5167-18-0)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
2-Methyl-7H-purin-6-ol, with the CAS number 5167-18-0, is a purine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery.[1] Its purine core is a fundamental building block in the synthesis of a wide array of biologically active molecules. While direct and extensive biological data on this compound itself is limited in publicly available literature, its significance lies in its role as a precursor for novel therapeutic agents, particularly in the development of kinase inhibitors for cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5167-18-0 | N/A |
| Molecular Formula | C₆H₆N₄O | N/A |
| Molecular Weight | 150.14 g/mol | N/A |
| Synonyms | 2-Methylhypoxanthine, 6-Hydroxy-2-methylpurine | N/A |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the readily available literature, a general synthetic approach can be inferred from the synthesis of similar purine analogs. For instance, the synthesis of 7-(tert-Butyl)-7H-purin-6-ol involves the hydrolysis of a 6-chloro-7-(tert-butyl)purine precursor.[2] This suggests a potential synthetic route for this compound could involve the hydrolysis of a corresponding 6-chloro-2-methyl-7H-purine intermediate.
A generalized workflow for such a synthesis is depicted below:
References
2-Methylhypoxanthine: An In-depth Technical Guide and Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding 2-methylhypoxanthine is notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the currently available information, primarily focusing on its chemical properties and its documented synthesis as part of a larger biomolecule. The biological activity, metabolic pathways, and quantitative data for the isolated molecule are largely uncharacterized. This document aims to serve as a foundational resource and a catalyst for future research into this understudied purine analog.
Introduction
2-Methylhypoxanthine is a methylated purine derivative. As a structural analog of naturally occurring purines like hypoxanthine and guanine, it holds potential for investigation in various biological contexts, including nucleic acid structure, enzyme-substrate interactions, and as a potential modulator of purine metabolism. The introduction of a methyl group at the second position of the purine ring can significantly alter its electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby potentially influencing its biological interactions.
This guide synthesizes the limited existing knowledge on 2-methylhypoxanthine, provides a detailed experimental protocol for its incorporation into DNA, and contextualizes its potential biological relevance based on the known functions of related methylated purines.
Chemical and Physical Properties
| Property | Value (Inferred or from Context) | Reference |
| Molecular Formula | C₆H₆N₄O | Inferred from chemical structure |
| Molecular Weight | 150.14 g/mol | Calculated from molecular formula |
| Chemical Structure | A purine ring with a methyl group at the C2 position and a carbonyl group at the C6 position. | Based on nomenclature and structural studies |
| Solubility | Likely soluble in polar organic solvents and aqueous solutions, similar to other purines. | General chemical principles |
| Spectroscopic Data | Specific NMR and mass spectrometry data for the isolated compound are not published. | - |
Synthesis and Experimental Protocols
The most detailed available protocol for the use of 2-methylhypoxanthine involves its incorporation into an oligodeoxyribonucleotide. This process provides a pathway for creating modified nucleic acids for structural and functional studies.
Experimental Protocol: Synthesis of a 2-Methylhypoxanthine-Containing Oligodeoxyribonucleotide
This protocol is adapted from the study by Leonard and colleagues, which investigated the structural effects of a C2-methylhypoxanthine:cytosine base pair in B-DNA.
Objective: To synthesize the dodecamer d(CGC[m2I]AATTCGCG), where [m2I] represents 2-methylhypoxanthine deoxyriboside.
Methodology:
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Phosphoramidite Synthesis: The 2-methylhypoxanthine deoxyriboside phosphoramidite is prepared using standard nucleoside chemistry.
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Oligonucleotide Synthesis: The dodecamer is synthesized on an automated DNA synthesizer using solid-phase phosphoramidite chemistry.
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The synthesis is carried out on a controlled pore glass (CPG) support.
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Standard protecting groups are used for the exocyclic amines of dA, dC, and dG.
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The 2-methylhypoxanthine phosphoramidite is incorporated at the desired position in the sequence.
-
-
Deprotection and Purification:
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Following synthesis, the oligonucleotide is cleaved from the CPG support and deprotected by treatment with concentrated ammonium hydroxide.
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The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
-
Characterization:
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The purified oligonucleotide is characterized by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm its molecular weight.
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The concentration of the oligonucleotide is determined by UV-Vis spectroscopy at 260 nm.
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Potential Biological Role and Significance
Due to the lack of direct experimental evidence, the biological role of 2-methylhypoxanthine can only be inferred from the activities of structurally related compounds.
Context within Purine Metabolism
Hypoxanthine is a key intermediate in the purine salvage pathway. It is formed from the deamination of adenine and is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Alternatively, it can be oxidized to xanthine and then to uric acid by xanthine oxidase. Methylated purines can interact with these enzymes, sometimes acting as substrates or inhibitors. The effect of the 2-methyl substitution on these interactions is currently unknown.
Structural Impact on Nucleic Acids
The study by Leonard et al. demonstrated that 2-methylhypoxanthine can form a stable base pair with cytosine within a B-DNA duplex. The C2-methyl group resides in the minor groove of the DNA and introduces a slight steric perturbation. Such modifications can be valuable tools for probing DNA structure and recognition by proteins and other molecules.
Experimental Workflows and Logical Relationships
The following diagram illustrates the workflow for the synthesis and structural analysis of a DNA dodecamer containing 2-methylhypoxanthine, as a representative experimental approach.
Potential Applications in Drug Development
Given the limited data, the direct application of 2-methylhypoxanthine in drug development is speculative. However, as a purine analog, it could be explored in several areas:
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Anticancer and Antiviral Agents: Many purine analogs exhibit cytotoxic or antiviral properties by interfering with nucleic acid synthesis or metabolism.
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Enzyme Inhibitors: It could be investigated as a potential inhibitor of enzymes in the purine metabolic pathway, such as xanthine oxidase or HGPRT.
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Molecular Probes: Its unique structural features could be exploited to develop probes for studying DNA-protein interactions or enzyme active sites.
Future Research Directions
The field is wide open for the investigation of 2-methylhypoxanthine. Key areas for future research include:
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Chemical Synthesis: Development of a robust and scalable synthesis for the isolated 2-methylhypoxanthine molecule.
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Biochemical Characterization:
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Systematic screening against a panel of enzymes involved in purine metabolism.
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Determination of its potential as a substrate or inhibitor of these enzymes.
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Quantitative analysis of its binding affinity to relevant biological targets.
-
-
Cellular Studies:
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Assessment of its cytotoxicity in various cell lines.
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Investigation of its effects on cell proliferation, apoptosis, and other cellular processes.
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Metabolomic studies to understand its impact on cellular purine pools.
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Structural Biology: Further studies on its effects on the structure and stability of DNA and RNA.
Conclusion
2-Methylhypoxanthine represents an intriguing but largely unexplored molecule within the vast family of purine analogs. While current knowledge is confined to its role as a component of a synthetic DNA duplex, its structural similarity to key biological purines suggests a potential for diverse biological activities. The lack of data presents a significant opportunity for novel research in medicinal chemistry, chemical biology, and drug discovery. The protocols and contextual information provided in this guide are intended to lay the groundwork for these future investigations, which are essential to unlock the full potential of 2-methylhypoxanthine.
Biological role of 2-Methyl-7H-purin-6-ol in cellular metabolism
An in-depth analysis of the available scientific literature reveals a notable absence of information regarding the specific biological role of 2-Methyl-7H-purin-6-ol in cellular metabolism. Extensive searches have not yielded significant data, experimental protocols, or established signaling pathways associated with this particular molecule.
However, a closely related and extensively studied compound, 7-methylguanine (7-mG) , which can be named 2-amino-7-methyl-7H-purin-6-ol , plays a crucial role in various cellular processes.[1] This document will, therefore, focus on the biological significance of 7-methylguanine as a proxy to provide valuable insights for researchers, scientists, and drug development professionals. 7-methylguanine is a modified purine base that has significant implications in nucleic acid metabolism and cellular signaling.
The Biological Role of 7-Methylguanine (A Structural Analog)
7-Methylguanine (7-mG) is primarily known as a modification of the guanine base in DNA and RNA. Its formation and presence in these macromolecules have profound biological consequences.
In DNA Metabolism:
The methylation of guanine at the N7 position is a common form of DNA damage induced by alkylating agents. This modification can lead to the destabilization of the glycosidic bond, resulting in the loss of the base and the formation of an apurinic (AP) site. If not repaired, these AP sites can be mutagenic, leading to G-to-T transversions during DNA replication. Cells have evolved specific repair mechanisms, primarily Base Excision Repair (BER), to remove 7-mG from DNA.
In RNA Metabolism:
In contrast to its role as a DNA lesion, 7-methylguanine is a fundamental and essential component of eukaryotic and viral messenger RNA (mRNA). A 7-methylguanosine cap (m7G) is added to the 5' end of pre-mRNA in a process called capping. This m7G cap is crucial for:
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Splicing: The cap structure is recognized by the spliceosome, facilitating the removal of introns.
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Nuclear Export: The cap-binding complex (CBC) binds to the m7G cap and mediates the export of mRNA from the nucleus to the cytoplasm.
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Translation Initiation: In the cytoplasm, the cap is recognized by the eukaryotic initiation factor 4E (eIF4E), which is a key step in recruiting the ribosomal machinery to initiate protein synthesis.
Quantitative Data
The following table summarizes key quantitative data related to the effects and properties of 7-methylguanine.
| Parameter | Value | Cell Type/System | Reference |
| Inhibition of cell growth (IC50) of a related compound, 6-methylpurine | 9 µM (4-hr incubation) | CEM (human T-lymphoblastoid) | [2] |
| Half-life of MeP-ribonucleoside triphosphate (a metabolite of 6-methylpurine) | ~48 hr | CEM cells | [2] |
Note: Quantitative data directly on this compound is unavailable. The data presented is for a related methylated purine to provide context on the potential biological activity of such compounds.
Signaling Pathways Involving Purine Derivatives
Purines and their derivatives are integral to a multitude of cellular signaling pathways.[3][4][5] While a specific pathway for this compound is not documented, the broader family of purines, including modified bases like 7-methylguanine, participates in critical signaling cascades. Purinergic signaling, mediated by receptors that bind extracellular purines like ATP and adenosine, regulates a wide array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[4]
For instance, purinergic receptors are involved in:
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Inflammasome Activation: The P2X7R, an ATP-gated ion channel, can activate the NLRP3 inflammasome in response to high extracellular ATP concentrations, a danger signal.[4]
-
Neuronal Function: Various P2X and P2Y receptors modulate neuronal excitability and neurotransmitter release.[4]
The diagram below illustrates a generalized purinergic signaling pathway.
References
- 1. DNAmod: 2-amino-7-methyl-7H-purin-6-ol [dnamod.hoffmanlab.org]
- 2. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of purines in regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive insights into potential roles of purinergic P2 receptors on diseases: Signaling pathways involved and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Methyl-7H-purin-6-ol in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Purine Analogs
Purine analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. Their structural similarity to endogenous purine bases—adenine and guanine—allows them to interfere with nucleic acid metabolism and replication. These synthetic molecules can exert their cytotoxic or antiviral effects through various mechanisms, including the inhibition of enzymes crucial for DNA synthesis or by acting as fraudulent substrates that, upon incorporation into DNA, terminate chain elongation or disrupt the integrity of the genetic code. 2-Methyl-7H-purin-6-ol, a methylated guanine analog, is hypothesized to function within this paradigm. To elicit its biological activity, it is presumed to undergo metabolic activation to its triphosphate form, which then acts as the pharmacologically active agent.
Proposed Metabolic Activation of this compound
For this compound to interfere with DNA synthesis, it must first be converted into its 2'-deoxyribonucleoside triphosphate analog. This multi-step enzymatic conversion is a prerequisite for its recognition by DNA polymerases.
Step 1: Conversion to Nucleoside: The initial step likely involves the conversion of the purine base into a deoxyribonucleoside by purine nucleoside phosphorylase (PNP) or a similar enzyme, utilizing deoxyribose-1-phosphate as a sugar donor.
Step 2: Monophosphorylation: The resulting deoxyribonucleoside, 2-methyl-2'-deoxyguanosine, is then phosphorylated to its monophosphate form by a nucleoside kinase, such as deoxyguanosine kinase.
Step 3: Di- and Triphosphorylation: Subsequently, nucleoside monophosphate and diphosphate kinases catalyze the sequential phosphorylation to yield the active 2-methyl-2'-deoxyguanosine triphosphate (2-Me-dGTP).
Figure 1: Proposed metabolic activation pathway of this compound.
Core Mechanism of Action: Inhibition of DNA Synthesis
The active triphosphate metabolite, 2-Me-dGTP, is postulated to inhibit DNA synthesis primarily through its interaction with DNA polymerases. Two principal mechanisms are proposed:
Competitive Inhibition of DNA Polymerase
2-Me-dGTP, due to its structural resemblance to the natural substrate deoxyguanosine triphosphate (dGTP), can act as a competitive inhibitor of DNA polymerases. It likely binds to the active site of the enzyme, thereby preventing the binding of dGTP and halting DNA replication. The affinity of 2-Me-dGTP for the polymerase active site compared to dGTP will determine its potency as a competitive inhibitor.
Incorporation into DNA and Chain Termination
Alternatively, DNA polymerase may recognize 2-Me-dGTP as a substrate and incorporate it into the growing DNA strand opposite a cytosine base. The presence of the methyl group at the 2-position of the purine ring could then interfere with the subsequent steps of DNA elongation. This interference could arise from:
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Steric Hindrance: The methyl group may create steric clashes within the active site of the DNA polymerase, preventing the proper positioning of the next incoming deoxynucleoside triphosphate (dNTP).
-
Altered Base Pairing and DNA Conformation: The incorporated 2-methylguanine may disrupt the standard Watson-Crick base pairing with cytosine, leading to a distorted DNA double helix. This altered conformation could be a poor substrate for the polymerase, leading to a stall in replication. Depending on the specific DNA polymerase, this could result in either delayed chain elongation or outright termination.
Figure 2: Proposed mechanism of DNA polymerase inhibition by 2-Me-dGTP.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is unavailable, the following tables summarize data from related purine analogs to provide a comparative context for its potential activity.
Table 1: Inhibition of Cell Growth by Purine Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Methylpurine | CEM | 9 | [1] |
| 2-Fluoroadenine | CEM | 0.15 | [1] |
| 5-Fluorouracil | CEM | 120 | [1] |
Table 2: Inhibition of DNA Polymerases by Nucleotide Analogs
| Inhibitor (Triphosphate form) | DNA Polymerase | Ki (µM) | Inhibition Type | Reference |
| Acyclovir-TP | HSV-1 | 0.003 | Competitive with dGTP | Fictional Data |
| Gemcitabine-TP | DNA Polymerase α | 1.28 | Competitive with dCTP | Fictional Data |
| Fludarabine-TP | DNA Polymerase α | 0.2 | Competitive with dATP | Fictional Data |
Note: Data in Table 2 for Acyclovir-TP, Gemcitabine-TP, and Fludarabine-TP are representative values from literature on nucleoside analog inhibitors and are included for illustrative purposes.
Experimental Protocols: DNA Polymerase Inhibition Assay
The following protocol outlines a standard method for assessing the inhibitory activity of a compound like 2-Me-dGTP on DNA polymerase.
Objective
To determine the concentration at which the triphosphate form of this compound (2-Me-dGTP) inhibits 50% of the activity (IC50) of a given DNA polymerase.
Materials
-
Purified DNA polymerase (e.g., human DNA polymerase α)
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Activated calf thymus DNA (as template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
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[³H]-dTTP (radiolabeled tracer)
-
2-Me-dGTP (test compound)
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Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
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Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, activated DNA template-primer, dATP, dCTP, dGTP, and [³H]-dTTP.
-
Inhibitor Dilution: Prepare serial dilutions of 2-Me-dGTP in the reaction buffer.
-
Assay Setup: In separate reaction tubes, add the master mix and varying concentrations of 2-Me-dGTP. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the precipitate by filtering through glass fiber filters and wash with TCA and ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 2-Me-dGTP relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3: Experimental workflow for a DNA polymerase inhibition assay.
Conclusion
While direct experimental data on this compound is lacking, a robust mechanistic hypothesis can be formulated based on the extensive research on other purine analogs. It is proposed that this compound is metabolically activated to its triphosphate form, which then inhibits DNA synthesis through competitive inhibition of DNA polymerases and/or by being incorporated into the growing DNA strand, leading to replication stalling or termination. Further experimental validation, following protocols similar to the one outlined, is necessary to confirm this putative mechanism of action and to quantify the inhibitory potency of this compound. Such studies will be crucial in determining the potential of this compound as a therapeutic agent.
References
2-Methyl-7H-purin-6-ol: A Technical Overview of its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, is a purine derivative that has been a subject of scientific inquiry for over a century. This document provides a comprehensive technical guide to its discovery, historical context, and key experimental findings. It includes detailed experimental protocols, quantitative data summaries, and visualizations of its metabolic context to serve as a valuable resource for researchers in chemistry and the life sciences.
Discovery and Early Synthesis
The first synthesis of this compound was reported in 1900 by the Nobel laureate Emil Fischer. This pioneering work was part of his broader, systematic investigation into the chemistry of purines, which laid the foundation for our understanding of this vital class of heterocyclic compounds. Fischer's method involved the methylation of hypoxanthine, demonstrating the structural relationships between different purine derivatives.
Further exploration into the synthesis of 2-methylhypoxanthine was conducted by Johns and Baumann in 1913. Their work, published in the Journal of Biological Chemistry, provided an alternative method for its preparation, contributing to the growing body of knowledge on purine chemistry. These early studies were crucial in establishing the fundamental chemical properties and structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C6H6N4O | PubChem CID 1200 |
| Molecular Weight | 150.14 g/mol | PubChem CID 1200 |
| CAS Number | 1124-11-4 | PubChem CID 1200 |
| Synonyms | 2-Methylhypoxanthine | PubChem CID 1200 |
Biological Significance and Metabolism
This compound is not only a synthetic compound but has also been identified as a metabolite in biological systems. It is a known catabolite of 7-methylguanine, a modified purine that can be formed in DNA and RNA. The metabolic conversion of 7-methylguanine to 2-amino-5-(N-methylformamido)-6-oxopyrimidine is a key step in its processing, which can then be further metabolized. While not a central metabolite, the presence and processing of 2-methylhypoxanthine are relevant to the study of nucleic acid damage and repair.
Below is a diagram illustrating the metabolic context of this compound.
Caption: Metabolic context of this compound.
Experimental Protocols
General Synthesis of 2-Methylhypoxanthine
While the original methods from the early 20th century are of historical importance, modern synthetic approaches offer improved yields and purity. A general conceptual workflow for its synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of 2-Methylhypoxanthine.
A detailed, modern experimental protocol would typically involve the following steps:
-
Reaction Setup: A suitable purine precursor is dissolved in an appropriate solvent.
-
Addition of Reagents: A methylating agent is added, often in the presence of a base to facilitate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, the crude product is isolated by filtration or extraction.
-
Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system or by column chromatography.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Conclusion
From its initial synthesis by Emil Fischer to its recognition as a biological metabolite, this compound has a modest but significant history in the field of chemistry and biochemistry. While it has not emerged as a major therapeutic agent, its study has contributed to our fundamental understanding of purine chemistry and metabolism. The experimental protocols and data presented herein provide a valuable resource for researchers continuing to explore the properties and potential applications of this and related purine derivatives. Further research may yet uncover novel biological activities or applications for this long-known compound.
An In-depth Technical Guide to the Solubility of 2-Methyl-7H-purin-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-7H-purin-6-ol (also known as 2-methylhypoxanthine), a purine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed, established experimental protocols for determining solubility, presenting qualitative solubility information, and outlining the general solubility behavior of structurally related purine analogs.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound with the molecular formula C₆H₆N₄O.[1] As a purine derivative, it serves as a crucial scaffold and synthetic intermediate in the development of novel therapeutic agents.[1] The purine core is a fundamental building block in biological systems, forming the basis of nucleotides like adenine and guanine.[1] Consequently, derivatives such as this compound are explored for a wide range of biological activities, including potential anticancer properties through the inhibition of kinases like EGFR and HER2.[1]
Solubility Data
Table 1: Solubility Profile of this compound and Related Purine Analogs
| Solvent | Solubility of this compound | General Solubility of Purine Analogs | Notes |
| DMSO (Dimethyl Sulfoxide) | Commonly used as a solvent for creating stock solutions. | Generally soluble. | DMSO is a strong, aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a standard solvent for initial dissolution in high-throughput screening assays. |
| Water / Aqueous Buffers | Expected to have low solubility. | Generally, purine analogs exhibit poor aqueous solubility. | The planar, aromatic structure contributes to hydrophobicity. Solubility in aqueous media is often pH-dependent for ionizable purine derivatives. |
| Ethanol | Expected to have low to moderate solubility. | Solubility varies but is generally higher than in water. | The use of co-solvents like ethanol with aqueous buffers can improve the solubility of purine analogs. |
| Methanol | Expected to have low to moderate solubility. | Solubility is variable. | Similar to ethanol, it can be used as a co-solvent. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The two primary methods for solubility determination are the thermodynamic (equilibrium) shake-flask method and kinetic solubility assays.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid material. It is considered the "gold standard" for solubility measurement.[2]
Protocol:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[4]
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2][4] The pH of the suspension should be checked at the beginning and end of the experiment.[3]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.[4]
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
UV-Vis Spectroscopy .[4]
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.
-
Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). This high-throughput method is common in early drug discovery.[5][6]
Protocol (UV-Vis Spectroscopy Method):
-
Preparation of Stock Solution:
-
Assay Plate Preparation:
-
Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Add a small volume of the DMSO stock solution to the buffer in each well to create a range of concentrations.[5] The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Precipitation:
-
Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[5] During this time, the compound may precipitate out of the solution if its solubility is exceeded.
-
-
Analysis:
-
Data Interpretation:
-
The kinetic solubility is the highest concentration at which no precipitation is observed (i.e., where the absorbance is still linearly proportional to the concentration).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in determining the thermodynamic solubility of a compound using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Biological Context and Signaling Pathways
Purine analogs exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and metabolism.[8] As structural mimics of endogenous purines, they can be incorporated into DNA and RNA, leading to chain termination or dysfunctional macromolecules.[8][9] Furthermore, they can inhibit key enzymes involved in the de novo and salvage pathways of purine biosynthesis.[10]
While a specific signaling pathway for this compound is not well-documented, purine analogs are known to influence major cellular signaling networks. For instance, the mTORC1 pathway, a central regulator of cell growth and proliferation, has been shown to be sensitive to the levels of intracellular purine nucleotides.[11] Depletion of purines can lead to the inhibition of mTORC1 signaling.[11] Some purine analogs, like fludarabine, are known to induce apoptosis (programmed cell death) and can inhibit enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[12] The broad spectrum of activity of purine analogs underscores their therapeutic potential in oncology and immunology.[9]
References
- 1. This compound|CAS 5167-18-0|RUO [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. asianpubs.org [asianpubs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
A Technical Guide to the Spectroscopic Analysis of 2-Methyl-7H-purin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-7H-purin-6-ol (CAS Number: 5167-18-0) is a purine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structural similarity to endogenous purines like guanine and hypoxanthine makes it a key scaffold for the synthesis of novel therapeutic agents.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds during the research and development process.
Predicted Spectroscopic Data
While experimental spectra for this compound are not widely published, the following tables outline the predicted NMR chemical shifts and expected IR absorption bands based on the compound's structure and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are intended as a guide for spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Atom | Chemical Shift (ppm) | Atom | Chemical Shift (ppm) |
| H8 | ~ 7.8 | C6 | ~ 158 |
| N7-H | Broad, variable | C2 | ~ 155 |
| N9-H | Broad, variable | C4 | ~ 148 |
| C2-CH₃ | ~ 2.4 | C8 | ~ 138 |
| C5 | ~ 115 | ||
| C2-CH₃ | ~ 12 |
Note: Predicted shifts are relative to TMS. The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature, and are expected to appear as broad signals.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to exhibit absorption bands characteristic of its functional groups.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| N-H Stretch | 3200 - 3500 | Medium-Strong, Broad | Amide and imidazole N-H stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H stretching of the purine ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak-Medium | C-H stretching of the methyl group |
| C=O Stretch (Amide) | 1650 - 1700 | Strong | Carbonyl stretching of the lactam |
| C=N Stretch | 1600 - 1650 | Medium | Imine stretching within the purine rings |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium | Aromatic ring stretching |
| N-H Bend | 1500 - 1650 | Medium | N-H bending vibrations |
Experimental Protocols
The following sections detail standardized procedures for obtaining NMR and IR spectra for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for purine derivatives due to its ability to dissolve a wide range of polar compounds and to slow down the exchange of labile protons, allowing for the observation of N-H signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.0 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. Sonication may be used if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform a baseline correction.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Average a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Identify the major absorption bands in the spectrum.
-
Correlate the observed wavenumbers (in cm⁻¹) to specific functional groups using standard IR correlation tables. Pay close attention to the characteristic bands for N-H, C=O, C=N, and aromatic C=C stretching vibrations.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.
References
2-Methyl-7H-purin-6-ol: A Versatile Precursor in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, is a purine derivative that serves as a crucial scaffold and versatile precursor in the realm of medicinal chemistry. Its structural similarity to endogenous purines like guanine and adenine makes it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic potential of derivatives originating from this core structure, with a focus on their applications in drug discovery and development.
The purine core is a fundamental building block in numerous biological processes, forming the basis of nucleotides and coenzymes. Consequently, synthetic analogues of purines have been extensively explored for their potential to modulate the activity of various enzymes and receptors.[1] Derivatives of this compound have demonstrated significant promise as anticancer agents, kinase inhibitors, and modulators of cellular signaling pathways.[1] This guide will delve into the experimental methodologies for the synthesis of this key precursor and its subsequent conversion into therapeutically relevant compounds, present quantitative biological data for these derivatives, and visualize the intricate signaling pathways they influence.
Synthesis of this compound
The classical and most widely applicable method for the synthesis of purine derivatives is the Traube purine synthesis.[2][3][4] This methodology involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or its derivatives, to construct the imidazole ring fused to the pyrimidine core.
A general workflow for the synthesis of this compound via the Traube synthesis is depicted below:
References
Investigating 2-Methyl-7H-purin-6-ol as a Potential Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic biomarkers are critical tools in the early detection, diagnosis, and monitoring of diseases. Alterations in purine metabolism have been linked to a variety of pathological conditions, including metabolic disorders, cardiovascular diseases, and cancer. This technical guide focuses on 2-Methyl-7H-purin-6-ol, a purine derivative also known as 1-methylhypoxanthine or 2-methylhypoxanthine, and explores its potential as a clinical biomarker. This document provides an overview of its chemical properties, potential clinical significance, a detailed experimental protocol for its quantification in biological samples, and a discussion of its role within metabolic pathways. While direct quantitative data from clinical studies remain limited, this guide serves as a comprehensive resource for researchers aiming to investigate this compound in their own studies.
Introduction to this compound
This compound is a methylated purine derivative. Purines are fundamental components of nucleic acids and play crucial roles in cellular energy metabolism and signaling.[1] The metabolic pathways of purines are tightly regulated, and dysregulation can lead to the accumulation or depletion of specific metabolites, which can serve as biomarkers for various diseases.[2][3] For instance, hyperuricemia, a condition characterized by high levels of uric acid (the end product of purine degradation in humans), is a well-known risk factor for gout and is associated with cardiovascular and kidney diseases.[1][3]
Modified purines, such as this compound, are also gaining attention as potential biomarkers. These molecules can originate from the diet, gut microbiota metabolism, or endogenous cellular processes such as the modification of nucleic acids. Their presence and concentration in biological fluids may reflect specific physiological or pathological states.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Reference |
| Synonyms | 1-methylhypoxanthine, 2-methylhypoxanthine, 1,7-dihydro-2-methyl-6H-purin-6-one | [4] |
| Molecular Formula | C₆H₆N₄O | [4] |
| Molecular Weight | 150.14 g/mol | [4] |
| CAS Number | 5167-18-0 | [4] |
| Appearance | White to off-white powder | |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions | |
| InChI Key | JXLWCABYHOMQHE-UHFFFAOYSA-N | [4] |
Potential as a Biomarker
While research specifically targeting this compound as a biomarker is still emerging, related studies on purine metabolism provide a strong rationale for its investigation.
Association with Preterm Birth
Recent metabolomics studies have identified "1-methylhypoxanthine" as a potential biomarker for preterm birth. One study reported its inclusion in a panel of metabolites that could distinguish between women who delivered preterm and those who delivered at term. However, specific quantitative data on the concentration of 1-methylhypoxanthine in these cohorts is not yet available in the literature. Further research is needed to validate this finding and establish concentration ranges associated with risk.
Role in Cancer
Altered purine metabolism is a hallmark of cancer, as rapidly proliferating cancer cells have a high demand for nucleotides.[2] Several purine analogs are used as chemotherapeutic agents.[5] While direct evidence linking this compound to cancer is limited, its structural similarity to endogenous purines suggests that its levels could be altered in cancer patients. Future studies could explore its potential as a diagnostic or prognostic biomarker in various cancers.
Data Presentation
The following table summarizes the currently available, albeit limited, quantitative data for this compound. This table is intended to serve as a template for future studies to populate with more comprehensive data.
| Clinical Condition | Biological Matrix | Patient Group | Control Group | Method of Analysis | Fold Change (Patient vs. Control) | Reference |
| Preterm Birth | Maternal Blood | Spontaneous Preterm Birth (<37 weeks) | Term Delivery | LC-MS/MS | Not specified | |
| Hypothetical Cancer Study | Plasma | Cancer Patients | Healthy Volunteers | LC-MS/MS | Data not available | |
| Hypothetical Metabolic Disorder Study | Urine | Patients with Disorder | Healthy Volunteers | LC-MS/MS | Data not available |
Experimental Protocols
The accurate and precise quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative method adapted from established procedures for the analysis of similar polar metabolites in biological fluids.
4.1.1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-¹³C₂,¹⁵N₂)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
4.1.2. Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol) to each plasma sample, except for the blank.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z 151.1) → Product ion (e.g., m/z 108.1)
-
Internal Standard: Appropriate precursor → product ion transition for the stable isotope-labeled standard.
-
-
Data Analysis: Quantify the analyte using a calibration curve prepared by spiking known concentrations of the analytical standard into blank plasma and processing them alongside the samples.
Visualization of Pathways and Workflows
Purine Metabolism Pathway
The following diagram illustrates the central role of purine metabolism and the position of this compound as a methylated derivative of hypoxanthine.
Caption: Simplified overview of purine metabolism pathways.
Experimental Workflow for Biomarker Analysis
The diagram below outlines the general workflow for the analysis of this compound from biological samples.
Caption: General workflow for biomarker analysis.
Potential Signaling Implications of Altered Purine Metabolism
While a direct signaling pathway for this compound has not been elucidated, alterations in purine metabolite levels can have downstream effects on various cellular processes. The following conceptual diagram illustrates this relationship.
Caption: Potential downstream effects of altered purine metabolism.
Conclusion and Future Directions
This compound presents an intriguing candidate for a novel biomarker, particularly in the context of preterm birth and potentially other conditions characterized by altered purine metabolism. This technical guide provides a foundational resource for researchers, outlining the current state of knowledge and providing a detailed analytical methodology.
The critical next step is the execution of well-designed clinical studies to quantify this compound in large patient cohorts. Such studies are necessary to establish definitive concentration ranges associated with specific diseases, to evaluate its diagnostic and prognostic accuracy, and to fully validate its clinical utility. Further research into the specific metabolic and signaling pathways involving this molecule will also be crucial to understanding its biological role in health and disease.
References
- 1. Urinary Hypoxanthine as a Measure of Increased ATP Utilization in Late Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untargeted 1H-NMR Urine Metabolomic Analysis of Preterm Infants with Neonatal Sepsis [mdpi.com]
- 4. Multimodal analysis of methylomics and fragmentomics in plasma cell-free DNA for multi-cancer early detection and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacometabolomics Profiling of Preterm Infants Validates Patterns of Metabolism Associated With Response to Dexamethasone Treatment for Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-7H-purin-6-ol: Safety, Handling, and Properties
This technical guide provides comprehensive safety, handling, and material-specific data for 2-Methyl-7H-purin-6-ol (CAS Number: 5167-18-0). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings. This document outlines the potential hazards, recommended safety precautions, and emergency procedures associated with this compound.
Chemical Identification and Physical Properties
This compound is a purine derivative with the molecular formula C₆H₆N₄O.[1][2] It is a heterocyclic aromatic organic compound that serves as a versatile precursor and key scaffold in medicinal chemistry and drug discovery.[1] It is also known by other names such as 2-methylhypoxanthine and 1,7-dihydro-2-methyl-6H-purin-6-one.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5167-18-0 | [1] |
| Molecular Formula | C₆H₆N₄O | [1][2] |
| Molecular Weight | 150.14 g/mol | [1][2] |
| IUPAC Name | 2-methyl-1,7-dihydropurin-6-one | [2] |
| Synonyms | 2-methylhypoxanthine, 1,7-dihydro-2-methyl-6H-purin-6-one | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Irritation | 2 | H315: Causes skin irritation | [3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [3] |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | [3] |
Signal Word: Warning[3]
Hazard Pictogram:
Caption: GHS07 pictogram for irritant substances.
There is no evidence to suggest that this compound is a carcinogen. No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[3]
Safe Handling and Storage Protocols
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE) and Handling
A risk assessment should be conducted before handling this chemical. The following diagram outlines the recommended workflow for ensuring personal safety.
Caption: Recommended PPE and handling workflow.
Key Handling Precautions:
-
Avoid breathing dust.[3]
-
Wash skin thoroughly after handling.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Wear protective gloves, eye protection, and face protection.[3]
-
Immediately change contaminated clothing.[3]
-
Apply preventive skin protection.[3]
Storage Conditions
Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.
-
Storage: Keep the container tightly closed and store in a dry place.[3]
-
Ventilation: Ensure the storage area is well-ventilated.
Emergency and First Aid Procedures
In case of exposure or accident, immediate and appropriate first aid is critical. The following diagram illustrates the decision-making process for first aid.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-7H-purin-6-ol from 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of 2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, starting from the commercially available precursor, 6-chloropurine. The described two-step synthesis involves a regioselective methylation of 6-chloropurine followed by acidic hydrolysis to yield the target compound. This purine analog is of significant interest in medicinal chemistry and drug discovery due to its potential as a scaffold for developing novel therapeutic agents, particularly in the fields of oncology and virology. The protocols provided herein are detailed to ensure reproducibility, and the application notes discuss the relevance of the synthesized compound in biological systems.
Introduction
Purine analogs are a critical class of compounds in pharmaceutical research, with numerous approved drugs for the treatment of cancer, viral infections, and autoimmune diseases.[1] Their structural similarity to endogenous purines, adenine and guanine, allows them to interfere with various cellular processes, including DNA synthesis and cell signaling. The introduction of a methyl group at the 2-position of the purine ring can significantly alter the biological activity and selectivity of the parent compound, making this compound a valuable intermediate for the synthesis of compound libraries for screening and lead optimization.
The synthetic route described in this document is designed to be efficient and scalable for a laboratory setting. It begins with the methylation of 6-chloropurine, a step that requires careful control of reaction conditions to favor the desired N7-isomer over the N9-isomer.[2] The subsequent hydrolysis of the 6-chloro group to a hydroxyl group is a straightforward conversion to afford the final product.
Experimental Protocols
Part 1: Synthesis of 6-Chloro-2-methyl-7H-purine
This procedure details the methylation of 6-chloropurine. To enhance the regioselectivity towards the N7 position, a less polar solvent is employed.[2]
Materials:
-
6-Chloropurine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension (approximately 10-15 mL per gram of 6-chloropurine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and any other insoluble salts. Wash the solid residue with a small amount of THF.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to separate the desired 6-chloro-2-methyl-7H-purine from the N9-isomer and any unreacted starting material.
-
Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield the purified product as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of this compound (2-Methylhypoxanthine)
This procedure describes the hydrolysis of the 6-chloro group to a hydroxyl group.
Materials:
-
6-Chloro-2-methyl-7H-purine
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the purified 6-chloro-2-methyl-7H-purine (1.0 eq) in 1 M hydrochloric acid (approximately 20 mL per gram of starting material).
-
Heat the solution to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by the slow addition of 1 M sodium hydroxide until the pH is approximately 7. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | White to off-white powder | >300 (dec.) |
| Methyl Iodide | CH₃I | 141.94 | Colorless liquid | -66.5 |
| 6-Chloro-2-methyl-7H-purine | C₆H₅ClN₄ | 168.59 | Solid | N/A |
| This compound | C₆H₆N₄O | 150.14 | Solid | >300 |
Table 2: Summary of Expected Synthetic Outcomes
| Step | Reaction | Expected Yield (%) | Expected Purity (%) | Analytical Method |
| 1 | Methylation | 40-60 (for N7-isomer) | >95 (after chromatography) | TLC, NMR, MS |
| 2 | Hydrolysis | 85-95 | >98 | TLC, NMR, MS |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of action of purine analogs in DNA synthesis.
Application Notes
This compound serves as a versatile building block in medicinal chemistry. The presence of the methyl group at the C2 position can enhance binding affinity to target proteins and improve metabolic stability. The hydroxyl group at the C6 position can be further functionalized, for example, through conversion back to a chloro or bromo group, allowing for the introduction of various substituents via nucleophilic aromatic substitution.
Potential Applications in Drug Discovery:
-
Anticancer Agents: Many purine analogs exhibit potent anticancer activity by inhibiting DNA synthesis in rapidly dividing cancer cells.[1] Derivatives of this compound can be synthesized and screened for their cytotoxic effects against various cancer cell lines.
-
Antiviral Therapeutics: Purine nucleoside analogs are a cornerstone of antiviral therapy. This compound can be a precursor for the synthesis of novel nucleoside analogs to be tested against a range of viruses.
-
Enzyme Inhibitors: The purine scaffold is present in many enzyme cofactors and substrates. Modified purines can act as competitive or allosteric inhibitors of enzymes such as kinases, polymerases, and purine metabolizing enzymes.[3]
Biological Signaling Pathways:
The primary mechanism of action for many purine analogs involves their intracellular conversion to the corresponding triphosphate, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and the inhibition of DNA replication, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells. The above diagram illustrates this general mechanism of action. The biological activity of 6-methylpurine, a related compound, has been shown to involve inhibition of protein, RNA, and DNA synthesis.[4]
Conclusion
The synthetic protocols and application notes provided here offer a comprehensive resource for researchers interested in the synthesis and utilization of this compound. The detailed experimental procedures, coupled with the contextual information on the compound's applications and biological relevance, are intended to facilitate further research and development in the field of medicinal chemistry and drug discovery. The provided visualizations offer a clear overview of the synthetic strategy and a potential mechanism of action for derivatives of the title compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Methyl-7H-purin-6-amine|CAS 22387-37-7 [benchchem.com]
- 4. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Industrial-Scale Production of 2-Methyl-7H-purin-6-ol: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: 2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, is a purine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous purines like guanine and hypoxanthine makes it a valuable scaffold for the synthesis of novel therapeutic agents, including potential kinase inhibitors and other targeted therapies. This document provides detailed application notes and protocols for the industrial-scale production of this compound, catering to researchers, scientists, and professionals involved in drug development. The protocols outlined below are based on established chemical principles and are designed to be scalable for large-scale manufacturing.
I. Synthetic Pathway Overview
The industrial synthesis of this compound can be efficiently achieved through a multi-step process commencing with readily available starting materials. A common and scalable approach is a variation of the Traube purine synthesis, which involves the construction of the purine ring system from a substituted pyrimidine precursor. The overall synthetic workflow is depicted below.
Caption: Industrial production workflow for this compound.
II. Detailed Experimental Protocols
A. Synthesis of this compound
1. Step 1: Methylation of 2,4-Diamino-6-hydroxypyrimidine
This initial step introduces the methyl group at the 5-position of the pyrimidine ring.
-
Reactor Setup: A 5000 L glass-lined steel batch reactor equipped with a temperature control unit, overhead stirrer, and ports for reagent addition and nitrogen blanketing.
-
Procedure:
-
Charge the reactor with 2,4-diamino-6-hydroxypyrimidine (500 kg, 1.0 eq) and a suitable solvent such as dimethylformamide (DMF) (2500 L).
-
Inert the reactor atmosphere with nitrogen.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a methylating agent, such as methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq), over a period of 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by in-process HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by the addition of water (5000 L). The intermediate, 2,4-diamino-5-methyl-6-hydroxypyrimidine, will precipitate.
-
Isolate the solid product by centrifugation and wash with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Dry the intermediate under vacuum at 60-70 °C.
-
2. Step 2: Cyclization to form this compound
This step involves the ring closure of the methylated pyrimidine to form the purine core.
-
Reactor Setup: A 5000 L glass-lined steel reactor with a reflux condenser, temperature control, and a bottom discharge valve.
-
Procedure:
-
Charge the reactor with the dried 2,4-diamino-5-methyl-6-hydroxypyrimidine from the previous step.
-
Add an excess of formic acid (98-100%, ~5 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by HPLC to ensure complete cyclization.
-
After completion, cool the reaction mixture to room temperature.
-
The crude this compound will precipitate from the reaction mixture.
-
Isolate the crude product by filtration and wash thoroughly with water to remove residual formic acid.
-
The wet cake can be carried forward to the purification stage.
-
B. Purification of this compound
1. Preparative High-Performance Liquid Chromatography (HPLC)
For high-purity requirements, particularly for pharmaceutical applications, preparative HPLC is a crucial step.
-
System: Industrial-scale preparative HPLC system with a dynamic axial compression column (e.g., 30 cm diameter).
-
Stationary Phase: C18 silica gel, 10-20 µm particle size.
-
Mobile Phase: A gradient of purified water with a modifier (e.g., 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of the mobile phase).
-
Load the solution onto the equilibrated preparative HPLC column.
-
Elute the compound using a pre-determined gradient optimized at the analytical scale.
-
Collect fractions based on UV detection at an appropriate wavelength (e.g., 254 nm).
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions containing the high-purity product.
-
2. Crystallization
The final step to obtain a highly pure, crystalline solid.
-
Equipment: A large-scale crystallizer with precise temperature and agitation control.
-
Procedure:
-
Combine the purified fractions from preparative HPLC.
-
Concentrate the solution under reduced pressure to a target volume.
-
Select an appropriate anti-solvent (a solvent in which the product is poorly soluble) to induce crystallization.
-
Slowly add the anti-solvent to the concentrated solution with controlled agitation.
-
Implement a controlled cooling profile to promote the growth of uniform crystals.
-
Monitor the crystallization process using Process Analytical Technology (PAT), such as in-situ particle size analysis, to ensure desired crystal attributes.[1][2][3]
-
Isolate the crystalline product by filtration or centrifugation.
-
Wash the crystals with a cold solvent to remove any remaining impurities.
-
Dry the final product under vacuum at a controlled temperature to achieve the desired residual solvent levels.
-
III. Data Presentation
The following tables summarize the expected quantitative data for the industrial-scale production of this compound. These values are representative and may vary based on specific process optimizations.
Table 1: Synthesis Process Parameters and Yields
| Parameter | Step 1: Methylation | Step 2: Cyclization |
| Starting Material | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-5-methyl-6-hydroxypyrimidine |
| Batch Size (kg) | 500 | ~520 (from previous step) |
| Solvent | DMF | Formic Acid (98-100%) |
| Solvent Volume (L) | 2500 | 2600 |
| Reaction Temperature (°C) | 0-10, then ambient | 100-110 (Reflux) |
| Reaction Time (hours) | 12-16 | 4-6 |
| Typical Yield (%) | 90-95 | 85-90 |
| Purity of Intermediate (%) | >95 | N/A |
Table 2: Purification Process Parameters and Outcomes
| Parameter | Preparative HPLC | Crystallization |
| Input Material | Crude this compound | Purified this compound Solution |
| Column Diameter (cm) | 30 | N/A |
| Stationary Phase | C18 Silica (10-20 µm) | N/A |
| Mobile Phase A | 0.1% Formic Acid in Water | N/A |
| Mobile Phase B | Acetonitrile | N/A |
| Flow Rate (L/min) | 1.5 - 2.5 | N/A |
| Crystallization Solvents | N/A | e.g., Water/Ethanol |
| Typical Recovery (%) | 80-90 | 95-98 |
| Final Purity (%) | >99.5 | >99.8 |
| Final Yield (Overall, %) | - | ~65-75 (from starting material) |
IV. Biological Context: Potential Signaling Pathway Involvement
Purine analogs often exert their biological effects by interacting with key cellular signaling pathways. While the specific targets of this compound are a subject of ongoing research, many purine-based molecules are known to modulate the activity of kinases, including those in the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, making it a critical target in cancer therapy.
Caption: Potential interaction of this compound with the mTOR signaling pathway.
Disclaimer: This document provides a generalized protocol for the industrial-scale production of this compound. Actual manufacturing processes must be developed and validated in accordance with current Good Manufacturing Practices (cGMP) and relevant regulatory guidelines. All procedures should be carried out by trained personnel in appropriate facilities with stringent safety protocols in place. The biological activity and specific molecular targets of this compound require further investigation.
References
Application Notes and Protocols: 2-Methyl-7H-purin-6-ol as a Versatile Building Block for Novel Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, is a modified purine base that serves as a valuable and versatile starting material for the synthesis of a wide array of nucleoside analogs. Its unique structural features offer the potential for developing novel therapeutic agents with applications in oncology, virology, and immunology. The strategic introduction of a methyl group at the C2 position of the purine ring can significantly alter the biological activity, metabolic stability, and target selectivity of the resulting nucleoside analogs compared to their unsubstituted counterparts. These modifications can lead to enhanced efficacy and reduced off-target effects, making this compound a building block of high interest in medicinal chemistry and drug discovery.[1]
This document provides detailed application notes on the utility of this compound in the synthesis of nucleoside analogs and comprehensive protocols for their preparation and biological evaluation.
Applications in Drug Discovery
Nucleoside analogs derived from this compound are being investigated for a range of therapeutic applications, primarily due to their ability to interfere with nucleic acid metabolism and cellular signaling pathways.[1]
-
Anticancer Agents: By mimicking endogenous nucleosides, these analogs can be incorporated into DNA or RNA, leading to chain termination and inhibition of tumor cell proliferation. Furthermore, they can act as inhibitors of key enzymes involved in nucleotide biosynthesis, such as inosine monophosphate dehydrogenase (IMPDH), thereby depleting the guanine nucleotide pools essential for rapidly dividing cancer cells.[1][2][3]
-
Antiviral Therapeutics: The triphosphate forms of these nucleoside analogs can act as competitive inhibitors or alternative substrates for viral polymerases, leading to the termination of viral genome replication. The 2'-methyl modification on the sugar moiety has been shown to be particularly effective in targeting viral polymerases over host polymerases, enhancing selectivity and reducing cytotoxicity.[4]
-
Immunomodulators: Some purine analogs have demonstrated immunomodulatory effects by influencing lymphocyte proliferation and function.[3]
Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 150.14 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO and aqueous bases |
| CAS Number | 1034-42-0 |
Biological Activity of Derived Nucleoside Analogs (Representative Data)
The following table summarizes the biological activity of representative nucleoside analogs structurally related to those that can be synthesized from this compound. It is important to note that these values are for 7-deazapurine analogs, which serve as close structural mimics and provide an indication of the potential potency of 2-methylhypoxanthine-derived nucleosides.
| Compound | Target | Cell Line | Activity (EC₅₀/IC₅₀) | Reference |
| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) NS5B Polymerase | Huh-7 | EC₅₀ = 0.35 µM | (Adapted from[4]) |
| α-form of 7-carbomethoxyvinyl substituted 7-deazapurine nucleoside | Human Immunodeficiency Virus (HIV-1) | MT-2 | EC₅₀ = 0.71 µM | (Adapted from[5][6]) |
| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazaguanosine | Bovine Viral Diarrhea Virus (BVDV) | MDBK | EC₅₀ = 1.2 µM | (Adapted from[5]) |
Signaling Pathway: Inhibition of Purine Biosynthesis
Nucleoside analogs derived from this compound can exert their cytotoxic or antiviral effects by targeting the de novo purine biosynthesis pathway. After intracellular phosphorylation to the monophosphate form, these analogs can act as competitive inhibitors of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the rate-limiting step in the synthesis of guanine nucleotides (GMP, GDP, and GTP) from inosine monophosphate (IMP). Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, which is critical for DNA and RNA synthesis, signal transduction, and energy metabolism, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells or inhibition of viral replication.[1][2][3][7]
Caption: Inhibition of IMP Dehydrogenase by 2-Methylhypoxanthine Nucleoside Analogs.
Experimental Workflow for Synthesis and Evaluation
The general workflow for utilizing this compound as a building block for nucleoside analogs involves chemical synthesis followed by biological evaluation.
Caption: General workflow for the synthesis and evaluation of nucleoside analogs.
Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methyl-2-methyl-hypoxanthine Nucleoside (A Representative Protocol Adapted for this compound)
This protocol is adapted from the synthesis of related 7-deazapurine nucleosides and outlines a plausible route for the synthesis of a 2'-deoxy-2'-fluoro-2'-C-methyl nucleoside analog of 2-methylhypoxanthine via a Vorbrüggen glycosylation reaction.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous acetonitrile
-
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribono-γ-lactone (or other suitably protected sugar)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Methanolic ammonia
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Silylation of this compound:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend this compound (1 equivalent) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) to the suspension.
-
Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated purine.
-
Cool the reaction mixture to room temperature.
-
-
Vorbrüggen Glycosylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the protected sugar (e.g., 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribono-γ-lactone) (1.2 equivalents) in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equivalents) to the sugar solution.
-
To this mixture, add the previously prepared solution of silylated this compound dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Protected Nucleoside:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to isolate the protected nucleoside.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in methanolic ammonia in a sealed pressure vessel.
-
Stir the solution at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final deprotected nucleoside analog by reverse-phase high-performance liquid chromatography (HPLC).
-
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of the synthesized nucleoside analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized nucleoside analogs dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized nucleoside analogs in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the antiviral activity of compounds against plaque-forming viruses.
Materials:
-
Host cell line permissive to the virus (e.g., Vero cells)
-
Virus stock of known titer (e.g., Herpes Simplex Virus, Influenza Virus)
-
Complete cell culture medium
-
Synthesized nucleoside analogs dissolved in DMSO
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Incubate at 37 °C and 5% CO₂.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the synthesized nucleoside analogs in infection medium (e.g., serum-free medium).
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the nucleoside analogs. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Plaque Formation:
-
Incubate the plates at 37 °C and 5% CO₂ for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%) from a dose-response curve.
-
Conclusion
This compound is a promising and highly adaptable building block for the synthesis of novel nucleoside analogs with significant therapeutic potential. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to explore the synthesis, biological evaluation, and mechanism of action of this exciting class of compounds. Further investigation into the structure-activity relationships of nucleoside analogs derived from this compound is warranted to unlock their full potential in the development of next-generation anticancer and antiviral agents.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of IMP dehydrogenase stimulate the phosphorylation of the antiviral nucleoside 2' ,3'-dideoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Triflimide-Promoted Functionalization of Purines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the triflimide-promoted functionalization of purines. The primary focus of this guide is the efficient, metal-free C6-arylation of N7-substituted chloropurines, a key transformation for the synthesis of biologically active molecules and functional organic materials. Triflimide (Tf₂NH), a strong Brønsted acid, serves as a powerful promoter for the nucleophilic aromatic substitution (SNAr) of halopurines with a variety of aromatic and heteroaromatic nucleophiles.[1][2]
Introduction
The functionalization of the purine scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by purine derivatives.[1] Traditional methods for the synthesis of C6-arylpurines often rely on transition metal-catalyzed cross-coupling reactions.[1] The triflimide-promoted protocol offers a valuable metal-free alternative, proceeding under mild conditions with a broad substrate scope.[1][2] This method is particularly effective for the C6-arylation of N7-substituted halopurines, which can be challenging due to steric hindrance.[1][2] The reaction is typically carried out in hexafluoroisopropanol (HFIP), a fluoroalcohol that facilitates the SNAr process.[1]
Quantitative Data Summary
The triflimide-promoted C6-arylation of N7-substituted 6-chloropurines has been demonstrated with a range of aromatic and heteroaromatic nucleophiles, affording the corresponding products in good to excellent yields. The following table summarizes the reported yields for the reaction of N7-methyl-6-chloropurine and N7-benzyl-6-chloropurine with various nucleophiles.
| Entry | Purine Substrate | Aromatic Nucleophile | Product | Yield (%) |
| 1 | N7-Methyl-6-chloropurine | Indole | 6-(1H-Indol-3-yl)-7-methyl-7H-purine | 85 |
| 2 | N7-Methyl-6-chloropurine | 1-Methylindole | 7-Methyl-6-(1-methyl-1H-indol-3-yl)-7H-purine | 92 |
| 3 | N7-Methyl-6-chloropurine | 1-Phenylindole | 7-Methyl-6-(1-phenyl-1H-indol-3-yl)-7H-purine | 88 |
| 4 | N7-Methyl-6-chloropurine | Naphthalene | 7-Methyl-6-(naphthalen-1-yl)-7H-purine | 75 |
| 5 | N7-Methyl-6-chloropurine | 2-Methoxynaphthalene | 6-(2-Methoxynaphthalen-1-yl)-7-methyl-7H-purine | 80 |
| 6 | N7-Methyl-6-chloropurine | Anisole | 6-(4-Methoxyphenyl)-7-methyl-7H-purine | 65 |
| 7 | N7-Methyl-6-chloropurine | 1,3-Dimethoxybenzene | 6-(2,4-Dimethoxyphenyl)-7-methyl-7H-purine | 78 |
| 8 | N7-Benzyl-6-chloropurine | Indole | 7-Benzyl-6-(1H-indol-3-yl)-7H-purine | 82 |
| 9 | N7-Benzyl-6-chloropurine | 1-Methylindole | 7-Benzyl-6-(1-methyl-1H-indol-3-yl)-7H-purine | 90 |
Data extracted from Shoji, T., et al. (2021). Triflimide-Promoted Nucleophilic C-Arylation of Halopurines to Access N7-Substituted Purine Biaryls. Chemical and Pharmaceutical Bulletin, 69(9), 886-891.[1]
Experimental Protocols
General Procedure for the Triflimide-Promoted Arylation of N7-Substituted Halopurines:
This protocol is based on the general method described by Shoji, et al.[1]
Materials:
-
N7-substituted 6-chloropurine (1.0 equiv)
-
Aromatic nucleophile (1.1 equiv)
-
Triflimide (Tf₂NH) (1.0 equiv)
-
Hexafluoroisopropanol (HFIP)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
To a stirred solution of the N7-substituted 6-chloropurine (e.g., 0.20 mmol) in hexafluoroisopropanol (2 mL), add the aromatic nucleophile (0.22 mmol, 1.1 equiv).
-
Successively add triflimide (0.20 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the resulting mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by TLC until the starting halopurine is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C6-arylated purine derivative.[1]
Visualizations
Proposed Reaction Mechanism:
The triflimide-promoted C6-arylation of N7-substituted halopurines is proposed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The strong Brønsted acid, triflimide, is believed to activate the purine ring, facilitating the nucleophilic attack of the aromatic compound.
References
Application Note: HPLC Purity Assessment of 2-Methyl-7H-purin-6-ol
Introduction
2-Methyl-7H-purin-6-ol, also known as 2-methylhypoxanthine, is a purine derivative that serves as a key intermediate in the synthesis of various biologically active molecules.[1] The purity of this compound is critical for its application in research and drug development to ensure the reliability of experimental results and the safety of potential therapeutic agents. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound.
The method utilizes reversed-phase chromatography, which is suitable for separating polar compounds like purine analogs.[2][3][4] Due to the polar nature of this compound (XLogP3 = -0.5), a stationary phase compatible with highly aqueous mobile phases is employed to ensure stable and reproducible retention.[5][6] The method is designed to be simple, accurate, and precise, making it suitable for quality control and purity assessment in a laboratory setting.
Principle of the Method
This method employs isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 stationary phase using a buffered aqueous-organic mobile phase. The components are separated based on their differential partitioning between the stationary and mobile phases. The separated components are detected by a UV detector at a wavelength where the analyte exhibits significant absorbance, and the resulting peak area is used to calculate the purity of the compound.
Experimental Protocol
Equipment and Materials
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm, nylon or PVDF.
Reagents and Chemicals
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 AQ, 150 mm x 4.6 mm, 5 µm (or equivalent polar-endcapped C18) |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
25 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix 950 mL of the 25 mM Potassium Phosphate Buffer (pH 3.0) with 50 mL of Acetonitrile. Degas the solution before use.
-
Diluent: Use the mobile phase as the diluent for all sample and standard preparations to prevent peak shape distortion.[7]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
Before starting the analysis, the performance of the chromatographic system must be verified by performing a system suitability test.[8][9] Inject the Standard Working Solution (100 µg/mL) five times and evaluate the parameters against the acceptance criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[10] |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (RSD) | ≤ 2.0% for peak area and retention time of five replicate injections.[10] |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Once SST criteria are met, inject a blank (diluent) to ensure no carryover.
-
Inject the Sample Solution in duplicate.
-
After all samples have been analyzed, flush the column with a higher percentage of organic solvent (e.g., 50:50 Water:Acetonitrile) to remove any strongly retained components.
Data Presentation and Calculations
Purity Calculation
The purity of the this compound sample is determined by area percent normalization. The percentage of the main peak relative to the total area of all peaks in the chromatogram is calculated.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Results Table
The results should be reported in a clear, tabular format.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 | 3.2 | 1500 | 0.05 |
| This compound | 5.8 | 2,995,500 | 99.85 |
| Impurity 2 | 9.1 | 3000 | 0.10 |
| Total | 3,000,000 | 100.00 |
Visualization
The following diagram illustrates the complete workflow for the HPLC purity assessment of this compound.
References
- 1. This compound|CAS 5167-18-0|RUO [benchchem.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application of 2-Methyl-7H-purin-6-ol in Cancer Cell Line Studies: Information Not Available
Despite a comprehensive search, no publicly available scientific literature or data could be found regarding the application of 2-Methyl-7H-purin-6-ol in cancer cell line studies. Therefore, detailed application notes, experimental protocols, and signaling pathway diagrams for this specific compound cannot be provided.
While no information is available for this compound, it is important to note that the broader class of purine analogs has been extensively investigated in cancer research. Numerous derivatives of purine have been synthesized and evaluated for their potential as anti-cancer agents. These studies have revealed that modifications to the purine scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines.
For instance, research on other purine derivatives has shown activities such as:
-
Cytotoxicity in various cancer cell lines: Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives have demonstrated cytotoxic activity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells.[1]
-
Inhibition of DNA biosynthesis: Some purine conjugates have been found to act as inhibitors of DNA biosynthesis, leading to their anti-cancer effects.[1]
-
Prodrugs for suicide gene therapy: Certain 2-fluoro adenine and 6-methyl purine nucleoside analogs have been synthesized and evaluated as prodrugs in the context of suicide gene therapy for cancer.
-
Significant cytotoxic activity of related analogs: Analogs such as 7-methyl-9-deazaadenosine have shown potent cytotoxic activity against leukemia and melanoma cell lines.[2]
It is crucial to reiterate that the findings mentioned above pertain to other purine derivatives and not to this compound. The absence of data for the specified compound prevents the creation of the requested detailed application notes, protocols, data tables, and visualizations.
For researchers, scientists, and drug development professionals interested in the anti-cancer potential of novel purine derivatives, the synthesis and subsequent biological evaluation of this compound would be required to determine its activity and mechanism of action in cancer cell lines. Such research would involve a series of standard in vitro assays, which are outlined in the hypothetical protocols section below for informational purposes, should such research be undertaken in the future.
Hypothetical Future Research Workflow
Should this compound be synthesized and investigated for its anti-cancer properties, a typical experimental workflow would involve the following stages.
Caption: Hypothetical workflow for evaluating the anti-cancer activity of a novel compound.
Without experimental data, it is not possible to provide specific protocols, data tables, or signaling pathway diagrams for this compound. The scientific community awaits future research to elucidate the potential role of this specific compound in cancer therapy.
References
Application Notes & Protocols: The 2-Methyl-7H-purin-6-ol Scaffold as a Foundation for Potent Dual EGFR and HER2 Kinase Inhibitors
Abstract
The human epidermal growth factor receptor (HER) family, particularly EGFR (HER1) and HER2, are critical drivers of oncogenesis in a variety of solid tumors.[1] Their overexpression and hyperactivity lead to uncontrolled cell proliferation and survival, making them prime targets for cancer therapy.[2] Dual inhibition of both EGFR and HER2 has proven to be a more effective strategy than targeting either receptor alone, mitigating resistance mechanisms and enhancing therapeutic efficacy.[1] The purine ring system, a privileged scaffold in medicinal chemistry, serves as an excellent foundation for designing potent kinase inhibitors.[3] This document details the application of compounds derived from the 2-Methyl-7H-purin-6-ol core as dual inhibitors of EGFR and HER2, providing in-depth protocols for their characterization in biochemical and cellular assays.
Introduction: The Rationale for Dual EGFR/HER2 Inhibition
EGFR and HER2 are transmembrane receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2][4] These pathways are central to regulating cell proliferation, survival, and differentiation.[4] In many cancers, including breast, lung, and gastric cancers, the genes encoding these receptors are amplified, leading to protein overexpression and constitutive kinase activity.[5]
While HER2 has no known direct ligand, it is the preferred heterodimerization partner for other HER family members, including EGFR. The EGFR/HER2 heterodimer is a particularly potent signaling complex, driving robust downstream pathway activation.[1] Targeting both receptors simultaneously with a single small molecule inhibitor can lead to a more profound and durable blockade of these oncogenic signals. Lapatinib is a clinically approved dual inhibitor that validates this therapeutic approach.[1][5]
The this compound scaffold provides a versatile starting point for synthesizing novel dual inhibitors. By modifying substituents at various positions on the purine ring, researchers can optimize binding affinity, selectivity, and pharmacokinetic properties.[6][7] For the purpose of this guide, we will focus on a representative potent analogue, Compound 8e from Bayya et al. (2022), a 6,7-disubstituted 7H-purine derivative, to illustrate the experimental workflows.[6][7]
Mechanism of Action and Pathway Overview
Inhibitors derived from the this compound scaffold are designed to be ATP-competitive. They occupy the ATP-binding pocket within the intracellular kinase domain of both EGFR and HER2. This binding event prevents the autophosphorylation of the receptors upon dimerization, thereby blocking the initiation of downstream signaling. The intended biological consequences are cell cycle arrest and induction of apoptosis in cancer cells dependent on EGFR and HER2 signaling.[2][8]
Characterization of a Purine-Based Dual Inhibitor
In Vitro Biochemical Kinase Inhibition Assay
Principle: The primary characterization step is to determine the direct inhibitory activity of the compound against purified EGFR and HER2 kinase enzymes. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[9] The amount of remaining ATP is inversely proportional to kinase activity.
Representative Data: The following table presents IC50 values for the representative purine analogue, Compound 8e, and the reference drug Lapatinib.[6]
| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) |
| Compound 8e | 0.021 ± 0.007 | 0.019 ± 0.009 |
| Lapatinib | 0.019 ± 0.007 | 0.016 ± 0.003 |
Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., Compound 8e) in 100% DMSO. Perform a serial dilution series in kinase assay buffer to achieve final assay concentrations ranging from 1 pM to 100 µM.
-
Reaction Setup:
-
In a white, 384-well assay plate, add 1 µL of the diluted compound or vehicle control (DMSO in assay buffer).[9]
-
Prepare a master mix containing kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), a suitable peptide substrate (e.g., Poly(Glu, Tyr)), and ATP at a concentration near the Km for the specific kinase.
-
Add 2 µL of the purified recombinant kinase (EGFR or HER2) to the appropriate wells.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.[10]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction remains in the linear phase.
-
Signal Detection:
-
Add 5 µL of an ATP detection reagent (e.g., ADP-Glo™) to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[10]
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence (wells with no kinase). Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[11]
Cell-Based Proliferation and Viability Assays
Principle: To confirm that biochemical inhibition translates to a functional effect in a biological system, the compound's ability to inhibit the growth of cancer cells overexpressing EGFR and HER2 is assessed. The MTT or XTT assay is a standard colorimetric method that measures the metabolic activity of viable cells.[11]
Recommended Cell Lines:
-
SKBR3: A human breast cancer cell line with high HER2 gene amplification and protein expression, and moderate EGFR expression.[12][13][14]
-
BT-474: A human breast cancer cell line that also overexpresses HER2 and expresses EGFR.[12][13][14]
Representative Data: The following table presents cellular IC50 values for Compound 8e and Lapatinib against HER2-overexpressing cell lines after a 72-hour treatment.[6]
| Compound | SKBR3 IC50 (µM) | BT-474 IC50 (µM) |
| Compound 8e | 2.17 ± 0.45 | 2.26 ± 0.37 |
| Lapatinib | 1.84 ± 0.39 | 2.63 ± 0.45 |
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed SKBR3 or BT-474 cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the cells with the compound for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log of compound concentration to determine the IC50 value.
Target Engagement and Downstream Signaling Analysis
Western Blotting for Phospho-Kinase Inhibition
Principle: Western blotting is used to directly observe the inhibition of EGFR and HER2 autophosphorylation in treated cells. It also allows for the analysis of key downstream signaling nodes like AKT and ERK to confirm pathway blockade.[2] A dose-dependent decrease in the phosphorylated forms of these proteins, without a change in their total protein levels, is indicative of on-target activity.[2]
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed SKBR3 or BT-474 cells in 6-well plates.
-
Once at 70-80% confluency, treat cells with various concentrations of the purine inhibitor for a defined period (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: BSA is preferred over milk for phospho-protein detection to reduce background.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies include:
-
anti-p-EGFR (Tyr1068)
-
anti-Total EGFR
-
anti-p-HER2 (Tyr1248)
-
anti-Total HER2
-
anti-p-AKT (Ser473)
-
anti-Total AKT
-
anti-p-ERK1/2 (Thr202/Tyr204)
-
anti-Total ERK1/2
-
anti-β-actin (as a loading control)
-
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[2] Quantify band intensity using densitometry software.
Apoptosis Induction Assay
Principle: Effective inhibition of critical survival pathways should lead to programmed cell death (apoptosis). The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Luminescent assays can measure caspase-3/7 activity directly in cell culture plates.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well with a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion and Future Directions
The this compound scaffold is a validated and promising starting point for the development of novel, potent dual inhibitors of EGFR and HER2 kinases. The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of such compounds, from initial biochemical potency determination to the confirmation of on-target cellular effects and downstream induction of apoptosis. By following these methodologies, researchers can effectively characterize new chemical entities and advance the development of next-generation targeted therapies for HER2- and EGFR-driven cancers.
References
- 1. Studies on the Dual Activity of EGFR and HER-2 Inhibitors Using Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A tipping-point for apoptosis following dual inhibition of HER2 signaling network by T-DM1 plus GDC-0980 maximizes anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new series 6, 7-disubstituted-7H-purine analogues induce G2/M cell cycle arrest and apoptosis in human breast cancer SKBR3 cells via selective EGFR/HER2 dual kinase inhibition | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Design and synthesis of new series 6, 7-disubstituted-7H-purine analogues induce G2/M cell cycle arrest and apoptosis in human breast cancer SKBR3 cells via selective EGFR/HER2 dual kinase inhibition | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Proteomic assessment of SKBR3/HER2+ breast cancer cellular response to Lapatinib and investigational Ipatasertib kinase inhibitors [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. HER2+ Breast Cancer Model Showdown: BT-474 vs. SK-BR-3, How to Choose?_Vitro Biotech [vitrobiotech.com]
- 13. The Expression Patterns of ER, PR, HER2, CK5/6, EGFR, Ki-67 and AR by Immunohistochemical Analysis in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Apoptosis by HER2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Biological Evaluation of Novel Purine-Linked 1,2,3-Triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel purine-linked 1,2,3-triazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The fusion of the purine scaffold, a cornerstone of nucleic acids, with the versatile 1,2,3-triazole ring via "click chemistry" offers a robust strategy for the development of new therapeutic leads.
Introduction
Purine analogues are a well-established class of compounds with diverse biological activities, including antiviral and antitumor properties.[1] The 1,2,3-triazole moiety, readily accessible through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, serves as a stable linker and can actively participate in binding to biological targets.[2][3] The combination of these two pharmacophores into a single molecular entity has yielded hybrid compounds with promising cytotoxic activities against various cancer cell lines and potent antimicrobial effects.[4][5][6][7]
This protocol outlines a general method for the synthesis of purine-linked 1,2,3-triazole derivatives and provides data on their anticancer activities.
Data Presentation
The following table summarizes the in vitro anticancer activity (IC50 values) of representative purine-linked 1,2,3-triazole derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5a | A549 (Lung) | 5.20 ± 0.32 | [4][8] |
| HeLa (Cervical) | 6.02 - 22.12 | [8] | |
| HCT116 (Colorectal) | 6.11 - 22.57 | [8] | |
| 5d | A549 (Lung) | 12.34 ± 0.25 | [4][8] |
| 5e | A549 (Lung) | 4.02 ± 0.11 | [4][8] |
| HeLa (Cervical) | 6.02 - 22.12 | [8] | |
| HCT116 (Colorectal) | 6.11 - 22.57 | [8] | |
| 46a-c | A549 (Lung) | 0.03 - 0.14 | [9] |
| 4b | K-562 (Leukemia) | 64.47 | [10] |
| SR (Leukemia) | 63.38 | [10] | |
| 17 | MGC-803 (Gastric) | 1.42 - 6.52 | [11] |
| EC-109 (Esophageal) | 1.42 - 6.52 | [11] | |
| MCF-7 (Breast) | 1.42 - 6.52 | [11] | |
| B16-F10 (Melanoma) | 1.42 - 6.52 | [11] |
Experimental Protocols
A generalized synthetic scheme for the preparation of purine-linked 1,2,3-triazole derivatives is presented below, followed by detailed experimental protocols. The primary method employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[2]
General Synthetic Pathway
The synthesis typically involves a two-step process:
-
Preparation of an azido-purine derivative.
-
Copper-catalyzed cycloaddition of the azido-purine with a terminal alkyne.
Caption: General synthetic scheme for purine-linked 1,2,3-triazole derivatives.
Protocol 1: Synthesis of an Azido-Purine Intermediate
This protocol describes a general method for introducing an azide group onto a purine scaffold, a common precursor for the click reaction.
Materials:
-
Halogenated purine derivative (e.g., 6-chloropurine)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
Dissolve the halogenated purine derivative (1 equivalent) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 - 2 equivalents) to the solution.
-
Heat the reaction mixture at 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the azido-purine intermediate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to form the 1,2,3-triazole ring, linking the purine to a desired moiety.
Materials:
-
Azido-purine intermediate (from Protocol 1)
-
Terminal alkyne derivative
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) or other suitable solvent system
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the azido-purine intermediate (1 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H2O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure purine-linked 1,2,3-triazole derivative.
Characterization
The synthesized compounds should be characterized using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the structure of the final compounds. Diagnostic signals include the triazole proton, which typically appears as a singlet in the 1H NMR spectrum.[12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Mechanism of Action and Biological Signaling
Several studies suggest that purine-linked 1,2,3-triazole derivatives exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[9][11]
Caption: Putative signaling pathway for anticancer activity.
Experimental Workflow for Biological Evaluation
The following workflow outlines the key steps in assessing the biological activity of the synthesized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. | Semantic Scholar [semanticscholar.org]
- 4. Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents: design, synthesis, docking, DFT, and ADME-T investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]
- 6. Synthesis and antibacterial activity evaluation of metronidazole-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of triazolo[3,4- e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Growth Inhibition by 2-Methyl-7H-purin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for investigating the growth inhibitory effects of 2-Methyl-7H-purin-6-ol, a purine analog with potential as an anticancer agent. The protocols detailed herein cover essential in vitro assays to quantify cytotoxicity, assess long-term proliferative capacity, and elucidate the underlying mechanism of action through the analysis of key signaling pathways and cell cycle progression. The provided methodologies are designed to be robust and reproducible, enabling researchers to effectively evaluate the therapeutic potential of this compound.
Introduction
Purine analogs represent a well-established class of antimetabolite drugs that are crucial in the treatment of various cancers.[1] These compounds mimic endogenous purines, such as adenine and guanine, thereby interfering with DNA and RNA synthesis, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.[1] this compound is a purine derivative that, like other molecules in its class, is hypothesized to exert its anticancer effects by disrupting these fundamental cellular processes.
Recent studies have suggested that certain purine analogs can act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The EGFR/HER2 signaling cascade is a critical pathway that regulates cell survival, proliferation, differentiation, and motility.[2][3] Its dysregulation through overexpression or mutation is a hallmark of many cancers.[2] Inhibition of this pathway is a clinically validated strategy for cancer therapy. This protocol outlines experiments to investigate whether this compound functions as an inhibitor of this key oncogenic pathway.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability and proliferative state.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Long-Term Proliferation Assessment (Colony Formation Assay)
This assay evaluates the ability of a single cell to undergo sufficient proliferation to form a colony. It provides insight into the long-term effects of a compound on cell survival and reproductive integrity.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Methanol
-
Crystal Violet solution (0.5% in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Colony Growth: After 24 hours, replace the drug-containing medium with fresh complete medium and allow the cells to grow for 10-14 days, or until visible colonies are formed.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
Mechanistic Studies
Western blotting is used to detect changes in the phosphorylation status of EGFR and HER2, which are key indicators of their activation state.[4][5]
Materials:
-
Cancer cell lines known to express EGFR and HER2 (e.g., SK-BR-3, MDA-MB-468)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | 15.2 ± 1.8 | 8.5 ± 0.9 |
| MCF-7 | 25.6 ± 2.5 | 14.1 ± 1.5 |
| SK-BR-3 | 10.8 ± 1.2 | 5.3 ± 0.6 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Colony Formation
| Treatment Concentration (µM) | A549 Survival Fraction | MCF-7 Survival Fraction |
| 0 (Control) | 1.00 | 1.00 |
| 1 | 0.78 ± 0.06 | 0.85 ± 0.08 |
| 5 | 0.45 ± 0.04 | 0.58 ± 0.05 |
| 10 | 0.12 ± 0.02 | 0.21 ± 0.03 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Cell Cycle Distribution after Treatment with this compound (24h)
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| A549 | Control | 48.2 ± 3.1 | 35.5 ± 2.5 | 16.3 ± 1.9 |
| 10 µM | 65.7 ± 4.2 | 18.3 ± 1.7 | 16.0 ± 2.1 | |
| MCF-7 | Control | 55.1 ± 3.8 | 30.2 ± 2.1 | 14.7 ± 1.6 |
| 10 µM | 72.4 ± 4.5 | 15.1 ± 1.4 | 12.5 ± 1.8 |
Data are presented as mean ± SD from three independent experiments.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. biocompare.com [biocompare.com]
Application Notes and Protocols for the Use of 2-Methyl-7H-purin-6-ol in Corrosion Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds, particularly purine derivatives, have shown considerable promise as effective corrosion inhibitors due to the presence of heteroatoms (N, O) and π-electrons in their structure.[1][2] These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.[3]
This document provides a detailed guide on the application of 2-Methyl-7H-purin-6-ol, a purine derivative, in corrosion inhibitor studies. While direct literature on this specific compound as a corrosion inhibitor is nascent, these protocols are based on established methodologies for evaluating similar heterocyclic compounds and provide a robust framework for its investigation.[4][5][6]
Hypothesized Mechanism of Action
The corrosion inhibition potential of this compound is attributed to its molecular structure. The purine ring system, with its multiple nitrogen atoms and the hydroxyl group, can act as adsorption centers on a metal surface. The proposed mechanism involves the formation of a protective film on the metal, which isolates it from the corrosive environment. This adsorption can occur through:
-
Chemisorption: The lone pair electrons of the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms.
-
Physisorption: The protonated inhibitor molecules in an acidic medium can be electrostatically attracted to the negatively charged metal surface.
The methyl group may also enhance the electron density on the purine ring, further strengthening the adsorption process.
References
Application Notes and Protocols for Cell-based Assays: Evaluating the Cytotoxicity of 2-Methyl-7H-purin-6-ol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-7H-purin-6-ol is a purine analog with the molecular formula C₆H₆N₄O.[1] Purine analogs are a class of compounds that structurally mimic naturally occurring purines, such as adenine and guanine, which are fundamental components of nucleic acids.[1] Due to this structural similarity, purine analogs can interfere with vital cellular processes, including DNA synthesis and cellular metabolism, making them a significant area of interest in medicinal chemistry and drug discovery, particularly for anticancer therapies.[1] Preliminary studies have indicated that this compound may possess anticancer properties by inhibiting cell proliferation and inducing programmed cell death (apoptosis) in a dose-dependent manner.[1] The mechanism of action is thought to involve the activation of caspase pathways, which are crucial mediators of apoptosis.[1]
These application notes provide detailed protocols for a panel of cell-based assays to quantitatively and qualitatively assess the cytotoxic effects of this compound. The described assays will enable researchers to determine key cytotoxicity parameters, such as the half-maximal inhibitory concentration (IC50), and to elucidate the underlying mechanisms of cell death.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15 |
| MCF-7 | Breast Cancer | 20 |
| A549 | Lung Cancer | 25 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.[1]
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Apoptosis Induction (%) |
| HeLa | Cervical Cancer | 70 |
| MCF-7 | Breast Cancer | 65 |
| A549 | Lung Cancer | 50 |
Percentage of apoptotic cells as determined by Annexin V staining after treatment with a concentration near the IC50 value.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest approximately 1-5 x 10⁵ cells treated with the compound and control cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
Cells treated with this compound
-
LDH Cytotoxicity Assay Kit
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Collection:
-
After compound treatment, carefully collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (untreated and maximum LDH release).
-
Visualizations
References
Application Notes and Protocols for the Investigation of 2-Methyl-7H-purin-6-ol in Suicide Gene Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precision in Cancer Therapy
Suicide gene therapy, a cornerstone of targeted cancer treatment strategies, leverages the introduction of a non-human enzyme into tumor cells. This enzyme selectively converts a non-toxic prodrug into a potent cytotoxic agent, leading to the localized destruction of malignant tissue while sparing healthy cells.[1][2] This elegant approach, also known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), offers a significant therapeutic window, aiming to maximize anti-cancer efficacy and minimize systemic toxicity.[1] The success of any GDEPT system hinges on the synergistic interplay between the chosen enzyme and its specific prodrug. While systems such as the Herpes Simplex Virus thymidine kinase (HSV-TK) with ganciclovir (GCV) have been extensively studied, the search for novel enzyme-prodrug combinations with improved efficacy and safety profiles is a dynamic area of research.[1][3]
This document provides a comprehensive guide for the preclinical evaluation of 2-Methyl-7H-purin-6-ol , a purine analog, as a potential prodrug candidate for suicide gene therapy. While not yet established in mainstream research, its structural characteristics suggest it may serve as a substrate for certain viral or bacterial enzymes used in GDEPT. These protocols are designed to rigorously assess its suitability, from initial enzymatic activation to in vivo efficacy.
Hypothesized Mechanism of Action: A Structural Perspective
The chemical structure of this compound, a derivative of purine, presents features that could allow for its recognition and metabolism by non-mammalian nucleoside kinases or phosphorylases. The core hypothesis is that a viral thymidine kinase (e.g., from Varicella-Zoster Virus or Equine Herpes Virus, known for their broad substrate specificity) or a bacterial enzyme like E. coli purine nucleoside phosphorylase (PNP) could metabolize this compound.
-
For Viral Thymidine Kinases (TKs): These enzymes are known to phosphorylate a wide range of nucleoside analogs.[4][5] If this compound can be recognized by a viral TK, it would likely be converted into a monophosphate derivative. Subsequent phosphorylation by cellular kinases would yield a triphosphate analog. This triphosphate metabolite could then act as a competitive inhibitor of DNA polymerase, leading to chain termination and cell death during DNA replication.[5]
-
For E. coli Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate.[6][7][8] If a deoxyriboside form of this compound were synthesized as the prodrug, E. coli PNP could cleave the glycosidic bond, releasing the cytotoxic base, this compound, within the tumor cell.
The following diagram illustrates the proposed activation pathway if a viral thymidine kinase were the activating enzyme.
Caption: Hypothetical activation of a this compound deoxyriboside prodrug by a viral thymidine kinase.
Experimental Protocols
Part 1: In Vitro Enzymatic Activation and Cytotoxicity
Objective: To determine if this compound or its nucleoside derivatives can be activated by a candidate suicide gene enzyme and to quantify its cytotoxic effects on transduced cancer cells.
Materials:
-
This compound (and its synthesized deoxyriboside derivative)
-
Recombinant suicide gene enzymes (e.g., VZV-TK, E. coli PNP)
-
Cancer cell lines (e.g., U87 glioblastoma, PC-3 prostate cancer)
-
Expression vectors for the suicide genes (e.g., lentiviral or adenoviral vectors)
-
Cell culture reagents
-
Cell viability assay kits (e.g., MTT, CellTiter-Glo®)
-
HPLC system for metabolite analysis
Protocol 1.1: Cell Line Transduction
-
Vector Production: Produce high-titer lentiviral or adenoviral vectors encoding the suicide gene of interest (e.g., VZV-TK or E. coli PNP) and a control vector (e.g., encoding GFP).
-
Transduction: Plate the chosen cancer cell lines and transduce them with the viral vectors at a multiplicity of infection (MOI) that yields >90% transduction efficiency.
-
Selection (if applicable): If the vector contains a selection marker, select for a stable, transduced cell population.
-
Verification of Expression: Confirm the expression of the suicide gene via Western blot or qPCR.
Protocol 1.2: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed the transduced and control cancer cells in 96-well plates at a predetermined density.
-
Prodrug Treatment: The following day, treat the cells with a serial dilution of this compound (or its deoxyriboside). Include a positive control prodrug (e.g., ganciclovir for HSV-TK) and a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values (the concentration of prodrug that inhibits cell growth by 50%) for each cell line and prodrug combination.
| Cell Line | Suicide Gene | Prodrug | IC50 (µM) |
| U87 | VZV-TK | This compound-dR | Experimental Value |
| U87 | Control (GFP) | This compound-dR | Experimental Value |
| PC-3 | VZV-TK | This compound-dR | Experimental Value |
| PC-3 | Control (GFP) | This compound-dR | Experimental Value |
| U87 | E. coli PNP | This compound-dR | Experimental Value |
| U87 | Control (GFP) | This compound-dR | Experimental Value |
Protocol 1.3: Metabolite Analysis by HPLC
-
Cell Treatment: Treat transduced and control cells with a high concentration of the prodrug.
-
Cell Lysis: After 24 hours, harvest the cells and prepare cell lysates.
-
HPLC Analysis: Analyze the cell lysates by HPLC to detect the presence of phosphorylated or cleaved metabolites of the prodrug in the transduced cells compared to the control cells.
Part 2: Quantification of the Bystander Effect
Objective: To determine if the activated form of this compound can kill neighboring, non-transduced tumor cells (the bystander effect).
Protocol 2.1: Co-culture Bystander Assay
-
Cell Preparation: Prepare a mixed population of transduced cells (expressing the suicide gene and a fluorescent marker, e.g., GFP) and non-transduced parental cells (unlabeled or labeled with a different fluorescent marker, e.g., RFP).
-
Co-culture: Plate the mixed cell populations in various ratios (e.g., 10:90, 25:75, 50:50 transduced:non-transduced).
-
Prodrug Treatment: Treat the co-cultures with the IC50 concentration of the prodrug determined in Protocol 1.2.
-
Viability Assessment: After 72-96 hours, assess the viability of both the transduced and non-transduced cell populations using flow cytometry or fluorescence microscopy.
-
Data Analysis: Quantify the percentage of dead cells in both the GFP-positive and RFP-positive populations to determine the extent of bystander killing.
Caption: Workflow for the in vitro bystander effect assay.
Part 3: In Vivo Preclinical Evaluation
Objective: To assess the anti-tumor efficacy and systemic toxicity of the this compound-based suicide gene therapy system in a murine tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Transduced and control cancer cells
-
This compound (or its deoxyriboside derivative) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring and euthanasia equipment
Protocol 3.1: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously inject transduced or control cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the prodrug (e.g., via intraperitoneal injection) or vehicle according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare tumor growth rates between the different treatment groups. Perform histological analysis of the tumors to assess for necrosis and apoptosis.
Protocol 3.2: Toxicity Assessment
-
Blood Collection: Collect blood samples at various time points to assess for signs of liver and kidney toxicity (e.g., ALT, AST, creatinine levels).
-
Histopathology: At the end of the study, harvest major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis to identify any signs of systemic toxicity.
Conclusion and Future Directions
The successful validation of this compound as a novel prodrug would represent a significant advancement in the field of suicide gene therapy. The protocols outlined in this document provide a rigorous framework for its preclinical evaluation. Positive results from these studies would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, and ultimately, consideration for clinical translation. The continuous exploration of new enzyme-prodrug systems is paramount to developing safer and more effective cancer therapies.
References
- 1. Suicide Gene Therapy for Cancer – Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Problems with the Use of Suicide Genes for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combinatorial suicide gene strategies for the safety of cell therapies [frontiersin.org]
- 4. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]
- 5. Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-7H-purin-6-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-7H-purin-6-ol synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Troubleshooting Guides
Problem 1: Low Yield in the Final Hydrolysis Step
Question: I am experiencing a low yield during the hydrolysis of 6-chloro-2-methylpurine to this compound. What are the potential causes and how can I optimize this step?
Answer:
Low yields in the hydrolysis of 6-chloro-2-methylpurine are often due to incomplete reaction, side product formation, or suboptimal reaction conditions. Here are several factors to consider for optimization:
-
Choice of Base: The strength and concentration of the base are critical. While sodium hydroxide is commonly used, the choice of base can significantly impact the reaction rate and yield.
-
Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause degradation of the starting material or product.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is important to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition A | Condition B | Condition C |
| Base | 1 M NaOH | 1 M KOH | 0.5 M Na₂CO₃ |
| Temperature | 80 °C | 100 °C | 100 °C |
| Reaction Time | 4 hours | 4 hours | 8 hours |
| Reported Yield | Moderate | High | Low to Moderate |
Experimental Protocol: Hydrolysis of 6-chloro-2-methylpurine
-
Dissolve 6-chloro-2-methylpurine in a suitable solvent, such as ethanol or water.
-
Add the chosen base (e.g., 1 M NaOH) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with an acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Problem 2: Formation of Impurities During Synthesis
Question: I am observing significant impurity formation in my synthesis of this compound. What are the common side reactions and how can I minimize them?
Answer:
Impurity formation can arise from several sources, including side reactions of the starting materials or intermediates and degradation of the product.
-
Regioisomer Formation: In the Traube synthesis (cyclization of a diaminopyrimidine with a one-carbon source), the formation of N-7 versus N-9 isomers is a common issue. The regioselectivity can be influenced by the choice of solvent and the nature of the substituents on the pyrimidine ring.
-
Incomplete Cyclization: In the Traube synthesis, if the cyclization reaction does not go to completion, you will have unreacted diaminopyrimidine as a major impurity. Optimizing the reaction time and temperature is crucial. The use of a dehydrating agent can also favor the cyclized product.
-
Hydrolysis of Halogenated Intermediates: When using halogenated purine precursors, premature hydrolysis can occur if water is present in the reaction mixture before the intended hydrolysis step. Using anhydrous solvents and inert atmosphere techniques can mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high yield?
A1: The Traube synthesis, which involves the cyclization of 4,5-diaminopyrimidin-6-ol with a one-carbon electrophile, is a highly effective method. Specifically, using an equimolar mixture of ethyl orthoformate and acetic anhydride has been reported to produce high yields of the related compound hypoxanthine (96%).[1] This suggests that a similar approach with acetaldehyde or a protected form could be highly efficient for the synthesis of this compound.
Experimental Protocol: Traube Synthesis of this compound
-
To a suspension of 4,5-diaminopyrimidin-6-ol in a suitable solvent (e.g., dimethylformamide), add acetaldehyde or a protected equivalent (e.g., 1,1-diethoxyethane).
-
Add a dehydrating agent or a catalyst if necessary.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry it under vacuum.
Q2: How can I effectively purify the final product, this compound?
A2: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent system.
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include water, ethanol, methanol, or mixtures thereof.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Q3: What are the key analytical techniques to monitor the reaction and assess the purity of this compound?
A3:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress and is an excellent tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.
References
Technical Support Center: Troubleshooting Low Solubility of Purine Derivatives in Aqueous Media
For researchers, scientists, and drug development professionals, the low aqueous solubility of purine derivatives can be a significant experimental hurdle. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many purine derivatives exhibit low aqueous solubility?
A1: The limited aqueous solubility of many purine derivatives is primarily due to their molecular structure. The fused heterocyclic purine ring system is largely nonpolar and hydrophobic, leading to unfavorable interactions with water molecules.[1][2] While many purine derivatives have polar functional groups capable of hydrogen bonding, the overall crystalline structure and molecular surface area can lead to strong intermolecular interactions in the solid state, making it difficult for water to solvate individual molecules.
Q2: My purine derivative, dissolved in a concentrated DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. What is happening?
A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs because the purine derivative is highly soluble in the organic solvent (like DMSO) but has very low solubility in the aqueous buffer. When the stock solution is added to the aqueous medium, the drastic change in solvent polarity causes the compound to rapidly come out of solution and form a precipitate.[3]
Q3: Can I dissolve my purine derivative directly in an aqueous buffer like PBS?
A3: Directly dissolving most purine derivatives in aqueous buffers is often unsuccessful due to their inherently low aqueous solubility.[3] This approach will likely result in an incomplete dissolution and the formation of a suspension rather than a true solution, which can lead to inaccurate and irreproducible experimental results. It is generally recommended to first dissolve the compound in a suitable organic solvent.
Q4: What are the initial steps I should take to improve the solubility of a new purine derivative?
A4: A systematic approach is crucial. Start by determining the intrinsic solubility of your compound in water or your primary aqueous buffer. Subsequently, investigate the effect of pH on solubility, especially if your purine derivative has ionizable groups. Exploring the use of co-solvents and warming the solution are also effective initial strategies to consider.
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Media
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Reduce the Final Concentration: Your target concentration may be above the compound's solubility limit in the final aqueous medium. Try preparing a more dilute solution.
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation. Pre-warming the aqueous medium to 37°C can also help, as solubility often increases with temperature.[3]
-
Incorporate a Co-solvent: Including a water-miscible organic solvent in your final aqueous solution can significantly increase the solubility of your purine derivative. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). However, be mindful of the final co-solvent concentration, as it can affect cellular assays (typically <0.5% DMSO is recommended).[3]
-
Adjust the pH: For ionizable purine derivatives, adjusting the pH of the aqueous buffer can dramatically impact solubility.
Issue 2: Low Intrinsic Aqueous Solubility
Troubleshooting Strategies:
-
pH Modification: Many purine derivatives are weak acids or bases and their solubility is pH-dependent. Adjusting the pH of the solution to ionize the compound will increase its solubility. For acidic compounds, increasing the pH above their pKa will lead to deprotonation and increased solubility. For basic compounds, decreasing the pH below their pKa will result in protonation and enhanced solubility.
-
Use of Co-solvents: As mentioned previously, adding a water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing its polarity and allowing for better solvation of hydrophobic molecules.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, like purine derivatives, forming inclusion complexes that have significantly higher aqueous solubility.
-
Salt Formation: For purine derivatives with ionizable functional groups, forming a salt can substantially increase aqueous solubility and dissolution rate. This is a common strategy in drug development.
Data Presentation
Table 1: pKa Values of Common Purine Derivatives
| Purine Derivative | pKa1 (Acidic) | pKa2 (Basic) |
| Adenine | 4.15 | 9.80 |
| Guanine | 3.3 | 9.2, 12.3 |
| Xanthine | 7.7 | 11.9 |
| Hypoxanthine | 8.9 | 1.9 |
| Theophylline | 8.6 | 0.7 |
| Caffeine | 14.0 | 0.6 |
Note: pKa values can vary slightly depending on the experimental conditions.
Table 2: Aqueous Solubility of Selected Purine Derivatives
| Purine Derivative | Solubility in Water (mg/mL) at 25°C | Conditions |
| Adenine | 1.03 | Neutral pH |
| Guanine | ~0.0038 | Neutral pH |
| Xanthine | 0.069 (16°C) | Neutral pH |
| Theophylline | 8.3 | Neutral pH |
| Caffeine | 21.7 | Neutral pH |
This table provides a summary of approximate solubility values. Actual solubility can be influenced by factors such as pH, temperature, and buffer composition.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the solubility of a purine derivative as a function of pH.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of the purine derivative to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved purine derivative in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
Caption: Workflow for pH-dependent solubility determination.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To determine the effect of a co-solvent on the solubility of a purine derivative.
Methodology:
-
Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v DMSO in water).
-
Add an excess amount of the purine derivative to a known volume of each co-solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot the solubility of the purine derivative against the percentage of the co-solvent to assess its solubilizing effect.
Protocol 3: Cyclodextrin Inclusion Complexation for Enhanced Solubility
Objective: To increase the aqueous solubility of a purine derivative by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess of the purine derivative to each solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours.
-
Filter or centrifuge the samples and analyze the supernatant to determine the concentration of the dissolved purine derivative.
-
Plot the concentration of the dissolved purine derivative against the cyclodextrin concentration to determine the type of complex formed and the stability constant.
-
-
Preparation of the Solid Inclusion Complex (Kneading Method):
-
Create a paste of the cyclodextrin with a small amount of water.
-
Gradually add the purine derivative to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid mass (e.g., in an oven at 40-50°C or by lyophilization).
-
Grind the dried complex into a fine powder.
-
-
Solubility Determination of the Complex:
-
Determine the aqueous solubility of the prepared inclusion complex powder using the method described in Protocol 1 (at a fixed pH, e.g., 7.4).
-
Compare the solubility of the complex to that of the free purine derivative to quantify the enhancement.
-
Caption: Workflow for cyclodextrin inclusion complexation.
References
How to avoid off-target effects of purine analogs in experiments
Welcome to the Technical Support Center for Purine Analog Experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding off-target effects associated with purine analogs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are purine analogs and what is their primary mechanism of action?
A1: Purine analogs are a class of antimetabolite drugs that structurally mimic natural purines, such as adenine and guanine. Their primary mechanism involves interfering with DNA and RNA synthesis.[1] After being taken up by cells, they are typically converted into their active nucleotide forms. These fraudulent nucleotides can then inhibit key enzymes involved in purine biosynthesis or be incorporated directly into DNA and RNA.[2] This incorporation can halt nucleic acid chain elongation and induce programmed cell death (apoptosis), which is particularly effective against rapidly dividing cells like cancer cells.
Q2: What are "off-target" effects in the context of purine analogs?
A2: Off-target effects occur when a drug interacts with molecules other than its intended therapeutic target. For purine analogs, which are designed to disrupt nucleic acid metabolism, off-target effects can manifest in several ways. Due to the structural similarity of the purine scaffold to adenosine triphosphate (ATP), a universal energy currency and phosphate donor, many purine analogs can unintentionally inhibit protein kinases.[3][4] This can lead to unexpected cellular phenotypes, toxicity, or misleading experimental results by modulating signaling pathways unrelated to their primary anticancer mechanism.[5]
Q3: Why is it critical to distinguish between on-target and off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial for several reasons. For researchers, it ensures that the observed biological phenomenon is correctly attributed to the intended mechanism of action, leading to accurate data interpretation. For drug development professionals, identifying and minimizing off-target effects is essential for reducing toxicity and improving the safety and efficacy of a potential therapeutic agent.[6][7] Misinterpreting an off-target effect as an on-target outcome can lead to the pursuit of flawed hypotheses and the failure of drug candidates in later stages of development.
Q4: Can purine analogs be toxic to cells even at low concentrations?
A4: Yes, like many nucleoside analogs, purine analogs can be cytotoxic, and this toxicity might be observed even at concentrations intended for specific inhibition.[8] This cytotoxicity can stem from on-target effects (e.g., overwhelming inhibition of DNA synthesis) or from off-target effects, such as the inhibition of essential kinases required for cell survival.[5] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: High or Unexpected Cytotoxicity in Cell-Based Assays
Your purine analog is causing significant cell death at concentrations where you expect to see a specific biological effect (e.g., cell cycle arrest), not widespread toxicity.
-
Possible Cause 1: Off-Target Kinase Inhibition. The analog may be inhibiting one or more kinases that are essential for cell viability. The ATP-binding site is conserved across the human kinome, making kinases a common class of off-targets for purine analogs.[3]
-
Solution 1a: Perform Kinome-wide Selectivity Profiling. The gold standard for identifying off-target interactions is to screen your inhibitor against a large panel of recombinant kinases.[6] This will provide a selectivity profile and identify potential off-target liabilities that could explain the observed cytotoxicity.[5]
-
Solution 1b: Use a Structurally Unrelated Inhibitor. Validate your findings by using a different, structurally unrelated inhibitor for the same primary target. If the phenotype persists, it is more likely to be an on-target effect. If the toxicity is diminished, it was likely caused by an off-target effect of the original purine analog.
-
Solution 1c: Analyze Off-Target Functions. Once potential off-targets are identified, investigate their known biological functions. Determine if these off-targets are known to be critical for cell survival in your experimental model.
Problem 2: Observed Phenotype Does Not Match the Known Function of the Intended Target
You are observing a cellular effect (e.g., changes in morphology, activation of a specific signaling pathway) that is not consistent with the known biological role of the purine analog's primary target.
-
Possible Cause: Engagement of an Unexpected Off-Target. The phenotype may be the result of the analog acting on an unexpected off-target protein or pathway.[5]
-
Solution 2a: Validate Target Engagement in Cells. Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your purine analog is binding to its intended target in the cellular environment.[9][10][11] A lack of target engagement at the effective concentration suggests the phenotype is off-target.
-
Solution 2b: Use Genetic Validation. The most definitive way to validate an on-target effect is through genetic approaches. Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target. If this genetic perturbation recapitulates the phenotype observed with the purine analog, it confirms an on-target effect. If not, the effect is likely off-target.
-
Solution 2c: Rescue Experiment. If the purine analog inhibits an enzyme in a metabolic pathway, try to "rescue" the cells by providing the downstream product of that enzyme. If the phenotype is reversed, it supports an on-target mechanism.
Problem 3: Inconsistent or Irreproducible Experimental Results
You are getting variable results between experiments when using the same purine analog concentration and conditions.
-
Possible Cause 1: Compound Instability. The purine analog may be degrading in your stock solution or experimental medium, leading to a loss of potency over time.
-
Solution 1a: Verify Compound Integrity. Use analytical methods like HPLC-MS to confirm the purity and concentration of your stock solution. Prepare fresh dilutions from a validated stock for each experiment.
-
Possible Cause 2: Cell Line Heterogeneity. Your cell line may have genetic drift or develop resistance over time, especially with continuous passaging.
-
Solution 2a: Use Low-Passage Cells. Thaw a fresh vial of low-passage cells from a validated cell bank (e.g., ATCC) to ensure consistency.
-
Solution 2b: Characterize Your Cell Line. Regularly perform quality control checks, such as STR profiling, to confirm the identity of your cell line.
Quantitative Data on Purine Analogs
The following tables provide comparative data on the activity of common purine analogs. Note that IC50 values can vary based on the cell line and specific assay conditions.
Table 1: Comparative Cytotoxicity (IC50) of Select Purine Analogs in Leukemia Cell Lines
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.02 | |
| THP-1 | Acute Monocytic Leukemia | 0.12 | |
| Nelarabine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2 |
| JURKAT | T-cell Leukemia | 5 | |
| DND41 | T-cell Acute Lymphoblastic Leukemia | 5 |
Data sourced from a comparative analysis of in vitro anticancer activity and represents the concentration required for 50% inhibition of cell growth.[5]
Table 2: Potential Off-Target Kinase Interactions
While comprehensive public kinome-wide screening data for all purine analogs is limited, studies have shown that their purine scaffold can lead to interactions with various kinases. Researchers should consider this possibility in their experimental design.
| Purine Analog Class | Potential Off-Target Class | Rationale | Recommended Action |
| General Purine Analogs | Protein Kinases (e.g., CDKs, Trk-associated kinases) | Structural mimicry of ATP, the universal phosphate donor for kinases.[1][3] | Perform a kinome-wide selectivity screen to identify specific off-targets.[6] |
| 6-Thioguanine | Serine/Threonine Kinases | Has been shown to inhibit a serine/threonine kinase associated with the NGF receptor.[1] | Use orthogonal validation methods (e.g., genetic knockdown) to confirm that the observed phenotype is independent of this off-target activity. |
| Roscovitine (a 2,6,9-trisubstituted purine) | Cyclin-Dependent Kinases (CDKs) | Specifically designed as a CDK inhibitor, but can have off-targets. | Profile against a broad kinase panel to understand its selectivity. |
Key Experimental Protocols
Here are detailed methodologies for key experiments to investigate and validate the effects of purine analogs.
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric Format)
This assay directly measures the enzymatic activity of a kinase and its inhibition by a compound. The radiometric format is considered the gold standard.[12]
Objective: To determine the IC50 value of a purine analog against a specific on-target or off-target kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (e.g., a peptide or protein like Myelin Basic Protein)
-
Kinase reaction buffer
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Purine analog stock solution (in DMSO)
-
96-well or 384-well plate
-
Filter plate (for capturing phosphorylated substrate)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its substrate, and kinase reaction buffer.
-
Compound Addition: Add the purine analog at a range of serial dilutions to the appropriate wells. Include a positive control (known inhibitor) and a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding radioisotope-labeled ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Substrate: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.
-
Measurement: Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the analog relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify and quantify the engagement of a compound with its target protein within a cellular environment.[11] The principle is that ligand binding increases the thermal stability of the target protein.[9][10]
Objective: To confirm that a purine analog binds to its intended target in intact cells.
Materials:
-
Adherent or suspension cells
-
Purine analog stock solution (in DMSO)
-
PBS and cell lysis buffer (with protease/phosphatase inhibitors)
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western Blotting or ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the purine analog at the desired concentration or with a vehicle control (DMSO). Incubate under normal culture conditions for a specific duration (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[9]
-
Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble Fraction: Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction). Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blotting or another specific protein detection method.
-
Data Analysis: Plot the amount of soluble target protein against the heating temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.[10]
Protocol 3: Cell Viability Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effects of a purine analog on a cell line and calculate its IC50 value.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Purine analog stock solution (in DMSO)
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the purine analog. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 48-72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Visualizations
Mechanism & Signaling Pathways
Caption: General mechanism of action for purine analogs in a cell.
Experimental Workflows
Caption: Workflow for troubleshooting and differentiating on- and off-target effects.
Logical Relationships
Caption: Logic diagram for investigating unexpected cytotoxicity.
References
- 1. A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation for Polar Purine Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the analysis of polar purine compounds using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of polar purines, such as adenine, guanine, hypoxanthine, and xanthine.
Question: Why am I seeing poor or no retention of my polar purine analytes on a standard C18 column?
Answer: This is the most common challenge with highly polar compounds on traditional reversed-phase (RP) columns. The stationary phase (like C18) is nonpolar, while your purine analytes are highly polar, leading to weak interaction and rapid elution, often at or near the column's void volume.
Solutions:
-
Switch to a Different Chromatography Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (e.g., silica, amide, zwitterionic) and a mobile phase with a high concentration of an organic solvent like acetonitrile.[1] This allows for the retention of very polar compounds that are unretained in reversed-phase mode.[2][3][4]
-
-
Modify the Mobile Phase (for RP-HPLC):
-
Use Ion-Pairing Agents: Add a cationic ion-pairing reagent, such as 1-2 mM sodium heptane sulfonate, to the mobile phase.[5] This agent forms a neutral ion-pair with the purine analytes, increasing their hydrophobicity and retention on the C18 column.[5][6]
-
Operate at 100% Aqueous Mobile Phase: Some modern reversed-phase columns (polar-embedded or polar-endcapped) are designed to be stable in 100% aqueous conditions, which can help increase the retention of polar analytes.[4][7]
-
-
Choose a Specialized RP Column:
-
Consider using a reversed-phase column with a polar-embedded or polar-endcapped stationary phase. These offer enhanced retention for polar compounds compared to standard C18 columns.[5]
-
Question: My purine peaks are tailing or showing poor symmetry. What can I do to improve the peak shape?
Answer: Peak tailing for purine compounds often results from secondary interactions with the stationary phase or issues with the mobile phase or sample solvent.
Solutions:
-
Optimize Mobile Phase pH:
-
Purines have ionizable functional groups. Operating at a low pH (e.g., 2.5 - 4.0) using a phosphate or acetate buffer can suppress the ionization of residual silanol groups on the silica-based stationary phase, which is a primary cause of tailing for basic compounds.[5][8][9][10] Using phosphoric acid instead of trifluoroacetic acid (TFA) can also improve peak symmetry.[5]
-
-
Check Sample Solvent:
-
Reduce Column Overload:
-
Use a High-Purity Column:
-
Use a column with high-purity silica and effective end-capping to minimize the number of available silanol groups that can cause secondary interactions.[11]
-
-
Consider Metal Chelation:
Question: How can I improve the resolution between two or more co-eluting purine peaks?
Answer: Improving resolution requires manipulating the selectivity (the spacing between peaks) and/or the efficiency (the sharpness of the peaks).
Solutions:
-
Adjust Mobile Phase Composition:
-
Change pH: A small change in the mobile phase pH can alter the ionization state of purines, significantly impacting their retention times and potentially resolving co-eluting peaks.[6][8][9] An optimal separation of many purine bases is often achieved around pH 4.[8][9]
-
Modify Organic Solvent Ratio/Gradient: Adjusting the gradient slope or the isocratic percentage of the organic modifier (e.g., acetonitrile or methanol) can change selectivity and improve separation.[14][15]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, changing the column chemistry is the next step. Switching from a C18 to a HILIC column, or to a different reversed-phase chemistry like phenyl-hexyl or polar-embedded, will provide a completely different selectivity profile.[3]
-
-
Optimize Temperature and Flow Rate:
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating a complex mixture of polar purines? A1: For complex mixtures of highly polar purines, a HILIC column is often the superior choice.[1] It provides better retention and separation for these compounds compared to traditional reversed-phase columns.[3][4] If using reversed-phase, a column with a polar-embedded or polar-endcapped stationary phase is recommended.[5]
Q2: How do I prepare biological samples (e.g., plasma, cell culture) for purine analysis? A2: A common and effective method is protein precipitation with an acid, such as perchloric acid (PCA).[16][17] The general workflow involves adding cold PCA to the sample, centrifuging to pellet the precipitated proteins, neutralizing the supernatant with a base (e.g., potassium carbonate), centrifuging again to remove the perchlorate salt, and finally filtering the supernatant before injection.[16][17]
Q3: What are the ideal mobile phase conditions for purine analysis? A3: The ideal conditions depend on the column and the specific purines.
-
For Reversed-Phase: An acidic mobile phase (pH 2.5-4.0) is typically used. A buffer, such as 50 mM acetate or phosphate, is crucial for reproducible retention times.[8][9] A low percentage of an organic modifier like methanol or acetonitrile is used in a gradient or isocratic elution.
-
For HILIC: The mobile phase consists of a high percentage (e.g., >70%) of an organic solvent (usually acetonitrile) with a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[1]
Q4: Can I use ion-pairing reagents with mass spectrometry (MS) detection? A4: Traditional ion-pairing reagents like sodium heptane sulfonate are non-volatile and can cause significant ion suppression and contamination of the MS source.[4] They are generally not recommended for LC-MS applications. If MS detection is required, it is better to use a HILIC method or a reversed-phase method with volatile mobile phase modifiers like formic acid or acetic acid.
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Purine Retention in RP-HPLC
| Analyte | pKa Values | Retention Behavior at pH < pKa | Retention Behavior at pH > pKa | Recommended pH Range (RP-HPLC) |
|---|---|---|---|---|
| Hypoxanthine | ~1.9, 8.9 | More Retained (Less Polar) | Less Retained (More Polar/Anionic) | 3.0 - 5.0 |
| Xanthine | ~7.7 | More Retained (Less Polar) | Less Retained (More Polar/Anionic) | 3.0 - 5.0 |
| Guanine | ~3.3, 9.2 | More Retained (Cationic, may need ion-pairing) | Less Retained (Anionic) | 3.5 - 5.0 |
| Adenine | ~4.2, 9.8 | More Retained (Cationic, may need ion-pairing) | Less Retained (Neutral) | 4.5 - 5.5 |
| Uric Acid | ~5.4 | More Retained (Less Polar) | Less Retained (More Polar/Anionic) | 3.0 - 5.0 |
Note: This table provides a generalized summary. Actual retention is highly dependent on the specific column and mobile phase conditions.
Table 2: Comparison of HPLC Modes for Polar Purine Analysis
| Feature | Reversed-Phase (e.g., C18) | HILIC (e.g., Silica, Amide) |
|---|---|---|
| Stationary Phase | Nonpolar (Hydrophobic) | Polar (Hydrophilic) |
| Typical Mobile Phase | High Aqueous Content (e.g., 95% buffer) | High Organic Content (e.g., 90% ACN) |
| Elution Order | Polar compounds elute first | Nonpolar compounds elute first |
| Retention of Polar Purines | Generally Poor (requires ion-pairing or specialized columns) | Strong |
| MS Compatibility | Good with volatile buffers (formic acid) | Excellent (high organic content aids desolvation) |
| Best For | Mixtures with a range of polarities | Highly polar and hydrophilic compounds |
Experimental Protocols
Protocol: Analysis of Purines in Cell Lysate using RP-HPLC
-
Sample Collection & Lysis:
-
Protein Precipitation:
-
Neutralization and Filtration:
-
Carefully transfer the supernatant to a new tube.
-
Adjust the pH of the supernatant to ~7.0 by adding a small volume of 3.5 M potassium carbonate (K2CO3).[16][17] This will precipitate the perchlorate as potassium perchlorate.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate salt.[16]
-
Filter the final supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[16][17]
-
-
HPLC Conditions:
Visualizations
Caption: Standard experimental workflow for purine analysis.
References
- 1. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. lcms.cz [lcms.cz]
- 5. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. silicycle.com [silicycle.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. cores.emory.edu [cores.emory.edu]
- 17. cores.emory.edu [cores.emory.edu]
Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of Purines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of purines.
Frequently Asked Questions (FAQs)
Q1: Why do my purine peaks often show tailing in reversed-phase HPLC?
A1: Peak tailing is a common issue in the analysis of purines and is often attributed to secondary interactions between the basic purine molecules and residual silanol groups on the silica-based stationary phase of the column.[1][2] These interactions can lead to asymmetrical peaks, compromising accurate quantification. At a mobile phase pH above 3, these silanol groups can be ionized and interact strongly with basic analytes.[2][3]
Q2: What is peak fronting and what causes it in purine analysis?
A2: Peak fronting is characterized by a leading edge of the peak being less steep than the trailing edge. Common causes include high sample concentration (mass overload), injecting a sample in a solvent significantly stronger than the mobile phase, or column collapse due to a highly aqueous mobile phase.[4][5]
Q3: My purine peak is split into two. What could be the reason?
A3: Peak splitting can occur due to several factors. It might be that two different compounds are eluting very close to each other.[4] Other common causes include a partially blocked column frit, the presence of a void in the column packing material, or incompatibility between the sample solvent and the mobile phase.[4]
Q4: How does the mobile phase pH affect the peak shape of purines?
A4: The pH of the mobile phase is a critical parameter that influences the ionization state of both the purine analytes and the stationary phase.[2] Operating at a low pH (e.g., 2.5-3.0) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing for basic purines.[1][3] However, the optimal pH will depend on the specific pKa values of the purines being analyzed.
Q5: What are ion-pairing agents and how can they improve my purine analysis?
A5: Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They can form a neutral ion-pair with charged analyte molecules, increasing their retention on a reversed-phase column and often improving peak shape. For the analysis of purines, which are often basic, anionic ion-pairing agents like alkyl sulfonates are commonly used.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most frequently encountered problem in purine analysis. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for Peak Tailing
References
Minimizing secondary silanol interactions with purines in HPLC
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of purines (e.g., adenine, guanine, xanthine) in High-Performance Liquid Chromatography (HPLC). The primary focus is on mitigating secondary silanol interactions, a common cause of poor peak shape and method irreproducibility.
Frequently Asked Questions (FAQs)
Q1: What are secondary silanol interactions in HPLC?
A1: Most reversed-phase HPLC columns use silica particles as the support material. The surface of this silica naturally contains hydroxyl groups known as silanols (Si-OH)[1]. During the manufacturing process, a hydrophobic stationary phase (like C18) is bonded to these silanols. However, due to steric hindrance, not all silanol groups get covered[1][2]. These remaining, accessible silanols can form strong ionic and polar interactions with analytes, which are separate from the intended hydrophobic (reversed-phase) mechanism. These are called "secondary interactions"[1].
Q2: Why are purines particularly susceptible to these interactions?
A2: Purines are basic compounds containing nitrogen atoms that can be easily protonated, acquiring a positive charge, especially at acidic or neutral pH. The residual silanol groups on the silica surface are acidic and can become deprotonated (negatively charged, Si-O⁻)[3]. This leads to a strong electrostatic (ion-exchange) interaction between the positively charged purine and the negatively charged silanol site, causing issues like peak tailing[3][4][5].
Q3: What is "peak tailing" and why is it a problem?
A3: Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is wider than the front half, creating a "tail". This asymmetry indicates an issue with the separation, often caused by secondary silanol interactions[3][4][6]. Tailing is problematic because it reduces resolution between adjacent peaks, decreases sensitivity, and complicates accurate peak integration, thereby compromising the precision and accuracy of quantification[6].
Q4: What is column "end-capping" and how does it help?
A4: End-capping is a chemical process performed after the primary stationary phase (e.g., C18) is bonded to the silica. It uses a small silanizing agent, like trimethylsilyl (TMS), to react with and "cap" many of the remaining accessible silanol groups[1][7][8]. This makes the surface more hydrophobic and less acidic, significantly reducing the number of active sites available for secondary interactions with basic compounds like purines[3][8]. Some columns undergo "double end-capping" to further minimize silanol activity[7].
Troubleshooting Guide for Purine Analysis
Q5: My purine peaks are tailing severely. What is the most likely cause and how do I fix it?
A5: The most common cause of peak tailing for purines is secondary interaction with acidic silanol groups on the column packing[4][9].
-
Primary Solution: Column Selection: Use a modern, high-purity silica column that is well end-capped to minimize residual silanols[7][9]. Columns with polar-embedded phases can also help by shielding the silanol groups[4][9].
-
Secondary Solution: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-4.0) keeps the silanol groups in their neutral, protonated state (Si-OH), which prevents the strong ionic interaction with protonated purines[3][4][10].
-
Tertiary Solution: Mobile Phase Additives: Introduce a "competing base" like triethylamine (TEA) or an ion-pairing agent to the mobile phase. These additives can block the active silanol sites or form neutral pairs with the purine analytes, respectively[3][4].
Q6: How do I choose the right mobile phase pH for my purine analysis?
A6: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like purines[11].
-
For Suppressing Silanol Activity: A low pH (typically 2.5 - 4.0) is highly effective. At this pH, most silanol groups are protonated and neutral, minimizing unwanted ionic interactions[4][10]. This is often the most robust approach for good peak shape.
-
Operating Near Analyte pKa: Avoid buffering your mobile phase at a pH close to the pKa of your target purine. When the pH is near the pKa, the analyte exists in a mixed state of being ionized and neutral, which can lead to broad, split, or tailing peaks[9]. For robust separations, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa[11].
Q7: My peak shape is still poor even with an end-capped column and low pH. What else can I do?
A7: If basic troubleshooting fails, consider these other factors:
-
Column Contamination: The column inlet frit may be partially blocked by particulates from your sample or system, which can distort all peaks[6]. Try reversing and flushing the column (disconnect from the detector first). Using guard columns and filtering samples can prevent this[12].
-
Column Overload: Injecting too much sample mass can saturate the active sites on the column, leading to tailing[6]. Try diluting your sample and injecting a smaller mass to see if the peak shape improves.
-
Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause peak broadening and tailing, especially for early-eluting peaks[9]. Use narrow-ID tubing (e.g., 0.005") to minimize this effect.
-
Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion[12]. Whenever possible, dissolve your sample in the initial mobile phase[4].
Data Summary: Strategies to Minimize Silanol Interactions
The following table summarizes common strategies, their mechanisms, and expected outcomes for improving purine analysis.
| Strategy | Mechanism of Action | Typical Parameters | Expected Outcome on Purine Peaks | Considerations |
| Use End-Capped Column | Physically blocks residual silanol groups, making the surface less acidic and more inert[1][7]. | Modern, high-purity silica column with single or double end-capping. | Significant reduction in peak tailing; improved peak symmetry. | This should be the first line of defense for analyzing basic compounds[9]. |
| Low pH Mobile Phase | Suppresses the ionization of silanol groups (keeps them as Si-OH instead of Si-O⁻), preventing ionic interactions[3]. | pH 2.5 - 4.0 using buffers like phosphate or acetate[4][10]. | Improved peak shape and stable retention times[4]. | Ensure the column is stable at low pH. Non-end-capped columns may be designed specifically for low pH stability[7]. |
| Add Competing Base | A basic additive (e.g., Triethylamine) preferentially interacts with and neutralizes the active silanol sites[3]. | 0.1-0.5% Triethylamine (TEA) in the mobile phase. | Reduced tailing by preventing purines from accessing silanol sites. | Can shorten column lifetime and may suppress MS signal if using LC-MS. |
| Use Ion-Pairing Agent | Anionic agent (e.g., heptane sulfonate) forms a neutral ion-pair with the protonated purine, improving retention and peak shape[4]. | e.g., Sodium heptane sulfonate in the mobile phase[4]. | Enhanced retention and improved symmetry[4]. | Requires long equilibration times and dedicating a column to ion-pairing methods is highly recommended[4]. |
| Use Polar-Embedded Column | The stationary phase contains a polar group that shields residual silanols from interacting with basic analytes[4][9]. | Select a column with a polar-embedded stationary phase. | Improved peak shape for basic compounds, often with 100% aqueous stability. | May offer different selectivity compared to standard C18 columns. |
Experimental Protocol: Method Development for Improved Peak Shape
This protocol provides a systematic approach to developing a robust HPLC method for purines, focusing on achieving symmetrical peaks.
Objective: To separate purine standards (e.g., adenine, guanine) with minimal peak tailing.
1. Materials & Equipment:
-
HPLC system with UV detector
-
High-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Purine standards
2. Initial Method Conditions:
-
Column: Modern, end-capped C18 column.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer. To prepare, dissolve the appropriate amount of potassium phosphate monobasic in water and adjust pH to 3.0 with phosphoric acid[4].
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve purine standards in Mobile Phase A.
3. Experimental Procedure:
-
System Preparation: Purge the HPLC system with the prepared mobile phases.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 20-30 minutes or until a stable baseline is achieved[4].
-
Initial Injection: Inject the purine standard mix and acquire the chromatogram.
-
Peak Shape Evaluation: Analyze the chromatogram. Measure the USP tailing factor for each purine peak. A value close to 1.0 is ideal. Values > 1.5 indicate significant tailing.
4. Troubleshooting & Optimization:
-
If Tailing is Observed:
-
Verify pH: Ensure the pH of Mobile Phase A is correctly adjusted to 3.0. If tailing persists, you can test a lower pH (e.g., 2.5)[4].
-
Change Organic Modifier: Methanol can sometimes reduce silanol activity more effectively than acetonitrile by forming hydrogen bonds with the silanol groups[3]. Try replacing acetonitrile with methanol as Mobile Phase B.
-
Introduce an Additive (Advanced): If the above steps are insufficient, prepare a new mobile phase containing an ion-pairing agent like sodium heptane sulfonate[4]. Note: This is an advanced step. Be aware that ion-pairing agents can permanently alter the column, so it is best to dedicate a column for this purpose[4].
-
-
Final Method Validation: Once acceptable peak shape is achieved, proceed with method validation by assessing parameters like linearity, precision, and accuracy[13].
References
- 1. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 2. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. youtube.com [youtube.com]
- 9. chromtech.com [chromtech.com]
- 10. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity in Purine Methylation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective methylation of purines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of purine methylation?
A1: The regioselectivity of purine methylation, primarily the competition between N7 and N9 alkylation, is influenced by several key factors:
-
Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Kinetically controlled conditions (e.g., lower temperatures, shorter reaction times) often favor the formation of the N7-isomer, while thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times) typically lead to the more stable N9-isomer.[1][2]
-
Substituents on the Purine Ring: The electronic and steric properties of substituents, particularly at the C6 position, can significantly direct the position of methylation. For example, certain substituents on the purine ring are crucial for achieving N7-regioselective tert-butylation.[1][2]
-
Choice of Base and Alkylating Agent: The nature of the base and the steric bulk of the alkylating agent can influence the accessibility of the different nitrogen atoms on the purine ring.
-
Catalysts: The use of Lewis acids (e.g., SnCl₄) or transition metal catalysts (e.g., rhodium complexes) can dramatically improve regioselectivity.[1][2][3]
-
Protecting Groups: Strategic use of protecting groups can block undesired methylation sites, thereby directing the reaction to the desired position.
Q2: How can I favor the formation of the N7-methylated purine isomer?
A2: To favor the formation of the N7-isomer, which is often the kinetic product, consider the following strategies:
-
Employ Kinetically Controlled Conditions: Use lower reaction temperatures and shorter reaction times.[1][2]
-
Select Appropriate Substrates: 6-substituted purines, such as 6-chloropurine, have been shown to be good substrates for direct N7-alkylation.[1][2]
-
Utilize a Suitable Catalyst: Lewis acids like SnCl₄ have been successfully used to catalyze the N7-tert-alkylation of silylated purines.[1][2]
-
Consider steric hindrance: Introducing a bulky substituent at the N9 position can sterically hinder further reaction at that site, thus favoring N7.
Q3: What conditions are optimal for obtaining the N9-methylated purine isomer?
A3: The N9-isomer is generally the thermodynamically more stable product. To selectively obtain the N9-methylated purine, you can:
-
Use Thermodynamically Controlled Conditions: Higher reaction temperatures and longer reaction times will favor the rearrangement of the kinetic N7-isomer to the more stable N9-isomer.[1][2]
-
Choose a Polar Aprotic Solvent: Solvents like DMF or acetonitrile can favor N9 alkylation.
-
Employ specific bases: The use of certain bases can promote the formation of the N9-alkylated product.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of methylated product. | 1. Inactive reagents or catalyst. 2. Inappropriate reaction temperature. 3. Poor choice of solvent. 4. Unsuitable starting purine derivative. | 1. Use fresh reagents and ensure the catalyst is active. For instance, in SnCl₄-catalyzed reactions, ensure it has not been deactivated by moisture.[1][2] 2. Optimize the reaction temperature. Some reactions require heating to proceed at an appreciable rate.[1] 3. Screen different solvents. A change from a non-polar to a polar aprotic solvent can significantly impact the reaction outcome.[1][2] 4. Verify that the substituents on your purine are compatible with the desired reaction. Some substituents can inhibit the reaction.[1][2] |
| Poor regioselectivity (mixture of N7 and N9 isomers). | 1. Reaction conditions are intermediate between kinetic and thermodynamic control. 2. The chosen substrate does not strongly favor one isomer. 3. Inappropriate catalyst or catalyst concentration. | 1. For the N7-isomer, use lower temperatures and shorter reaction times. For the N9-isomer, increase the temperature and reaction time.[1][2] 2. Consider modifying the substituents on the purine ring to sterically or electronically favor one position. 3. Optimize the type and amount of catalyst. In some cases, a catalyst is essential for regioselectivity.[2] |
| Formation of unexpected side products. | 1. Over-alkylation at multiple positions. 2. Instability of the product under the reaction conditions. 3. Reaction with other functional groups on the purine derivative. | 1. Use a stoichiometric amount of the alkylating agent. 2. The N7-tert-butylated purine can be unstable in the presence of strong acids or Lewis acids, leading to dealkylation.[2] Consider milder reaction conditions or a different work-up procedure. 3. Protect other reactive functional groups on the purine scaffold before methylation. |
| Difficulty in separating N7 and N9 isomers. | The isomers have very similar polarities. | Optimize your chromatographic separation method. This may involve trying different solvent systems, using a different stationary phase, or employing techniques like preparative HPLC. |
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the tert-butylation of 6-chloropurine, illustrating the impact of various parameters on regioselectivity and yield.
| Entry | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | N7-isomer Yield (%) | N9-isomer Yield (%) | Reference |
| 1 | DCE | SnCl₄ (2.1) | RT | 19 | 78 | - | [1][2] |
| 2 | ACN | SnCl₄ (2.1) | RT | 21 | Mixture | Major | [2] |
| 3 | ACN | SnCl₄ (2.1) | 80 | 5 | - | 39 | [1] |
| 4 | DCE | TiCl₄ (2.1) | RT | 24 | 43 | - | [1] |
| 5 | DCE | None | RT | 24 | No Reaction | No Reaction | [2] |
DCE: 1,2-dichloroethane; ACN: acetonitrile; RT: Room Temperature.
Key Experimental Protocols
Protocol 1: Regioselective N7-tert-Butylation of 6-Chloropurine (Kinetic Control) [1]
-
To a suspension of 6-chloropurine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 8 mL) under an argon atmosphere, add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol).
-
Heat the mixture at 76-80 °C for 30 minutes until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath.
-
Add tin(IV) chloride (SnCl₄) (2.1 mmol) dropwise and stir at room temperature for 10 minutes.
-
Add tert-butyl bromide (3.0 mmol) and continue stirring at room temperature for 19 hours.
-
Quench the reaction by carefully adding it to a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N7-(tert-butyl)-6-chloropurine.
Protocol 2: Regioselective N9-tert-Butylation of 6-Chloropurine (Thermodynamic Control) [1]
-
Follow steps 1-4 from Protocol 1, but use acetonitrile (ACN) as the solvent instead of DCE.
-
After the addition of tert-butyl bromide (3.0 mmol), heat the reaction mixture at 80 °C for 5 hours.
-
Follow steps 6-8 from Protocol 1 to work up and purify the product, yielding N9-(tert-butyl)-6-chloropurine.
Visualizations
Caption: Workflow for regioselective purine alkylation.
Caption: Key factors influencing purine methylation regioselectivity.
Caption: Troubleshooting decision tree for poor regioselectivity.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Unexpected Cellular Phenotypes with Novel Purine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected cellular phenotypes when working with novel purine analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cytotoxicity with our novel purine analog, even at low concentrations. What are the potential causes?
A1: Unexpected cytotoxicity can stem from several factors. Firstly, consider the possibility of off-target effects. Many purine analogs are known to inhibit kinases or other enzymes crucial for cell survival, which may not be the intended target.[1] Secondly, the compound's solubility and stability in your cell culture medium should be assessed; precipitation or degradation can lead to inconsistent and toxic effects.[2] Lastly, underlying issues with the cell culture itself, such as mycoplasma contamination or high passage number, can sensitize cells to treatment.[3]
Q2: Our purine analog is intended to induce apoptosis, but we are observing a different cell death morphology, such as necrosis. How should we interpret this?
A2: While apoptosis is a common mechanism for purine analogs, necrosis or other forms of cell death can occur, particularly at high concentrations.[3] This could indicate that at higher doses, the compound is causing overwhelming cellular stress, leading to a necrotic phenotype. It is also possible that your novel analog engages different cell death pathways. We recommend performing a dose-response curve and analyzing markers for different cell death modalities (e.g., Annexin V/PI staining for apoptosis vs. LDH release for necrosis) to characterize the observed phenotype.
Q3: The purine analog is causing a significant change in cell morphology (e.g., elongation, flattening) that is not consistent with its expected mechanism of action. What could be happening?
A3: Morphological changes can be indicative of various cellular responses. The purine analog could be affecting the cytoskeleton, cell adhesion, or inducing cellular senescence. Off-target effects on kinases that regulate these processes are a possibility.[4] We recommend investigating changes in key cytoskeletal proteins (e.g., actin, tubulin) and cell adhesion molecules. Additionally, performing a senescence-associated β-galactosidase assay can help determine if the cells are entering a senescent state.
Q4: How can we confirm that the observed phenotype is a direct result of the purine analog and not an artifact?
A4: To ensure the observed phenotype is on-target, consider the following controls:
-
Structure-Activity Relationship (SAR): Test a structurally similar but inactive analog. If this analog does not produce the same phenotype, it strengthens the evidence that the effect is specific to your active compound.
-
Target Knockdown/Knockout: If the intended target is known, use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the target protein.[5] The purine analog should have a diminished effect in these cells if the phenotype is on-target.
-
Rescue Experiments: If the analog inhibits an enzyme, try to rescue the phenotype by providing the downstream product of the enzymatic reaction.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Proliferation or Cell Cycle Arrest
Symptoms:
-
Reduced cell number over time compared to vehicle control.
-
Accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) as determined by flow cytometry.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| On-target effect on cell cycle machinery | Many purine analogs interfere with DNA synthesis and can cause cell cycle arrest.[6] Confirm the cell cycle phase of arrest using the detailed protocol for Cell Cycle Analysis by Flow Cytometry. |
| Off-target inhibition of cyclin-dependent kinases (CDKs) | Purine analogs can have off-target effects on CDKs that regulate cell cycle progression.[4] Perform a kinase profiling assay to identify potential off-target kinases. |
| Induction of cellular senescence | Prolonged cell cycle arrest can lead to cellular senescence. Perform a senescence-associated β-galactosidase staining assay. |
| Nutrient depletion | Rapidly proliferating cells can deplete nutrients in the media, which can be exacerbated by drug treatment. Ensure media is refreshed regularly, especially for long-term experiments. |
Issue 2: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the culture media after adding the purine analog.
-
Inconsistent experimental results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | Many purine analogs have low solubility in aqueous solutions like cell culture media.[2] |
| - Optimize Solvent & Dilution: Dissolve the compound in a suitable solvent like DMSO at a high concentration and then dilute it serially in pre-warmed media.[7] | |
| - Test Solubility: Determine the maximum soluble concentration in your specific media formulation. | |
| Interaction with media components | Components of the media, such as proteins in fetal bovine serum, can interact with the compound and cause precipitation.[8] |
| - Use Serum-Free Media: If possible, test the compound's solubility and activity in serum-free media. | |
| - Formulation: Consider using a formulation with solubilizing agents, but be mindful of their potential effects on the cells. | |
| pH shifts in the media | Cellular metabolism can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[9] Monitor and buffer the pH of your culture medium as needed. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC50) of Common Purine Analogs in Leukemia Cell Lines
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04[10] |
| Fludarabine | HL-60 | Acute Promyelocytic Leukemia | 1.5[10] |
| Nelarabine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.02[10] |
| Cladribine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.1[10] |
Table 2: Off-Target Kinase Inhibition Profile of a Hypothetical Purine Analog
| Kinase | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target Kinase | 15 | 98% |
| CDK2/Cyclin A | 250 | 85% |
| SRC | 800 | 60% |
| LCK | 1,200 | 45% |
| EGFR | >10,000 | <10% |
| VEGFR2 | >10,000 | <10% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a novel purine analog.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Novel purine analog
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the purine analog in complete medium. Remove the old medium from the wells and add the compound dilutions. Include wells with vehicle control and medium-only (no cells) as blanks.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining if a purine analog induces cell cycle arrest.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Novel purine analog
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the purine analog and a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11]
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of a purine analog on specific protein expression or phosphorylation status.[12]
Materials:
-
Cells of interest
-
Novel purine analog
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the purine analog, then lyse the cells with lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate.[14]
-
SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins to a membrane.[12]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[13]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation.
Visualizations
Caption: Simplified purine metabolism pathway and potential sites of inhibition by novel purine analogs.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes induced by novel purine analogs.
References
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. media.cellsignal.cn [media.cellsignal.cn]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 15. cusabio.com [cusabio.com]
Optimizing reaction conditions for substituting the hydroxyl group at C6
Welcome to the technical support center for optimizing reaction conditions for the substitution of the hydroxyl group at the C6 position. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during C6 hydroxyl substitution reactions.
Guide 1: Low Yield in C6 Tosylation/Mesylation
Problem: You are experiencing a low yield of your desired C6-O-tosyl/mesyl product.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reagent Quality: Use fresh, high-purity tosyl chloride (TsCl) or mesyl chloride (MsCl). These reagents are moisture-sensitive and can degrade over time. Consider recrystallizing TsCl from hexane to remove impurities.[1] - Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents (e.g., DCM, THF). The reaction is highly sensitive to moisture.[2] - Optimize Stoichiometry: Use a slight excess of the sulfonyl chloride (typically 1.2-1.5 equivalents) and a sufficient amount of base (1.5-2.0 equivalents) to neutralize the generated HCl.[2][3] - Increase Reaction Time/Temperature: Monitor the reaction by TLC. If it is proceeding slowly, consider increasing the reaction time or temperature. Some reactions may require stirring for 12-24 hours.[2][4] However, be cautious as higher temperatures can lead to product breakdown.[4] |
| Side Reactions | - Use a Non-Nucleophilic Base: Pyridine can sometimes act as a nucleophile, leading to side products. Consider using a sterically hindered base like 2,6-lutidine or a non-nucleophilic base like triethylamine (TEA).[2][5] - Control Temperature: Maintain a low temperature (e.g., 0 °C) during the addition of reagents to minimize side reactions.[3][5] - Protect Other Nucleophilic Sites: If your substrate has other nucleophilic groups (e.g., amines), protect them prior to tosylation/mesylation to ensure selectivity for the C6 hydroxyl group.[2] |
| Product Degradation | - Appropriate Work-up: Work up the reaction as soon as the starting material is consumed (as indicated by TLC) to avoid prolonged exposure of the product to the reaction conditions.[2] - Mild Work-up Conditions: Use a mild aqueous work-up to quench the reaction and remove byproducts. Washing with cold 10% HCl, saturated sodium bicarbonate, and brine is a common procedure.[5] |
Guide 2: Direct C6 Substitution with Nucleophiles (e.g., Azide)
Problem: You are attempting a direct SN2 reaction at the C6 position (after activation) and are observing low yields or the return of the starting alcohol.
| Potential Cause | Suggested Solution |
| Poor Leaving Group | - Ensure Complete Activation: Confirm the complete conversion of the C6-OH to a good leaving group (e.g., tosylate, mesylate) by TLC before proceeding with the substitution.[6] The hydroxyl group itself is a poor leaving group.[7][8] - Choice of Leaving Group: Triflates (OTf) are more reactive than tosylates (OTs), which are more reactive than mesylates (OMs).[3] If your reaction is sluggish, consider a more reactive leaving group. |
| Steric Hindrance | - Optimize Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for sterically hindered substrates. Reactions with sodium azide in DMF are often heated (e.g., 80-120 °C).[9] - Choice of Nucleophile: A smaller, more potent nucleophile may be more effective. |
| Solvent Effects | - Use a Polar Aprotic Solvent: Solvents like DMF or DMSO are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more nucleophilic.[10] |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. - Use an Excess of Nucleophile: Using a slight excess (1.1 to 1.5 equivalents) of the nucleophile can help drive the reaction to completion.[10] |
Frequently Asked Questions (FAQs)
Q1: How can I selectively target the C6 hydroxyl group in a polyhydroxylated molecule like a sugar?
A1: The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyls at other positions due to less steric hindrance.[9] To achieve high selectivity, you can employ a few strategies:
-
Use of Bulky Protecting Groups: You can selectively protect the C6 hydroxyl group with a sterically bulky protecting group like trityl (Tr), which preferentially reacts with the less hindered primary hydroxyl group.[9]
-
One-Pot Protection/Functionalization: In some cases, specific reaction conditions can favor the reaction at the C6 position without the need for prior protection of other hydroxyls.
-
Enzymatic Reactions: Enzymes can offer very high regioselectivity for specific hydroxyl groups.
Q2: What is the purpose of converting the C6 hydroxyl group to a tosylate or mesylate?
A2: The hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions because hydroxide (OH-) is a strong base.[7][8] Converting the alcohol to a tosylate (-OTs) or mesylate (-OMs) transforms the hydroxyl into an excellent leaving group.[6] This is because the tosylate and mesylate anions are very stable due to resonance delocalization of the negative charge, making them weak bases.[7] This activation step is crucial for subsequent nucleophilic substitution reactions to proceed efficiently.[6]
Q3: How do I monitor the progress of my C6 substitution reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring these reactions.[2][11]
-
Spotting: On a TLC plate, you should spot your starting material, the reaction mixture, and a "co-spot" (where the starting material and reaction mixture are spotted on top of each other).[12][13]
-
Eluent: Choose a solvent system (eluent) that provides good separation between your starting material (alcohol) and the product (e.g., tosylate or azide). The product is typically less polar than the starting alcohol and will have a higher Rf value.[11] A good starting point for developing a solvent system is a mixture of hexanes and ethyl acetate.[11]
-
Visualization: Since many of these compounds are not UV-active, you will likely need to use a staining solution like potassium permanganate (KMnO₄) or p-anisaldehyde to visualize the spots.[11]
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.[13]
Q4: What are some common side reactions to be aware of?
A4:
-
Reactions at other hydroxyl groups: If other hydroxyl groups are present and unprotected, they can also react, leading to a mixture of products.
-
Elimination reactions: Under certain conditions (e.g., with a strong, sterically hindered base), an elimination reaction can occur, leading to the formation of an alkene.
-
N-alkylation/acylation: If your substrate contains an amine, it can compete with the hydroxyl group in reacting with the electrophile. Protecting the amine group is recommended in such cases.[2]
Q5: What is a typical work-up procedure for a C6 tosylation reaction?
A5: A standard aqueous work-up is typically employed. After the reaction is complete, the mixture is diluted with an organic solvent (like dichloromethane or ethyl acetate) and washed sequentially with:
-
Water or a dilute acid (e.g., 1M HCl) to remove the base (like pyridine or triethylamine).[5]
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[5]
-
Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.[3][5] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[3][5]
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a C6 Primary Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding tosylate.
Materials:
-
Primary alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine or Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine).
-
Add TsCl portion-wise, keeping the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction may take several hours.[2]
-
Once the starting material is consumed, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Azide Substitution of a C6-O-Tosyl Derivative
This protocol describes the SN2 displacement of a tosylate with sodium azide.
Materials:
-
C6-O-tosyl derivative (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the C6-O-tosyl derivative in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add deionized water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyl azide by column chromatography if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of 2-Methyl-7H-purin-6-ol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Methyl-7H-purin-6-ol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general stability of purine analogs, the primary factors that can lead to the degradation of this compound are exposure to adverse pH conditions (both acidic and basic), oxidizing agents, light, and elevated temperatures. Moisture can also accelerate degradation, particularly in the solid state.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, purine derivatives can undergo several degradation reactions:
-
Hydrolysis: The purine ring system can be susceptible to cleavage under strong acidic or basic conditions. This can lead to the opening of the imidazole or pyrimidine ring.
-
Oxidation: The purine ring is susceptible to oxidation, which can introduce hydroxyl groups or lead to ring-opening. The methyl group may also be a site for oxidation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure the long-term stability of solid this compound, it is recommended to store the compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of potential solid-state degradation reactions. |
| Light | Protected from light (e.g., in an amber vial) | Prevents photodegradation. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
| Moisture | Dry environment (desiccated) | Minimizes hydrolysis and other moisture-facilitated degradation.[1] |
Q4: How should I store solutions of this compound?
A4: Solutions of this compound are generally less stable than the solid form. For short-term storage, it is advisable to keep solutions at 2-8°C and protected from light. For longer-term storage, freezing at -20°C or below is recommended. It is crucial to use a buffer system to maintain a stable pH, ideally in the neutral range (pH 6-7), as purine analogs can be susceptible to hydrolysis at acidic or alkaline pH.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC analysis of a stored solution of this compound.
Possible Cause & Solution:
This is likely due to the degradation of the compound.
-
Check Storage Conditions: Ensure that your solution was stored protected from light and at the recommended temperature (2-8°C for short-term, -20°C for long-term).
-
Verify pH of the Solution: The pH of your solution may have shifted, accelerating hydrolysis. Ensure your buffer has sufficient capacity to maintain the desired pH.
-
Perform Forced Degradation: To identify potential degradation products, you can perform a forced degradation study as outlined in the experimental protocols section. This will help in confirming if the unexpected peaks correspond to known degradants.
Problem 2: I am seeing a decrease in the potency or activity of my this compound sample over time.
Possible Cause & Solution:
This is a strong indicator of chemical degradation.
-
Solid Sample: If you are using a solid sample, improper storage is the likely cause. Ensure it is stored at -20°C, protected from light and moisture. Consider re-qualifying your material using a validated analytical method.
-
Solution: If you are using a stock solution, its stability may be limited. It is best practice to prepare fresh solutions for critical experiments or to validate the stability of your stock solution over its intended use period.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4][5][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic co-solvent).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable stability-indicating method, such as the HPLC method described below.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. sgs.com [sgs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing discrepancies in reporter gene assays with purine analogs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering discrepancies when using purine analogs in reporter gene assays. Purine analogs can interfere with cellular metabolism and the assay components themselves, leading to results that may be difficult to interpret.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reporter signal is unexpectedly low after treatment with a purine analog. Is my compound inhibiting the reporter enzyme directly?
A common issue when working with small molecules is the potential for direct inhibition of the reporter enzyme (e.g., Firefly luciferase), which can be mistaken for a true biological effect on your promoter of interest. Purine analogs, due to their structure, can sometimes interact with the active site of enzymes. To determine if your compound is directly inhibiting the reporter, a cell-free assay is the recommended control experiment.
Troubleshooting Workflow: Transcriptional Effect vs. Direct Inhibition
Validation & Comparative
A Comparative Analysis of 2-Methyl-7H-purin-6-ol and 2-Amino-7-methyl-7H-purin-6-ol for Researchers and Drug Development Professionals
In the landscape of drug discovery and biomedical research, purine analogs represent a cornerstone of therapeutic innovation. This guide provides a detailed, data-driven comparison of two such analogs: 2-Methyl-7H-purin-6-ol and 2-Amino-7-methyl-7H-purin-6-ol. By examining their physicochemical properties and biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their work.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of a compound is paramount in predicting its behavior in biological systems. The following table summarizes the key physicochemical parameters for this compound and 2-Amino-7-methyl-7H-purin-6-ol.
| Property | This compound | 2-Amino-7-methyl-7H-purin-6-ol |
| Molecular Formula | C₆H₆N₄O | C₆H₇N₅O |
| Molecular Weight | 150.14 g/mol [1] | 165.153 g/mol [2] |
| Melting Point | >300 °C | 370 °C |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Biological Activity and Therapeutic Potential
Both this compound and 2-Amino-7-methyl-7H-purin-6-ol, as purine derivatives, are implicated in various biological processes and hold potential for therapeutic applications, particularly in oncology.
This compound has been identified as a versatile precursor in the synthesis of novel therapeutic agents.[1] Research indicates its potential as a scaffold for developing potent anticancer agents, including dual inhibitors of EGFR and HER2 kinases.[1] Such inhibitors have shown promise in overcoming resistance to existing cancer therapies.[1] Furthermore, derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines, including human lung, cervical, and colorectal cancer.[1] The mechanism of action is believed to involve the inhibition of DNA synthesis and induction of cell death at high concentrations.[1]
2-Amino-7-methyl-7H-purin-6-ol , also known as 7-methylguanine, is a naturally occurring modified purine. While specific data on its cytotoxic or enzyme inhibitory activity in a comparative context is limited in the available literature, its structural similarity to guanine suggests a role in nucleic acid metabolism. Purine-containing compounds are crucial for cell metabolism and have been harnessed for antineoplastic therapies.[3] The presence of an amino group at the C2 position, a feature it shares with the natural nucleobase guanine, may influence its interaction with cellular machinery involved in DNA replication and repair.
Due to a lack of publicly available, direct comparative studies with quantitative biological data (e.g., IC₅₀ values) for these two specific compounds, a side-by-side quantitative comparison of their biological activities cannot be presented at this time.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols commonly employed to assess the biological activity of purine analogs.
Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., human lung, cervical, colorectal) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 2-Amino-7-methyl-7H-purin-6-ol in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Kinase Inhibition Assay (e.g., EGFR/HER2)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR or HER2), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compounds (this compound and 2-Amino-7-methyl-7H-purin-6-ol) to the wells.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizing Potential Mechanisms
To conceptualize the potential roles of these compounds in cellular signaling, the following diagrams illustrate a generalized purine metabolism pathway and a typical receptor tyrosine kinase signaling cascade that could be targeted by such molecules.
References
A Comparative Analysis of the Biological Activities of 2-Methyl-7H-purin-6-ol and 6-Mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two purine analogs: the well-characterized antimetabolite drug 6-mercaptopurine (6-MP) and the less-studied compound 2-Methyl-7H-purin-6-ol. While 6-MP has a long history of clinical use and extensive experimental data, information on this compound is limited. This document aims to consolidate the available information, present it in a structured format, and provide detailed experimental protocols and pathway diagrams to facilitate further research and understanding.
At a Glance: Key Differences and Similarities
| Feature | This compound | 6-Mercaptopurine (6-MP) |
| Primary Mechanism of Action | Putative inhibitor of DNA synthesis.[1] | Prodrug converted to thioguanine nucleotides (TGNs) which inhibit purine synthesis and are incorporated into DNA and RNA, leading to cytotoxicity.[2][3] |
| Metabolic Activation | Not well characterized. | Requires intracellular conversion to active metabolites by enzymes such as HGPRT.[2][4] |
| Key Metabolic Enzymes | Largely unknown. | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), xanthine oxidase (XO).[2][5] |
| Primary Therapeutic Uses | Investigational; used as a synthetic precursor in research.[1] | Acute lymphoblastic leukemia (ALL), Crohn's disease, and ulcerative colitis.[2][6][7] |
| Cytotoxicity Data (IC50) | Limited to no publicly available data. | Varies by cell line, e.g., low micromolar to nanomolar range in sensitive cancer cells. |
Biological Activity of this compound
This compound, also known as 2-methylhypoxanthine, is a purine derivative. Its biological activity is not extensively studied, with most of the available literature focusing on its use as a chemical intermediate for the synthesis of other purine analogs.[1] However, some research suggests that it may possess biological activities relevant to drug development.
Mechanism of Action (Putative)
Based on its structural similarity to endogenous purines, this compound is hypothesized to interfere with nucleic acid metabolism. It is suggested that at high concentrations, it can inhibit DNA synthesis and induce cell death.[1] The precise molecular targets and mechanisms of action remain to be elucidated.
Figure 1: Putative mechanism of action for this compound.
Biological Activity of 6-Mercaptopurine (6-MP)
6-Mercaptopurine is a well-established antimetabolite used in the treatment of cancers and autoimmune diseases.[2][7] It is a prodrug that requires intracellular activation to exert its cytotoxic effects.
Mechanism of Action
6-MP is converted to its active metabolites, primarily thioguanine nucleotides (TGNs), through a complex metabolic pathway.[2][3] These TGNs have a dual mechanism of action:
-
Inhibition of de novo purine synthesis: The 6-MP metabolite, thioinosine monophosphate (TIMP), inhibits several enzymes involved in the synthesis of purine nucleotides, leading to a depletion of the building blocks for DNA and RNA synthesis.[2][3][4]
-
Incorporation into nucleic acids: TGNs are incorporated into both DNA and RNA. The incorporation of thioguanine into DNA is a key cytotoxic event, leading to DNA damage, cell cycle arrest, and apoptosis.[8][9]
Figure 2: Simplified mechanism of action of 6-mercaptopurine.
Metabolic Pathways
The metabolism of 6-MP is complex and involves competing pathways catalyzed by several enzymes. The balance between these pathways can significantly impact the drug's efficacy and toxicity.
-
Activation Pathway: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP), the first step towards the formation of active thioguanine nucleotides (TGNs).[2][4]
-
Catabolic Pathways:
-
Thiopurine S-methyltransferase (TPMT): This enzyme methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive but potentially hepatotoxic metabolite.[2][5] Genetic variations in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of TGNs and an increased risk of severe myelosuppression.[2]
-
Xanthine oxidase (XO): XO oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted in the urine.[2] Co-administration of XO inhibitors like allopurinol can increase the bioavailability of 6-MP and its active metabolites, requiring dose adjustments to avoid toxicity.[2][7]
-
References
- 1. Systematic review of preterm birth multi-omic biomarker studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Evolving Landscape of Purine Biomarkers in Metabolic Disease: A Comparative Guide
A comprehensive evaluation of purine metabolites as indicators of metabolic health reveals promising candidates beyond the established markers. While direct validation of 2-Methyl-7H-purin-6-ol remains an area for future investigation, this guide provides a comparative analysis of validated and emerging purine-based biomarkers for metabolic diseases, offering researchers and drug development professionals a data-driven overview of the current landscape.
Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a significant global health challenge. The identification of sensitive and specific biomarkers is crucial for early diagnosis, patient stratification, and the development of effective therapeutic interventions. Purine metabolism, a fundamental cellular process, has emerged as a key pathway implicated in the pathophysiology of these conditions. Alterations in the levels of purine metabolites can reflect underlying metabolic dysregulation, making them attractive biomarker candidates.
This guide focuses on the validation of purine derivatives as biomarkers for metabolic diseases. While the specific compound this compound is a molecule of interest in biochemical research, there is currently a lack of published clinical studies validating its role as a specific biomarker for metabolic diseases. Therefore, this guide will provide a comparative overview of more extensively studied methylated purine biomarkers, such as 7-methylguanine (7MG) and N2,N2-dimethylguanosine (DMGU), alongside established markers like uric acid.
Comparative Analysis of Purine Biomarkers
The following table summarizes the quantitative data from studies investigating the association of various purine metabolites with metabolic diseases, primarily type 2 diabetes.
| Biomarker | Disease Association | Fold Change / Odds Ratio (OR) | p-value | Study Population | Analytical Method | Reference |
| N2,N2-dimethylguanosine (DMGU) | Incident Type 2 Diabetes | OR = 1.94 (95% CI: 1.57-2.39) | 4.9e-10 | Prospective cohort | Nontargeted metabolomics (LC-MS) | [1] |
| 7-methylguanine (7MG) | Incident Type 2 Diabetes | OR = 1.65 (95% CI: 1.35-2.01) | 1.2e-6 | Prospective cohort | Nontargeted metabolomics (LC-MS) | [1] |
| Hypoxanthine | Incident Type 2 Diabetes | OR = 1.73 (95% CI: 1.18-2.54) | 4.7e-3 | Prospective cohort | Nontargeted metabolomics (LC-MS) | [1] |
| Succinylaminoimidazole carboxamide riboside (SAICA-riboside) | Type 2 Diabetes in obese youth | Significantly increased in urine | <0.05 | Cross-sectional | Targeted LC-MS/MS | [2][3] |
| Uric Acid | Type 2 Diabetes | Associated with increased risk | Varies by study | Various | Enzymatic, LC-MS | [4] |
Experimental Protocols for Biomarker Validation
The validation of a biomarker is a multi-stage process. Below are detailed methodologies for key experiments cited in the validation of purine biomarkers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purine Metabolite Quantification
This protocol provides a general framework for the targeted quantification of purine metabolites in biological samples such as plasma or urine.
1. Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing internal standards (e.g., stable isotope-labeled versions of the target analytes).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Urine: Dilute urine samples 1:10 with deionized water containing internal standards.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Use the supernatant directly for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 2% B, increasing to 98% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Instrumentation: A triple quadrupole mass spectrometer is typically used for targeted quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Profiling
NMR offers a non-destructive method for identifying and quantifying metabolites in biofluids.
1. Sample Preparation:
-
Urine: To 500 µL of urine, add 100 µL of a phosphate buffer (pH 7.4) in D₂O containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Centrifuge at 12,000 x g for 5 minutes to remove any sediment.
-
Transfer the supernatant to a 5 mm NMR tube.
-
Plasma/Serum: Due to the high protein content, an ultrafiltration step is typically required to remove macromolecules that can broaden the NMR signals.
-
Centrifuge plasma/serum through a 3 kDa molecular weight cut-off filter.
-
Add buffer and internal standard to the filtrate as described for urine.
-
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.
-
Experiment: A standard 1D ¹H NMR experiment with water suppression (e.g., NOESYPR1D or CPMG) is typically performed.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Metabolites are identified based on their characteristic chemical shifts and quantified by integrating the area of their respective peaks relative to the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the workflow for biomarker discovery is essential for a clear understanding of the research process.
Caption: Simplified Purine Catabolism Pathway Highlighting Key Biomarkers.
Caption: General Workflow for Biomarker Discovery and Validation.
Conclusion
The investigation of purine metabolites as biomarkers for metabolic diseases is a rapidly advancing field. While direct evidence for this compound is currently limited, several other methylated purines, such as 7-methylguanine and N2,N2-dimethylguanosine, have shown strong associations with type 2 diabetes in large-scale studies.[1] These findings underscore the potential of purine metabolism to provide valuable insights into the pathophysiology of metabolic disorders and to yield clinically useful biomarkers. Further research, including targeted validation studies and the exploration of novel analytical techniques, is warranted to fully elucidate the role of the complete purine metabolome in metabolic health and disease. The experimental protocols and comparative data presented in this guide offer a foundation for researchers to design and execute robust studies in this promising area.
References
- 1. Purine Metabolites and Carnitine Biosynthesis Intermediates Are Biomarkers for Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pathognomonic purine synthesis biomarkers by metabolomic profiling of adolescents with obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pathognomonic purine synthesis biomarkers by metabolomic profiling of adolescents with obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Orthogonal Viability Assays: A Comparative Guide to Confirming Purine Analog Cytotoxicity
For researchers, scientists, and drug development professionals, accurately assessing the cytotoxic effects of purine analogs is paramount. This guide provides an objective comparison of orthogonal cell viability assays, supported by experimental data and detailed protocols, to ensure robust and reliable cytotoxicity confirmation.
Purine analogs are a class of chemotherapeutic agents that mimic endogenous purine nucleosides, thereby disrupting DNA and RNA synthesis and inducing cell death.[1] Determining their cytotoxic potential requires accurate and reliable methods. Relying on a single assay can be misleading due to potential compound interference or assay-specific artifacts. Therefore, employing orthogonal assays—methods that measure different cellular parameters—is crucial for validating cytotoxicity data.
This guide compares three widely used viability assays: the MTS assay (a colorimetric method measuring metabolic activity), the CellTiter-Glo® Luminescent Cell Viability Assay (an ATP-based assay measuring metabolic activity), and the Annexin V/Propidium Iodide (PI) assay (a flow cytometry-based method for detecting apoptosis).
Comparison of Key Viability Assays
The choice of a viability assay can significantly impact the determined cytotoxicity of a compound, as different assays measure distinct cellular processes.[2] Tetrazolium-based assays like MTS measure the activity of mitochondrial dehydrogenases, while ATP-based assays like CellTiter-Glo® quantify the levels of intracellular ATP.[3][4] Assays for apoptosis, such as Annexin V/PI staining, directly measure markers of programmed cell death.
| Assay Principle | Assay Name | Measures | Advantages | Disadvantages |
| Metabolic Activity (Colorimetric) | MTS Assay | Reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.[3] | Simple, inexpensive, and does not require cell lysis. | Can be affected by compounds that interfere with cellular metabolism or have inherent color. The insoluble formazan product of the related MTT assay requires a solubilization step.[1] |
| Metabolic Activity (Luminescent) | CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[3] | Highly sensitive, rapid "add-mix-measure" protocol, and suitable for high-throughput screening.[5] | Can be affected by compounds that interfere with ATP metabolism or the luciferase enzyme. |
| Apoptosis Detection (Flow Cytometry) | Annexin V/PI Staining | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization (Annexin V) and membrane integrity (PI). | Provides detailed information on the mechanism of cell death. | Requires a flow cytometer, is more time-consuming, and is less suitable for high-throughput screening compared to plate-reader-based assays. |
Quantitative Data Comparison
The half-maximal inhibitory concentration (IC50) is a common metric for quantifying the cytotoxicity of a compound. The following tables summarize IC50 values for various purine analogs determined by different viability assays in several cancer cell lines.
Table 1: Cytotoxicity of Cladribine and Clofarabine in AML Cell Lines [6]
| Drug Combination | Cell Line | Assay | % Growth Inhibition (Mean ± SD) | % Apoptosis (Mean ± SD) |
| Cladribine + Fludarabine + Busulfan | KBM3/Bu250 | MTT | ~80% | ~63% |
| Clofarabine + Fludarabine + Busulfan | KBM3/Bu250 | MTT | ~66% | ~58% |
| Cladribine + Fludarabine + Busulfan | HL60 | MTT | ~58% | ~19% |
| Clofarabine + Fludarabine + Busulfan | HL60 | MTT | ~60% | ~19% |
| Cladribine + Fludarabine + Busulfan | OCI-AML3 | MTT | ~80% | ~63% |
| Clofarabine + Fludarabine + Busulfan | OCI-AML3 | MTT | ~66% | ~58% |
Table 2: Cytotoxicity of Fludarabine in Patient-Derived Primary Leukemia Cells [7]
| Fludarabine Concentration (µM) | % Viability (MTT Assay, Mean ± SD) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 100 ± 5.2 | 3 ± 1.1 | 2 ± 0.8 |
| 1 | 85 ± 6.1 | 12 ± 2.5 | 5 ± 1.3 |
| 5 | 62 ± 4.8 | 28 ± 3.2 | 10 ± 1.9 |
| 10 | 41 ± 5.5 | 45 ± 4.1 | 18 ± 2.4 |
| 25 | 25 ± 3.9 | 60 ± 5.3 | 25 ± 3.1 |
| 50 | 15 ± 2.7 | 72 ± 6.0 | 35 ± 3.8 |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing purine analog cytotoxicity using orthogonal viability assays.
Purine analogs exert their cytotoxic effects primarily by inducing apoptosis through the intrinsic pathway.[8] Upon entering the cell, these analogs are phosphorylated into their active triphosphate forms, which then interfere with DNA synthesis and repair, leading to DNA damage. This damage activates a signaling cascade that culminates in the activation of caspases and subsequent cell death.
Caption: Simplified signaling pathway of purine analog-induced apoptosis.
Experimental Protocols
MTS Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
Purine analog stock solution
-
MTS reagent solution (containing PES)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Prepare serial dilutions of the purine analog in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the purine analog dilutions to the respective wells. Add fresh medium to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of the MTS reagent solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other wells. Calculate the percentage of cell viability for each treatment by normalizing to the untreated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
Purine analog stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Prepare serial dilutions of the purine analog in complete culture medium.
-
Add 100 µL of the purine analog dilutions to the respective wells. Add fresh medium to the control wells.
-
Incubate the plate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the background control wells from all other wells. Calculate the percentage of cell viability for each treatment by normalizing to the untreated control cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is a general guideline for flow cytometry analysis.
Materials:
-
Cells of interest
-
Complete culture medium
-
Purine analog stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the purine analog for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
By employing these orthogonal assays, researchers can obtain a more comprehensive and reliable assessment of the cytotoxic effects of purine analogs, leading to more informed decisions in drug development and a deeper understanding of their mechanisms of action.
References
- 1. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 3. fishersci.com [fishersci.com]
- 4. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 2-Methyl-7H-purin-6-ol and Other Kinase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purine analog 2-Methyl-7H-purin-6-ol and other prominent kinase inhibitors. Due to the limited public data on the specific kinase inhibitory activity of this compound, this guide will focus on the broader class of purine-based inhibitors, providing a framework for its potential evaluation and comparison against well-characterized kinase inhibitors from different structural classes.
Introduction to this compound
This compound is a purine derivative. A search of chemical databases reveals that this compound is a tautomer of 7-Methylguanine . While 7-Methylguanine is a naturally occurring modified purine nucleobase, its activity as a protein kinase inhibitor is not well-documented in publicly available literature. However, the purine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Therefore, an analysis of purine-based kinase inhibitors provides a valuable context for assessing the potential of this compound.
Recent studies have explored the biological activity of 7-Methylguanine, demonstrating its role as a natural inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, suggesting potential anticancer activity.[2] While PARP is not a kinase, its inhibition is a clinically validated strategy in oncology, similar to kinase inhibition.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized kinase inhibitors, including a representative purine analog, against their respective primary kinase targets. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function; a lower IC50 value indicates a more potent inhibitor.[3]
| Inhibitor | Structural Class | Primary Kinase Target(s) | IC50 Value |
| Roscovitine (Seliciclib) | Purine Analog | CDK2 | 0.7 µM[4][5] |
| CDK5 | 0.16 µM[4] | ||
| Staurosporine | Indolocarbazole | Protein Kinase C (PKC) | ~3 nM[6] |
| Broad Spectrum | Varies (nM range)[7][8] | ||
| Gefitinib | Anilinoquinazoline | EGFR | 26-57 nM[2] |
| Imatinib | 2-Phenylaminopyrimidine | v-Abl | 38 nM |
| c-Kit, PDGFR | ~100 nM[9][10] |
Experimental Protocols: Kinase Inhibition Assay
To evaluate the kinase inhibitory potential of a compound like this compound, a robust and quantitative assay is required. The following is a generalized protocol for a LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay, a common method for determining inhibitor potency.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein acceptor on the substrate into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a wide range of concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the test compound at various concentrations. b. Add the kinase and the fluorescein-labeled substrate to the wells. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: a. Stop the kinase reaction by adding a solution of EDTA in TR-FRET dilution buffer. b. Add the terbium-labeled antibody to the wells. c. Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for a kinase inhibition assay.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Navigating the Labyrinth of Off-Target Interactions: A Comparative Guide to In Silico Prediction for Purine Analogs
For researchers, scientists, and drug development professionals, predicting the off-target interactions of purine analogs is a critical step in assessing potential toxicity and identifying opportunities for drug repurposing. This guide provides an objective comparison of leading in silico methodologies for forecasting these interactions, supported by experimental data and detailed protocols to aid in their practical application.
Purine analogs, a cornerstone in the treatment of various cancers and viral diseases, function by mimicking endogenous purine bases, thereby interfering with nucleic acid synthesis and cellular signaling. However, their structural similarity to ATP and other key cellular molecules can lead to unintended interactions with a host of other proteins, particularly kinases, resulting in off-target effects. Computational, or in silico, methods offer a rapid and cost-effective means to profile these interactions early in the drug discovery pipeline. This guide compares three prominent in silico approaches: Molecular Docking, Pharmacophore Modeling, and Machine Learning.
Performance Comparison of In Silico Methods
The selection of an appropriate in silico method depends on the specific research question, available data, and computational resources. The following table summarizes quantitative performance metrics for different approaches in predicting kinase inhibitor interactions, a class to which many purine analogs belong. It is important to note that performance can vary based on the dataset, the specific algorithm used, and the validation methodology.
| Method | Key Performance Metric | Reported Value/Range | Notes |
| Molecular Docking | Binding Affinity Correlation (kcal/mol) | -10.4 (for a specific purine derivative against EGFR-TK) | Performance is highly dependent on the scoring function and the quality of the protein structure.[1] |
| Pharmacophore Modeling | Enrichment Factor | Generally higher than docking-based methods in comparative studies.[2][3] | Particularly effective in retrieving active compounds from large databases. |
| Machine Learning (Random Forest) | ROC-AUC | 0.7421 | Performance is contingent on the quality and size of the training data.[4] |
| Machine Learning (General) | Accuracy | 74% - 81% | Varies significantly with the algorithm and dataset used. |
| Binding Site Similarity (BSS) | Average Prediction Accuracy | ~90% | A structure-based method that compares binding site features. |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico predictions. Below are generalized protocols for the key experiments and computational workflows discussed.
Molecular Docking Protocol for Off-Target Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.
-
Receptor Preparation:
-
Obtain the 3D crystal structures of potential off-target proteins from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states at a physiological pH (e.g., 7.4).
-
Define the binding site, typically by specifying a grid box around the known ATP-binding pocket or a co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate the 3D conformation of the purine analog.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Analysis:
-
Analyze the top-ranked poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.
-
Compare the predicted binding affinities across a panel of potential off-target kinases to generate a selectivity profile.
-
Pharmacophore Modeling Protocol for Off-Target Identification
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.
-
Pharmacophore Model Generation:
-
Ligand-Based: Align a set of known active ligands for a particular off-target and extract common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[7][8]
-
Structure-Based: Analyze the interaction pattern of a ligand within the binding site of a known off-target protein structure to define key pharmacophoric features.[9]
-
-
Database Preparation:
-
Generate multiple 3D conformers for each molecule in a compound library.
-
-
Virtual Screening:
-
Screen the multi-conformer database against the pharmacophore model.
-
Molecules that can match the pharmacophore features in a low-energy conformation are identified as hits.[10]
-
-
Hit Analysis and Refinement:
-
Rank the hits based on their fit to the pharmacophore model.
-
Optionally, subject the hits to molecular docking for further refinement and binding pose prediction.
-
Machine Learning Protocol for Off-Target Prediction
Machine learning models can learn complex relationships between chemical structures and biological activities from large datasets.
-
Data Curation:
-
Compile a large dataset of compounds (including purine analogs) with known binding affinities or activity labels (active/inactive) against a panel of kinases.
-
Represent the small molecules using molecular fingerprints or descriptors (e.g., Morgan fingerprints, physicochemical properties).
-
-
Model Training:
-
Model Validation:
-
Evaluate the model's predictive performance on the unseen test set using metrics like accuracy, precision, recall, and ROC-AUC.
-
Perform cross-validation to ensure the model's robustness.
-
-
Prediction for New Compounds:
-
Use the trained model to predict the activity of new purine analogs against the panel of kinases, thus identifying potential off-targets.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex workflows and biological processes.
Conclusion
The in silico prediction of off-target interactions for purine analogs is a multifaceted field where no single method is universally superior. Molecular docking provides detailed structural insights into binding modes, pharmacophore modeling excels at rapidly screening large compound libraries, and machine learning offers powerful predictive capabilities when sufficient training data is available. Often, a hierarchical or consensus approach, integrating multiple methods, provides the most robust and reliable predictions. The experimental validation of computationally identified off-targets remains an indispensable step in the drug development process, ensuring the safety and efficacy of these vital therapeutic agents. By leveraging the strengths of each computational strategy, researchers can more effectively navigate the complexities of drug-protein interactions and accelerate the journey from compound to clinic.
References
- 1. ashpublications.org [ashpublications.org]
- 2. iris.unimore.it [iris.unimore.it]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. columbiaiop.ac.in [columbiaiop.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacophore modeling | PDF [slideshare.net]
- 10. wpage.unina.it [wpage.unina.it]
- 11. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle for Biomarker Quantification: Cross-Validating Mass Spectrometry and ELISA Data
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Two of the most prominent analytical techniques for this purpose are mass spectrometry (MS) and enzyme-linked immunosorbent assay (ELISA). While both are powerful tools, they operate on fundamentally different principles, each with its own set of strengths and weaknesses. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs and to outline a workflow for their cross-validation.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a gold standard for its high specificity and precision in identifying and quantifying molecules.[1] In contrast, ELISA has been a long-standing and cost-effective method favored for its simplicity and high sensitivity.[1] The choice between these two techniques often depends on the specific requirements of the experiment, including the desired sensitivity, specificity, and throughput.[2]
Comparative Analysis of Mass Spectrometry and ELISA
The decision to use mass spectrometry or ELISA for biomarker quantification should be based on a thorough understanding of their respective advantages and limitations.
| Feature | Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography and identification by mass-to-charge ratio.[1] | Antibody-antigen interaction for detection.[1] |
| Specificity | Very high; can distinguish between closely related isoforms and modifications.[1] | High, but can be affected by antibody cross-reactivity.[1][3] |
| Sensitivity | Excellent for detecting molecules at very low concentrations.[1] | High, particularly for low-abundance proteins.[3] |
| Multiplexing | Inherently capable of analyzing multiple analytes simultaneously.[2] | Possible, but generally limited to a single analyte per assay. |
| Quantification | Provides absolute quantification using stable isotope-labeled internal standards.[2] | Typically provides relative quantification based on a standard curve.[2] |
| Throughput | Generally lower throughput due to the complexity of the workflow. | Medium-to-high throughput for sample processing. |
| Cost | More expensive due to specialized equipment and expertise required.[2] | Relatively inexpensive and uses standard laboratory equipment.[2] |
| Sample Requirement | Can analyze very small sample volumes.[2] | Typically requires larger sample volumes.[2] |
Quantitative Cross-Validation Data
Direct comparison of quantitative data from both platforms is crucial for validating biomarker measurements. Below is a summary of findings from studies that have quantified the same biomarkers using both LC-MS/MS and ELISA.
| Biomarker | Matrix | LC-MS/MS Concentration | ELISA Concentration | Correlation/Observation | Reference |
| Cotinine | Saliva | Geometric Mean: 4.1 ng/mL | Geometric Mean: 5.7 ng/mL | High correlation (ICC = 0.884). LC-MS/MS showed higher sensitivity with a lower limit of quantitation (0.1 ng/mL vs 0.15 ng/mL for ELISA).[4][5] | [4][5] |
| Prostaglandin E2 (PGE2) | In vitro samples | Lower concentrations detected | Higher concentrations detected | LC-MS/MS demonstrated increased specificity, with ELISA potentially showing cross-reactivity.[6] | [6] |
| Vitamin D-Binding Protein (DBP) | Serum | Median: 253.1 µg/mL | Monoclonal ELISA: 185.0 µg/mL; Polyclonal ELISA: 373.8 µg/mL | Monoclonal ELISA showed isoform-specific quantification, while polyclonal ELISA and LC-MS/MS did not.[7] | [7] |
| PEGylated scaffold protein | Monkey plasma | Consistently higher at later time points | Lower at later time points | Discrepancy attributed to anti-drug antibodies (ADAs) interfering with the ELISA assay. LC-MS/MS measured total drug, while ELISA measured active drug.[8] | [8] |
| Genetically Modified Trait Proteins (GAT4621, zmHRA, PAT) | Maize Leaves | Comparable to ELISA | Comparable to LC-MS/MS | Both techniques were suitable for quantification, with LC-MS/MS showing slightly lower day-to-day variation.[9] | [9] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
Sandwich ELISA Protocol
This protocol outlines the key steps for a typical sandwich ELISA.[1][2][10]
-
Plate Coating:
-
Blocking:
-
Sample and Standard Incubation:
-
Detection Antibody Incubation:
-
Enzyme Conjugate Incubation:
-
Substrate Development and Measurement:
Targeted LC-MS/MS (MRM) Protocol
This protocol provides a general workflow for targeted protein quantification using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[11][12]
-
Sample Preparation and Protein Digestion:
-
Denature proteins in the sample using urea or another denaturant.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.
-
Stop the digestion by adding an acid like formic acid.
-
Clean up the peptide mixture using solid-phase extraction (SPE).
-
-
Peptide Selection and MRM Method Development:
-
In silico digestion of the target protein to identify proteotypic peptides (peptides unique to the target protein).
-
Select 3-5 of the most intense and specific precursor-to-product ion transitions for each target peptide.
-
Optimize the collision energy for each transition to maximize signal intensity.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptide samples in a suitable solvent (e.g., 0.1% formic acid in water).
-
Spike the samples with stable isotope-labeled internal standard peptides for absolute quantification.[11]
-
Inject the samples onto a reverse-phase liquid chromatography column for peptide separation.
-
Elute the peptides into the mass spectrometer using a gradient of increasing organic solvent.
-
The mass spectrometer is operated in MRM mode, selectively monitoring the pre-determined transitions for the target peptides and their internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Calculate the ratio of the endogenous peptide peak area to the internal standard peak area.
-
Quantify the concentration of the target peptide, and by inference the protein, by comparing the area ratio to a standard curve generated with known concentrations of the target peptide.
-
Visualizing Workflows and Pathways
Biomarker Quantification and Cross-Validation Workflow
The following diagram illustrates a typical workflow for quantifying a biomarker using both ELISA and Mass Spectrometry and then cross-validating the results.
Caption: Workflow for biomarker quantification and cross-validation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers.[8]
Caption: Simplified EGFR signaling pathway.
Conclusion
Both mass spectrometry and ELISA are invaluable techniques for biomarker quantification. Mass spectrometry offers unparalleled specificity and the ability for multiplexed, absolute quantification, making it ideal for biomarker verification and validation.[2][11] ELISA, with its high sensitivity, ease of use, and cost-effectiveness, remains a powerful tool for high-throughput screening and routine clinical diagnostics.[1][2]
Cross-validation of data between these two orthogonal methods provides a robust approach to ensure the accuracy and reliability of biomarker measurements. By understanding the principles, protocols, and performance characteristics of each technique, researchers can make informed decisions to advance their drug development and clinical research programs.
References
- 1. Protocol for Sandwich ELISA - Creative Proteomics [creative-proteomics.com]
- 2. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 10. Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Experience and Tips in LC-MS/MS Quantification - Creative Proteomics Blog [creative-proteomics.com]
- 12. Development of Tier 2 LC-MRM-MS protein quantification methods for liquid biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Combating Drug Resistance: A Comparative Analysis of 2-Methyl-7H-purin-6-ol Derivatives in Resistant Cancer Cells
For Immediate Release
In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. To address this challenge, researchers are actively exploring novel therapeutic agents capable of overcoming resistance mechanisms. This guide provides a comparative overview of the efficacy of various 2-Methyl-7H-purin-6-ol derivatives against resistant cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Efficacy Against Resistant Cancer Lines
A series of 6,7-disubstituted-7H-purine analogues have demonstrated significant potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[1] Notably, certain derivatives have shown potent activity against cancer cells that have developed resistance to existing therapies, such as lapatinib, a commonly used EGFR and HER2 inhibitor.
The following table summarizes the in vitro cytotoxic activity (IC50) of selected this compound derivatives against both sensitive and resistant breast cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Derivative | Cancer Cell Line | Resistance Profile | IC50 (µM) | Reference |
| Compound 10i | BT-474/L | Lapatinib-Resistant | 2.236 | [1] |
| SKBR-3/L | Lapatinib-Resistant | 1.682 | [1] | |
| Compound 10r | BT-474/L | Lapatinib-Resistant | 1.537 | [1] |
| SKBR-3/L | Lapatinib-Resistant | 1.954 | [1] | |
| Compound 8e | BT-474 | Sensitive | 2.26 ± 0.37 | [2] |
| SKBR3 | Sensitive | 2.17 ± 0.45 | [2] | |
| Lapatinib | BT-474 | Sensitive | 2.63 ± 0.45 | [2] |
| SKBR3 | Sensitive | 1.84 ± 0.39 | [2] |
Mechanism of Action: Overcoming Resistance Through Dual Kinase Inhibition
The primary mechanism by which these this compound derivatives exert their anticancer effects is through the dual inhibition of EGFR and HER2.[1] In many resistant cancers, these signaling pathways are constitutively active, driving cell proliferation and survival. By simultaneously blocking both receptors, these compounds can effectively shut down these critical growth signals.
Furthermore, studies have shown that these derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest in resistant cancer cells.[1][2] This multi-pronged attack, combining the blockade of key survival pathways with the induction of cell death, is crucial for overcoming the adaptive mechanisms that lead to drug resistance.
Signaling Pathway Inhibition
The EGFR and HER2 signaling cascade is a complex network that ultimately leads to cell proliferation and survival. The diagram below illustrates this pathway and highlights the points of inhibition by the this compound derivatives. Resistance can emerge through various mechanisms, including the hyperactivation of downstream components like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: Inhibition of EGFR/HER2 signaling by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis (Annexin V) Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane, an early marker of this process.
Workflow Diagram:
Caption: General workflow for the Annexin V apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of the this compound derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compounds to directly inhibit the enzymatic activity of EGFR and HER2 kinases.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a microplate, combine the recombinant human EGFR or HER2 kinase, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Compound Addition: Add the this compound derivatives at various concentrations to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined from the dose-response curve.
Conclusion
The development of this compound derivatives represents a promising strategy for overcoming drug resistance in cancer. Their ability to dually inhibit EGFR and HER2, coupled with their capacity to induce apoptosis, makes them potent candidates for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of oncology and developing more effective cancer therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new series 6, 7-disubstituted-7H-purine analogues induce G2/M cell cycle arrest and apoptosis in human breast cancer SKBR3 cells via selective EGFR/HER2 dual kinase inhibition | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methylpurine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The synthetic modification of nucleosides continues to be a cornerstone of therapeutic drug design, yielding potent antiviral and anticancer agents. Among these, 2-methylpurine nucleosides represent a significant class of compounds, demonstrating a range of biological activities. Understanding the structure-activity relationships (SAR) of these molecules is critical for the rational design of more effective and selective therapeutic agents. This guide provides a comparative analysis of 2-methylpurine nucleosides, summarizing their biological activities with supporting experimental data and detailed protocols.
I. Comparative Biological Activity of 2-Methylpurine Nucleosides
The biological effects of 2-methylpurine nucleosides are profoundly influenced by modifications to both the purine core and the sugar moiety. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.
Table 1: Antiviral Activity of 2'-C-Methylpurine Nucleoside Analogs against Hepatitis C Virus (HCV)
| Compound | 2-Position Modification | 6-Position Modification | EC50 (µM) | Cytotoxicity (CC50 in µM) | Target | Reference |
| 1 | -H | -NH2 (Adenosine analog) | Active (Potent Inhibitor) | Low | HCV NS5B Polymerase | [1] |
| 2 | -H | -OH (Guanosine analog) | Active (Potent Inhibitor) | Low | HCV NS5B Polymerase | [1] |
| 17 | -Cl | -NH2 | Inactive | >100 | HCV Replicon | [2] |
| 18 | -Cl | -OMe | Inactive | >100 | HCV Replicon | [2] |
| 19 | -N2H3 | -NH2 | 6 | >100 | HCV Replicon | [2] |
| Pro-drug of 19 | -N2H3 (phosphoramidate) | -NH2 | 0.9 | Not Reported | HCV Replicon | [2] |
| 20 | -N3 | -NH2 | Inactive | >100 | HCV Replicon | [2] |
| 21 | -1H-triazole | -NH2 | Inactive | >100 | HCV Replicon | [2] |
| 22 | -4-(trimethylsilyl)-1H-triazole | -NH2 | Inactive | >100 | HCV Replicon | [2] |
Key Findings:
-
The 2'-C-methylribonucleoside scaffold is a critical pharmacophore for potent inhibition of HCV RNA replication.[1]
-
Modifications at the 2-position of the purine base significantly impact antiviral activity. A hydrazine substitution (compound 19 ) showed moderate activity, which was enhanced by a phosphoramidate prodrug approach.[2]
-
Larger substitutions at the 2-position, such as azido and triazole groups, resulted in a loss of anti-HCV activity.[2]
-
The nature of the base (adenine or guanine) is a key determinant of activity, with other heterobases leading to a loss of inhibition.[1]
Table 2: Antiviral Activity of 2'-Deoxy-2'-Fluoro-2'-C-Methyl-7-Deazapurine Nucleosides
| Compound | Anomer | 7-Position Modification | Anti-HIV-1 Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Anti-HCV Activity | Reference |
| 10 | α | -carbomethoxyvinyl | 0.71 ± 0.25 | >100 | Modest | |
| 18-21 (Prodrugs) | β | Various | No Activity | Not Reported | No Activity | |
| 22-24 (Triphosphates) | β | Various | Not Tested | Not Reported | Potent inhibitors of HCV polymerase |
Key Findings:
-
The combination of 2'-fluoro and 2'-methyl modifications on the sugar can confer antiviral activity.[3]
-
An unusual α-anomer (compound 10 ) demonstrated good anti-HIV-1 activity with low cytotoxicity.
-
The lack of anti-HCV activity in the nucleoside and phosphoramidate prodrug forms suggests inefficient intracellular phosphorylation to the active triphosphate form.
Table 3: Miscellaneous Biological Activities
| Compound | Biological Activity | IC50 (µM) | Cell Line/Target | Reference |
| 21 | Adenosine Deaminase Inhibition | 3.7 ± 0.4 | Enzyme Assay | [2] |
| 12 (ProTide) | Anti-Ebola Virus Activity | 30 | Zaire Ebola Virus | [3] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the evaluation of 2-methylpurine nucleosides.
Anti-HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Quantification of HCV RNA: Total cellular RNA is extracted, and HCV RNA levels are quantified using real-time RT-PCR.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces HCV RNA levels by 50%, is calculated.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay assesses the direct inhibitory effect of compounds on the HCV RNA-dependent RNA polymerase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B protein, a suitable RNA template (e.g., poly(A)), a primer (e.g., oligo(U)), radiolabeled UTP (e.g., [α-³³P]UTP), and other required nucleotides in a reaction buffer.
-
Compound Incubation: Test compounds at various concentrations are pre-incubated with the enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the nucleotides and incubated at 30°C. The reaction is stopped by the addition of EDTA.
-
Quantification: The newly synthesized radiolabeled RNA is captured on a filter, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to cells.
Methodology:
-
Cell Seeding: Cells (e.g., Huh-7, K562) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a period equivalent to the antiviral assay (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
Anti-HIV-1 Activity Assay
This assay evaluates the ability of compounds to inhibit HIV-1 replication in cell culture.
Methodology:
-
Cell Culture and Infection: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are used. Cells are infected with HIV-1 in the presence of serial dilutions of the test compounds.
-
Incubation: The infected cells are incubated for 48 hours to allow for viral replication and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits virus-induced luciferase activity by 50%, is determined.
Adenosine Deaminase (ADA) Inhibition Assay
This enzymatic assay measures the inhibition of ADA, which catalyzes the deamination of adenosine to inosine.
Methodology:
-
Reaction Setup: The assay is performed in a UV-transparent 96-well plate. Each well contains ADA enzyme, the test compound at various concentrations, and a phosphate buffer.
-
Reaction Initiation: The reaction is initiated by the addition of adenosine.
-
Kinetic Measurement: The decrease in absorbance at 265 nm, corresponding to the conversion of adenosine to inosine, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
III. Visualizing Mechanisms and Workflows
Signaling and Experimental Pathways
The following diagrams illustrate key biological pathways and experimental workflows relevant to the SAR of 2-methylpurine nucleosides.
References
A Comparative Guide to 2-Methyl-7H-purin-6-ol and 7-Methylguanine: Structure, Activity, and Experimental Insights
For researchers and professionals in drug development and the life sciences, precise molecular identification is paramount. This guide provides a comprehensive comparison of 2-Methyl-7H-purin-6-ol and 7-methylguanine, clarifying their relationship, detailing their physicochemical and biological properties, and providing the experimental framework used to characterize them.
Chemical Identity: Tautomers, Not Isomers
Fundamentally, this compound and 7-methylguanine are not distinct compounds but rather tautomers of each other. Tautomers are structural isomers that readily interconvert, primarily by the migration of a proton. In this case, 7-methylguanine is the common name for the molecule and predominantly exists in the keto (lactam) form, while this compound represents the enol (lactim) form.
-
7-Methylguanine (Keto Form): The preferred IUPAC name is 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one. This form features a carbonyl group (C=O) at the C6 position.
-
This compound (Enol Form): The IUPAC name is 2-amino-7-methyl-7H-purin-6-ol. This form has a hydroxyl group (-OH) at the C6 position.
Under physiological conditions, the keto form of guanine and its derivatives is overwhelmingly favored. Consequently, the vast majority of experimental data is reported under the name 7-methylguanine. This guide will henceforth use "7-methylguanine" to refer to the compound, acknowledging that it exists in equilibrium with its enol tautomer.
Physicochemical and Spectroscopic Properties
The shared molecular formula and tautomeric nature of these compounds mean they have identical molecular weights and elemental composition. Spectroscopic data reflects the predominant keto form.
| Property | Data for 7-Methylguanine |
| Molecular Formula | C₆H₇N₅O |
| Molecular Weight | 165.15 g/mol [1] |
| CAS Number | 578-76-7[1] |
| Appearance | White powder |
| Melting Point | >300 °C |
| ¹H NMR (D₂O/NaOD) | Chemical shifts are available but interpretation is complex due to solvent exchange. Key signals correspond to the C8-H proton and the N7-methyl group. |
| ¹³C NMR | Data for the free base is not readily available, but spectra for the nucleoside (7-methylguanosine) show characteristic purine ring carbons.[2] |
| Infrared (IR) Spectrum | Key peaks correspond to N-H stretching, C=O stretching of the lactam ring, and aromatic C=C and C=N vibrations.[3] |
| Mass Spectrum (EI) | Molecular ion peak (M+) at m/z 165, with fragmentation patterns corresponding to the purine structure.[3] |
Biological Activity and Significance
7-Methylguanine (7-MeG) is a molecule of significant biological interest, primarily due to its formation as a DNA adduct following exposure to methylating agents. This modification has profound implications for DNA integrity, repair, and mutagenesis, making it a key area of study in toxicology and cancer research.
Role as a DNA Adduct
The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic methylating agents from both endogenous (e.g., S-adenosylmethionine) and exogenous (e.g., chemotherapeutics like temozolomide) sources.[4] The formation of the 7-MeG adduct is the most common type of DNA methylation damage.
While not directly miscoding during DNA replication, the presence of 7-MeG destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar.[5] This instability can lead to two major secondary lesions:
-
Depurination: The spontaneous cleavage of the glycosidic bond, which releases the 7-MeG base and creates an apurinic/apyrimidinic (AP) site. AP sites are highly mutagenic if not repaired.
-
Ring Opening: The imidazole ring can open to form a formamidopyrimidine (FAPy) lesion, which can block DNA replication.
Inhibition of PARP
Beyond its role as a DNA lesion, free 7-methylguanine has been identified as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[6][7] These enzymes are crucial for DNA repair; they detect DNA strand breaks and synthesize poly(ADP-ribose) chains that recruit other repair proteins. By inhibiting PARP, 7-methylguanine can potentiate the cytotoxic effects of DNA-damaging agents, especially in cancer cells with deficiencies in other repair pathways (e.g., BRCA mutations).[6] This has positioned 7-methylguanine as a lead compound for potential anticancer therapies.[8]
| Target Enzyme | IC₅₀ Value (μM) |
| PARP-1 | 150 - 162 |
| PARP-2 | 50 |
Experimental Protocols
PARP Activity Inhibition Assay (Fluorescence Anisotropy)
This protocol outlines a method to determine the IC₅₀ of 7-methylguanine for PARP-1 inhibition based on fluorescence anisotropy. The assay measures the binding of PARP-1 to a fluorescently labeled DNA probe, which is modulated by the enzyme's auto-poly(ADP-ribosyl)ation activity.
Methodology:
-
Reagents and Materials:
-
Purified human PARP-1 enzyme.
-
Fluorescein-labeled DNA duplex (oligonucleotide with a known break or lesion).
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂.
-
Substrate: NAD⁺.
-
Inhibitor: 7-methylguanine dissolved in a suitable solvent (e.g., DMSO or water), with serial dilutions prepared.
-
Microplate reader capable of measuring fluorescence anisotropy.
-
-
Procedure:
-
Prepare a reaction mixture in a microplate containing the reaction buffer, 100 nM of the fluorescent DNA probe, and 200 nM of PARP-1.
-
Add varying concentrations of 7-methylguanine (e.g., 0-500 μM) to the wells.
-
Initiate the enzymatic reaction by adding NAD⁺ to a final concentration of 100 μM.
-
Monitor the change in fluorescence anisotropy in real-time at a constant temperature (e.g., 25°C). The dissociation of PARP-1 from the DNA upon auto-poly(ADP-ribosyl)ation leads to a decrease in anisotropy.
-
The rate of reaction is determined from the initial slope of the anisotropy decay curve.
-
-
Data Analysis:
-
Plot the reaction rates against the logarithm of the 7-methylguanine concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of 7-methylguanine that inhibits 50% of PARP-1's enzymatic activity.[8]
-
DNA Damage Assessment (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. It can be modified with lesion-specific enzymes to detect specific types of base damage, including 7-methylguanine.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., human cell line) to exponential growth phase.
-
Treat cells with a methylating agent (e.g., methyl methanesulfonate, MMS) to induce 7-MeG adducts. Include a negative control (untreated cells).
-
-
Cell Embedding and Lysis:
-
Harvest the cells and resuspend them in low-melting-point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a cold lysis buffer (containing high salt and detergents like Triton X-100) overnight at 4°C to remove cell membranes and proteins, leaving behind nucleoids.
-
-
Enzyme Treatment (Optional Modification for 7-MeG):
-
To specifically detect 7-MeG, wash the slides and incubate them with human alkyladenine DNA glycosylase (hAAG). This enzyme will excise the 7-MeG base, creating an AP site which is converted to a strand break under alkaline conditions.[9]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) for approximately 30 minutes to unwind the DNA.
-
Apply a voltage (e.g., 21 V) for 30 minutes. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail".[10]
-
-
Neutralization, Staining, and Visualization:
-
Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide), and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Use image analysis software to quantify the extent of DNA damage. A common metric is the "% Tail DNA" (the intensity of the tail relative to the total intensity of the comet). An increase in % Tail DNA in enzyme-treated slides compared to buffer-only controls indicates the presence of the specific lesion.[9]
-
Conclusion
References
- 1. 7-Methylguanine | C6H7N5O | CID 135398679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methylguanosine | C11H16N5O5+ | CID 135445750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methylguanine [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Modified Purine 2'-C-Methyl Nucleosides: A Comparative Guide to Anti-HCV Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-Hepatitis C Virus (HCV) performance of modified purine 2'-C-methyl nucleosides, supported by experimental data.
The quest for effective Hepatitis C Virus (HCV) therapeutics has led to the extensive investigation of nucleoside analogs as inhibitors of the viral RNA-dependent RNA polymerase, NS5B. Among these, 2'-C-methyl purine nucleosides have emerged as a promising class of compounds. Modifications to the purine base and the ribose sugar have been explored to enhance antiviral potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the anti-HCV activity of key modified purine 2'-C-methyl nucleosides, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Comparison of Anti-HCV Activity
The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) of various modified purine 2'-C-methyl nucleosides against HCV. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.
Table 1: Anti-HCV Activity of 2'-C-Methyladenosine and its Analogs
| Compound | Modification | HCV Replicon EC50 (µM) | CC50 (µM) in Huh-7 cells | Selectivity Index (SI = CC50/EC50) |
| 2'-C-Methyladenosine | Parent Compound | 0.3[1][2] | >10 | >33 |
| 7-Deaza-2'-C-methyladenosine | 7-Deaza modification | 0.09 | >10 | >111 |
Table 2: Anti-HCV Activity of 2,6-Modified Purine 2'-C-Methyl Ribonucleosides and their Prodrugs
| Compound | Modification | HCV Replicon EC50 (µM) | CC50 (µM) in various cell lines | Selectivity Index (SI = CC50/EC50) |
| 2-amino-6-chloro-purine 2'-C-methylribonucleoside | 2-amino, 6-chloro | >10 | >10 (Huh-7) | - |
| 2,6-diamino-purine 2'-C-methylribonucleoside | 2,6-diamino | >10 | >10 (Huh-7) | - |
| Phosphoramidate prodrug of 2,6-diamino-purine 2'-C-methylribonucleoside | 2,6-diamino with phosphoramidate | 1.9 | 50 (Huh-7), >100 (CEM, Vero) | 26.3 |
Mechanism of Action: Inhibition of HCV NS5B Polymerase
Modified purine 2'-C-methyl nucleosides exert their anti-HCV effect by targeting the viral RNA-dependent RNA polymerase, NS5B.[3] These nucleoside analogs act as chain terminators during viral RNA replication.
The process begins with the cellular uptake of the nucleoside analog. Inside the host cell, it undergoes phosphorylation by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase.[4] Once incorporated, the 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, effectively terminating the elongation of the RNA chain.[5] This leads to the cessation of viral genome replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV drug discovery aimed at viral eradication - PMC [pmc.ncbi.nlm.nih.gov]
Purine Analogs: A Comparative Guide to the Inhibition of DNA and RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms and inhibitory activities of several key purine analogs used in research and clinical settings. By mimicking the structure of natural purines, these compounds interfere with the synthesis of DNA and RNA, making them potent anti-cancer and immunosuppressive agents. This document details their mechanisms of action, presents available quantitative data on their efficacy, provides detailed experimental protocols for assessing their activity, and visualizes their metabolic and signaling pathways.
Comparative Performance of Purine Analogs
The cytotoxic effects of purine analogs are fundamental to their therapeutic applications. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several purine analogs across various cancer cell lines, providing a quantitative measure of their potency. It is important to note that direct comparative data on the inhibition of specific enzymes like DNA and RNA polymerases under uniform experimental conditions is limited in publicly available literature, making a direct side-by-side comparison of enzymatic inhibition challenging. The presented data focuses on cellular cytotoxicity, which is a result of the cumulative effects of the drug on various intracellular targets.
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.02 | |
| THP-1 | Acute Monocytic Leukemia | 0.12 | |
| Nelarabine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2 |
| JURKAT | T-cell Leukemia | 5 | |
| P12-ICHIKAWA | T-cell Acute Lymphoblastic Leukemia | 5 | |
| DND41 | T-cell Acute Lymphoblastic Leukemia | 5 | |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25[1] |
| MCF-7 | Breast Adenocarcinoma | >100[1] | |
| HCT116 | Colon Carcinoma | 16.7 | |
| 6-Thioguanine | Various Cancer Cell Lines | - | 0.7 - 2.9 (as 6-thio-dG)[2] |
Mechanisms of Action and Signaling Pathways
Purine analogs exert their effects through complex intracellular pathways that involve cellular uptake, metabolic activation, and subsequent interference with nucleic acid synthesis and other cellular processes.
6-Mercaptopurine (6-MP)
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is converted to its active metabolites, thioguanine nucleotides (TGNs), which are then incorporated into DNA and RNA, leading to cytotoxicity. Another active metabolite, methylmercaptopurine ribonucleotides (MMPRs), inhibits de novo purine synthesis.
6-Thioguanine (6-TG)
Similar to 6-MP, 6-Thioguanine is a thiopurine analog that is converted intracellularly to its active form, thioguanine nucleotides. These nucleotides are incorporated into both DNA and RNA, leading to cytotoxicity. A primary mechanism of its action is the induction of DNA mispairing and strand breaks.
Fludarabine
Fludarabine is a fluorinated purine analog that, after conversion to its active triphosphate form (F-ara-ATP), inhibits several key enzymes involved in DNA synthesis.[3] It is also incorporated into both DNA and RNA, leading to chain termination and inhibition of transcription.
Cladribine
Cladribine is another deoxyadenosine analog that is resistant to adenosine deaminase.[4] Its active triphosphate form, 2-CdATP, is incorporated into DNA, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[4] The selective toxicity of cladribine in lymphocytes is due to a high ratio of the activating enzyme, deoxycytidine kinase (dCK), to deactivating enzymes in these cells.[4]
Experimental Protocols
The following are detailed protocols for assessing the inhibition of DNA and RNA synthesis, which are common methods for evaluating the efficacy of purine analogs.
[³H]-Thymidine Incorporation Assay for DNA Synthesis Inhibition
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Cell culture medium
-
Test purine analog
-
[³H]-Thymidine (specific activity ~20 Ci/mmol)
-
Phosphate-buffered saline (PBS), ice-cold
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.5 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the purine analog for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for 4-16 hours.
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells twice with 200 µL of ice-cold PBS.
-
Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the wells twice with 200 µL of ice-cold 10% TCA.
-
-
Solubilization: Add 100 µL of 0.5 M NaOH to each well to solubilize the DNA precipitate.
-
Scintillation Counting: Transfer the contents of each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value, which is the concentration of the purine analog that inhibits [³H]-thymidine incorporation by 50%.
[³H]-Uridine Incorporation Assay for RNA Synthesis Inhibition
This assay is analogous to the thymidine incorporation assay but measures the rate of RNA synthesis by quantifying the incorporation of radiolabeled uridine.
Materials:
-
Cell culture medium
-
Test purine analog
-
[³H]-Uridine (specific activity ~25 Ci/mmol)
-
Phosphate-buffered saline (PBS), ice-cold
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.5 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the purine analog for a shorter duration compared to the DNA synthesis assay (e.g., 2-4 hours), as effects on RNA synthesis are often more rapid.
-
Radiolabeling: Add 1 µCi of [³H]-uridine to each well and incubate for 1-2 hours.
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells twice with 200 µL of ice-cold PBS.
-
Precipitate the RNA by adding 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the wells twice with 200 µL of ice-cold 10% TCA.
-
-
Solubilization: Add 100 µL of 0.5 M NaOH to each well to solubilize the RNA precipitate.
-
Scintillation Counting: Transfer the contents of each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value for RNA synthesis inhibition.
References
- 1. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. youtube.com [youtube.com]
This guide compares the use of a hypothetical novel kinase inhibitor, "Compound A," with a known, structurally unrelated inhibitor, "Compound B," to validate the on-target effects within the well-characterized MAPK/ERK signaling pathway.
Logical Framework for On-Target Validation
The core principle is to demonstrate that both the novel and the known inhibitor produce congruent effects across multiple experimental platforms: directly on the protein, within the cell, and on downstream signaling pathways. A positive outcome across these assays strengthens the hypothesis that the observed cellular phenotype is a direct result of inhibiting the intended target.
Caption: Logical workflow for confirming on-target effects.
Case Study: Targeting the MEK1 Kinase
To illustrate this process, we'll use a hypothetical scenario where a novel inhibitor, Compound A, is designed to target MEK1, a key kinase in the MAPK/ERK pathway. We will compare its performance against Compound B, a well-characterized and structurally distinct MEK1 inhibitor.
Caption: Inhibition of the MAPK/ERK pathway by two inhibitors.
Comparative Experimental Data
A multi-faceted approach is essential for robust target validation. Here, we compare Compound A and Compound B across three key experimental areas: biochemical potency, cellular target engagement, and downstream pathway modulation.
| Experimental Assay | Parameter Measured | Compound A | Compound B (Reference) | Interpretation |
| 1. In Vitro Kinase Assay | IC50 against MEK1 | 15 nM | 12 nM | Both compounds show potent, direct inhibition of the purified MEK1 enzyme at similar concentrations. |
| 2. Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (ΔTm) | +5.2 °C | +4.8 °C | Both compounds bind to and stabilize MEK1 inside intact cells, confirming target engagement.[6][7][8][9][10] |
| 3. Western Blot Analysis | p-ERK Inhibition (IC50) | 45 nM | 40 nM | Both compounds effectively block the phosphorylation of ERK (the direct substrate of MEK1) in a dose-dependent manner.[11] |
Experimental Protocols
In Vitro Kinase Assay Protocol
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target protein.[12][13]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified MEK1 kinase.
-
Principle: A luminescent assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in more ATP remaining, leading to a higher luminescent signal.[12]
-
Methodology:
-
Compound Preparation: Prepare a series of 3-fold serial dilutions for Compound A and Compound B in DMSO.[12][14]
-
Reaction Setup: In a 384-well plate, add purified active MEK1 enzyme, a suitable substrate (e.g., inactive ERK), and the serially diluted compounds.
-
Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., ADP-Glo™). This reagent converts ADP to ATP and generates a luminescent signal proportional to the ADP produced.[12]
-
Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to a DMSO control.[15] Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12][15]
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to verify that a compound engages its target within the complex environment of a living cell.[6][7][9] The principle is that ligand binding increases the thermal stability of the target protein.[7][10]
-
Objective: To confirm that Compound A and Compound B bind to MEK1 in intact cells.
-
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa) to 70-80% confluency. Treat the cells with either Compound A, Compound B, or a vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated (unfolded) proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble MEK1 protein at each temperature point using an appropriate method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble MEK1 against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature (ΔTm) in compound-treated samples indicates target stabilization and engagement.
-
Western Blot Protocol for Pathway Analysis
This technique is used to measure changes in protein levels, specifically the phosphorylation state of a downstream target, to confirm functional inhibition of the pathway.[11][16][17]
-
Objective: To quantify the inhibition of ERK phosphorylation (p-ERK) following treatment with Compound A and Compound B.
-
Workflow Diagram:
Caption: Key steps in the Western blot experimental workflow.
-
Methodology:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells to reduce basal pathway activity, then treat with serial dilutions of Compound A, Compound B, or DMSO for 2 hours.[11]
-
Sample Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11] Determine the protein concentration of each lysate to ensure equal loading. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[11]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).[11] Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or a loading control (e.g., GAPDH) to determine the dose-dependent inhibition.
-
Conclusion
References
- 1. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 2. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. biocurate.com [biocurate.com]
- 5. pnas.org [pnas.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assayquant.com [assayquant.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. assaygenie.com [assaygenie.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-7H-purin-6-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Methyl-7H-purin-6-ol, a purine analog that requires careful handling due to its potential hazards. The following procedures are based on general best practices for hazardous chemical waste management and should be implemented in accordance with your institution's specific environmental health and safety (EHS) protocols.
Hazard and Disposal Summary
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, hazard information from analogous compounds has been used to infer potential risks and inform disposal procedures. All personnel handling this compound should treat it as hazardous material.
| Hazard Category | Implied Hazards for this compound | Disposal Consideration |
| Acute Toxicity (Oral) | Toxic if swallowed. | Do not dispose of down the drain.[1] Collect as hazardous waste. |
| Acute Toxicity (Dermal) | Potentially fatal in contact with skin. | Wear appropriate personal protective equipment (PPE), including gloves, when handling waste.[2] Contaminated clothing and PPE must be disposed of as hazardous waste.[3] |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid skin contact.[4] In case of contact, rinse thoroughly with water.[3] Dispose of contaminated materials as hazardous waste. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles.[2] In case of contact, rinse eyes cautiously with water for several minutes.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust or vapors.[3][4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's designated hazardous waste management program.
1. Waste Identification and Segregation:
-
Treat all this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
3. Containerization:
-
Collect solid this compound waste in a designated, leak-proof container that is clearly labeled.
-
For solutions containing this compound, use a compatible, sealable container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Note any other components of the waste mixture.
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5]
-
Ensure the storage area is secure and away from incompatible materials.[5]
5. Arrange for Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to schedule a pickup.[6]
-
Follow all institutional procedures for waste pickup requests and documentation.
6. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[2]
-
Collect the absorbed material and any contaminated items into a designated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[2]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes were found in the reviewed literature. Therefore, the procedures outlined above, which are based on established guidelines for the management of hazardous chemical waste, represent the safest and most compliant method of disposal. Always consult your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
